molecular formula C42H34N2O10 B571853 Fmoc-Lys(5-FAM)-OH CAS No. 1242933-88-5

Fmoc-Lys(5-FAM)-OH

Cat. No.: B571853
CAS No.: 1242933-88-5
M. Wt: 726.738
InChI Key: ZAGGWQSWIFPNCB-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Lys(5-FAM)-OH is a useful research compound. Its molecular formula is C42H34N2O10 and its molecular weight is 726.738. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H34N2O10/c45-24-13-16-33-36(20-24)53-37-21-25(46)14-17-34(37)42(33)32-15-12-23(19-30(32)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGGWQSWIFPNCB-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemistry and Application of Fmoc-Lys(5-FAM)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Fmoc-Nε-(5-carboxamidofluorescein)-L-lysine (Fmoc-Lys(5-FAM)-OH), a critical reagent in modern biochemical and drug discovery research. This document details its chemical properties, outlines a comprehensive experimental protocol for its use in solid-phase peptide synthesis and subsequent protease activity assays, and presents a visual workflow of these processes.

Core Properties of this compound

This compound is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is labeled with the fluorophore 5-carboxyfluorescein (5-FAM). This design makes it an ideal building block for the synthesis of fluorescently labeled peptides.

A summary of its key quantitative data is presented in the table below.

PropertyValue
Molecular Weight 726.7 g/mol [1][2], 726.73 g/mol [3][4][5]
Molecular Formula C₄₂H₃₄N₂O₁₀[1][2][3][4][6]
Excitation Wavelength ~493 nm[5]
Emission Wavelength ~517 nm[5]
Appearance Solid[6]
Purity (by HPLC) ≥95%[4]

Application in FRET-Based Protease Activity Assays

A primary application of this compound is in the creation of peptide substrates for Fluorescence Resonance Energy Transfer (FRET) assays.[2][6] These assays are widely used to measure the activity of proteases, a class of enzymes often targeted in drug development. In a typical FRET peptide substrate, a fluorophore (like 5-FAM) is paired with a quencher molecule. When the peptide is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be quantitatively measured.

Detailed Experimental Protocol: Synthesis of a FRET Peptide Substrate and Protease Activity Assay

The following protocol is a generalized procedure for the incorporation of this compound into a peptide using automated solid-phase peptide synthesis (SPPS) and its subsequent use in a protease activity assay. This protocol is based on methodologies described in the literature.[2][6]

Part 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation:

    • Start with a suitable resin (e.g., Rink Amide resin).

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF.

    • Perform this treatment twice: first for 5 minutes, then for 10 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids, dissolve the Fmoc-protected amino acid and a coupling reagent (e.g., HCTU) in DMF.

    • Add diisopropylethylamine (DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for at least 2 hours.

    • Confirm the completion of the coupling reaction using a Kaiser test.

  • Incorporation of this compound:

    • In a separate vial, pre-activate this compound with a coupling reagent and DIPEA in DMF. Note that the coupling of this bulkier amino acid may require a longer reaction time (e.g., overnight) to ensure complete incorporation.[1]

    • Add the activated this compound solution to the deprotected peptide-resin and allow it to react.

    • Wash the resin thoroughly with DMF.

  • Chain Elongation and Final Cleavage:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

    • Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, wash, and dry under vacuum.

    • Purify the fluorescently labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 2: Protease Activity Assay
  • Reagent Preparation:

    • Prepare an assay buffer specific to the protease of interest.

    • Dissolve the purified FRET peptide substrate in the assay buffer to a known concentration (typically in the low micromolar range).

    • Prepare a solution of the protease to be assayed.

  • Assay Execution:

    • In a microplate, add the FRET peptide substrate solution to each well.

    • Initiate the reaction by adding the protease solution.

    • Immediately place the microplate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set duration (e.g., 60 minutes).

    • Use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

    • The rate of increase in fluorescence is proportional to the protease activity.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from peptide synthesis to the protease activity assay.

FRET_Assay_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Assay Protease Activity Assay Resin Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple First Amino Acid Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_FAM Couple This compound Deprotection2->Coupling_FAM Wash2 Wash (DMF) Coupling_FAM->Wash2 Elongation Continue Peptide Elongation Wash2->Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Peptide_Prep Prepare FRET Peptide Solution Purification->Peptide_Prep Enzyme_Add Add Protease Peptide_Prep->Enzyme_Add Fluorescence_Read Measure Fluorescence (Ex: 490nm, Em: 520nm) Enzyme_Add->Fluorescence_Read Data_Analysis Analyze Rate of Fluorescence Increase Fluorescence_Read->Data_Analysis

Caption: Workflow for FRET peptide synthesis and protease assay.

References

An In-depth Technical Guide to Fmoc-Lys(5-FAM)-OH: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(5-carboxamidofluorescein)-L-lysine, commonly known as Fmoc-Lys(5-FAM)-OH, is a pivotal building block in modern peptide chemistry and drug discovery. This derivative of the amino acid lysine is pre-labeled with the widely used fluorophore, 5-carboxamidofluorescein (5-FAM). The presence of the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group makes it ideally suited for incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. This allows for the precise, site-specific labeling of peptides and other biomolecules, which is crucial for a variety of biochemical and cellular assays, particularly those involving fluorescence resonance energy transfer (FRET).

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its use in the development of fluorescently labeled peptides for protease activity assays.

Chemical Structure and Properties

This compound is a complex organic molecule that combines the functionalities of an amino acid, a protecting group, and a fluorophore.

Chemical Structure:

  • IUPAC Name: (2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid[1]

  • Molecular Formula: C₄₂H₃₄N₂O₁₀[1][2]

  • CAS Number: 1242933-88-5[2][3]

The structure consists of an L-lysine core. The α-amino group is protected by an Fmoc group, which can be removed under basic conditions (e.g., with piperidine) during SPPS. The ε-amino group of the lysine side chain is acylated with 5-carboxyfluorescein (5-FAM), a derivative of fluorescein that provides the molecule's fluorescent properties.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are summarized in the table below for easy reference. These properties are critical for its application in peptide synthesis and fluorescence-based assays.

PropertyValueSource
Molecular Weight 726.73 g/mol [2][4]
Appearance White to off-white solid
Solubility Soluble in Dimethylformamide (DMF)[4]
Excitation Maximum (λex) ~493 nm[4]
Emission Maximum (λem) ~517 nm[4]
Extinction Coefficient (ε) 83,000 cm⁻¹M⁻¹[4]
Storage Conditions Freeze (< -15 °C), protect from light[4]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common and effective method involves the reaction of Fmoc-L-lysine with a pre-activated ester of 5-carboxyfluorescein. This approach avoids the need for protecting and deprotecting the lysine α-amino group during the labeling step. Microwave-assisted synthesis has been shown to be an efficient method for this reaction.[5]

A detailed workflow for a microwave-assisted synthesis of this compound is presented below.

Synthesis_Workflow cluster_activation Activation of 5-FAM cluster_coupling Coupling Reaction cluster_workup Work-up and Isolation FAM 5-Carboxyfluorescein (5-FAM) Activated_Ester Activated HOAt Ester of 5-FAM FAM->Activated_Ester DMF HOAt HOAt HOAt->Activated_Ester DIC DIC DIC->Activated_Ester Microwave Microwave Irradiation (25W, 45°C, 45 min) Activated_Ester->Microwave Fmoc_Lys Fmoc-L-Lysine Fmoc_Lys->Microwave DMF DIPEA DIPEA DIPEA->Microwave Fmoc_Lys_FAM This compound Microwave->Fmoc_Lys_FAM Dilution Dilute with Water Fmoc_Lys_FAM->Dilution Centrifugation Centrifuge and Decant Dilution->Centrifugation Lyophilization Freeze and Lyophilize Centrifugation->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: Microwave-assisted synthesis of this compound.

Experimental Protocols

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following sections provide a general protocol for its incorporation into a peptide chain and its application in a FRET-based protease assay.

Protocol 1: Incorporation of this compound into a Peptide using SPPS

This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HCTU, HOBt, DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.

  • Coupling of this compound:

    • Dissolve this compound (1.5-3 equivalents) and a coupling agent (e.g., HCTU, 1.5-3 equivalents) in DMF.

    • Add DIPEA (2-4 equivalents) to the solution to activate the carboxyl group.

    • Add the activated this compound solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Due to the steric bulk of the FAM moiety, a longer coupling time or a double coupling may be necessary.[5]

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Continue the SPPS cycles of deprotection, washing, and coupling for the remaining amino acids in the desired peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: FRET-Based Protease Assay Using a 5-FAM Labeled Peptide

This protocol describes a general workflow for using a peptide containing Lys(5-FAM) in a FRET-based assay to measure the activity of a protease, such as a matrix metalloproteinase (MMP).[5] This type of assay typically utilizes a peptide substrate that also contains a quencher molecule (e.g., Dabcyl) at a suitable distance from the 5-FAM fluorophore.

Materials:

  • Purified FRET peptide substrate containing both 5-FAM and a quencher (e.g., Dabcyl).

  • Purified protease of interest (e.g., MMP-1).

  • Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide substrate in an appropriate solvent (e.g., DMSO) and dilute it to the desired final concentrations in the assay buffer.

    • Activate the pro-enzyme if necessary (e.g., pro-MMPs can be activated with APMA).

    • Prepare serial dilutions of the activated enzyme in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the FRET peptide substrate to each well.

    • Include control wells:

      • Substrate only (no enzyme) for background fluorescence.

      • Buffer only.

    • Initiate the enzymatic reaction by adding the protease to the appropriate wells.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for 5-FAM (λex ≈ 490 nm, λem ≈ 520 nm).

    • Monitor the increase in fluorescence intensity over time at a constant temperature (e.g., 37°C). The cleavage of the peptide by the protease separates the 5-FAM from the quencher, leading to an increase in fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence (substrate only wells) from the experimental readings.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities against the enzyme concentrations to determine the enzyme's kinetic parameters (e.g., Kcat/Km).

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis Peptide Prepare FRET Peptide (Lys(5-FAM) & Quencher) Plate Add Substrate to 96-well Plate Peptide->Plate Enzyme Prepare/Activate Protease Add_Enzyme Add Enzyme to Initiate Reaction Enzyme->Add_Enzyme Buffer Prepare Assay Buffer Buffer->Plate Plate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Reader Measure Fluorescence (λex=490nm, λem=520nm) Incubate->Reader Monitor Monitor Fluorescence Increase Over Time Reader->Monitor Background Subtract Background Monitor->Background Velocity Calculate Initial Velocity Background->Velocity Kinetics Determine Kinetic Parameters (Kcat/Km) Velocity->Kinetics

Caption: Experimental workflow for a FRET-based protease assay.

Conclusion

This compound is an indispensable tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure and reliable performance in solid-phase peptide synthesis enable the creation of bespoke, fluorescently labeled peptides. These labeled peptides are instrumental in a wide array of applications, most notably in the development of sensitive and continuous assays for monitoring enzyme activity, such as FRET-based protease assays. The detailed properties and protocols provided in this guide serve as a valuable resource for the effective utilization of this versatile chemical entity in research and development.

References

5-FAM Dye: A Technical Guide to Excitation and Emission Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of 5-Carboxyfluorescein (5-FAM), a widely used green fluorescent dye. This document details the dye's spectral properties, outlines experimental protocols for its spectral characterization, and illustrates its application in key molecular biology techniques.

Core Spectral Properties of 5-FAM

5-FAM is a single isomer derivative of fluorescein, valued for its bright green fluorescence and its utility in labeling a variety of biomolecules, including peptides, proteins, and nucleotides.[1][2] Its fluorescence is notably pH-sensitive, with optimal performance typically observed in the pH range of 7.5 to 8.5.[3] Below pH 7, the dye becomes protonated, leading to a decrease in fluorescence.[3]

The core spectral characteristics of 5-FAM are summarized in the table below. It is important to note that the exact excitation and emission maxima can vary slightly depending on the solvent, pH, and conjugation state of the dye.

PropertyValueNotes
Excitation Maximum (λex) 490 - 495 nmCan be efficiently excited by the 488 nm line of an argon laser.[2]
Emission Maximum (λem) 514 - 521 nmEmits in the green region of the visible spectrum.[4][5]
Molar Extinction Coefficient (ε) ~71,300 - 83,000 L·mol⁻¹·cm⁻¹At the absorption maximum.[6][7]
Quantum Yield (Φ) ~0.83 - 0.93In aqueous solution.[8][9]
Molecular Weight 376.3 g/mol For the free acid form.[1][4]
Chemical Formula C₂₁H₁₂O₇For the free acid form.[4]

Experimental Protocols

Measuring the Fluorescence Spectrum of 5-FAM

This protocol outlines the general steps for determining the excitation and emission spectra of a 5-FAM solution.

Materials:

  • 5-FAM dye, solid or in a stock solution

  • Appropriate solvent (e.g., pH > 6 water, DMF, or DMSO for initial dissolution)[2][4]

  • Buffer solution (e.g., Tris-HCl, pH 7.5-8.5)[3][6]

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 5-FAM by dissolving the solid dye in a small amount of DMF or DMSO.[1]

    • Dilute the stock solution in the desired buffer to a final concentration suitable for fluorescence measurements (typically in the nanomolar to low micromolar range). The optimal concentration should be determined empirically to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the expected emission maximum of 5-FAM (e.g., 520 nm).[10][11]

    • Scan a range of excitation wavelengths (e.g., 400-510 nm).

    • The resulting spectrum will show the relative fluorescence intensity at each excitation wavelength, with the peak indicating the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (e.g., 492 nm).[1][4]

    • Scan a range of emission wavelengths (e.g., 500-600 nm).

    • The resulting spectrum will show the fluorescence emission intensity at each wavelength, with the peak indicating the emission maximum.

  • Data Analysis:

    • Correct the spectra for instrument-specific variations and buffer background fluorescence.

    • Determine the excitation and emission maxima from the corrected spectra.

Applications and Signaling Pathway Visualization

5-FAM is a versatile dye employed in numerous molecular biology and drug development applications. Below are visualizations of experimental workflows where 5-FAM plays a crucial role.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor chromophore, in its excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. 5-FAM is often used as a donor in FRET pairs.

FRET_Signaling_Pathway cluster_donor Donor (5-FAM) cluster_acceptor Acceptor D 5-FAM (Ground State) D_excited 5-FAM (Excited State) D->D_excited D_excited->D Fluorescence Donor_Emission Donor Emission (~520 nm) D_excited->Donor_Emission FRET FRET D_excited->FRET A Acceptor (Ground State) A_excited Acceptor (Excited State) A->A_excited A_excited->A Fluorescence Acceptor_Emission Acceptor Emission A_excited->Acceptor_Emission Excitation Excitation Light (e.g., 490 nm) Excitation->D Absorption FRET->A

Caption: FRET mechanism with 5-FAM as the donor fluorophore.

TaqMan Probe Mechanism in Real-Time PCR

In real-time PCR, TaqMan probes utilize a fluorophore (like 5-FAM) and a quencher. The probe anneals to the target DNA sequence. During extension, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the fluorophore from the quencher and allowing fluorescence to be detected.

TaqMan_Probe_Workflow cluster_step1 1. Intact Probe cluster_step2 2. Hybridization cluster_step3 3. Extension & Cleavage cluster_step4 4. Fluorescence Probe1 5-FAM--Quencher (No Fluorescence) Probe2 Probe Anneals to Target DNA Probe1->Probe2 PCR Cycle DNA Target DNA Taq Taq Polymerase Probe2->Taq Extension Phase Cleavage Probe Cleavage Taq->Cleavage FAM 5-FAM Cleavage->FAM Quencher Quencher Cleavage->Quencher Fluorescence Fluorescence Detected FAM->Fluorescence

Caption: Workflow of a 5-FAM labeled TaqMan probe in qPCR.

Labeling of Biomolecules

5-FAM, often in its amine-reactive succinimidyl ester (SE) form, is commonly used to label proteins and oligonucleotides. The carboxyl group of 5-FAM reacts with primary amines on the target molecule to form a stable amide bond.

Biomolecule_Labeling_Workflow FAM_SE 5-FAM, SE Reaction Conjugation Reaction (pH 8.5 ± 0.5) FAM_SE->Reaction Biomolecule Biomolecule (Protein, Oligonucleotide) with Primary Amine (-NH2) Biomolecule->Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Reaction->Labeled_Biomolecule Forms Stable Amide Bond Purification Purification (e.g., Chromatography) Labeled_Biomolecule->Purification Final_Product Purified Labeled Biomolecule Purification->Final_Product

Caption: General workflow for labeling biomolecules with 5-FAM SE.

References

The Cornerstone of FRET Peptides: A Technical Guide to Fmoc-Lys(5-FAM)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of utilizing Nα-(9-fluorenylmethoxycarbonyl)-Nε-(5-carboxyfluorescein)-L-lysine, or Fmoc-Lys(5-FAM)-OH, in the synthesis of Förster Resonance Energy Transfer (FRET) peptides. These specialized peptides are instrumental in biochemical research and drug discovery, enabling real-time monitoring of enzymatic activities, protein-protein interactions, and conformational changes.[1][2] This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and essential data for the successful application of this technology.

The Principle of FRET: A Molecular Ruler

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[3] An excited donor fluorophore can transfer its energy to a nearby acceptor molecule without the emission of a photon. This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. The efficiency of FRET is inversely proportional to the sixth power of the distance separating the donor and acceptor, making it a highly sensitive "spectroscopic ruler" for measuring molecular proximity.[3]

Several key conditions must be met for FRET to occur:

  • Proximity: The donor and acceptor molecules must be in close proximity, typically within the Förster distance (R₀), which is the distance at which FRET efficiency is 50%.

  • Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore.

  • Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.

When these conditions are met, excitation of the donor results in a subsequent emission of light from the acceptor at a longer wavelength, a phenomenon known as sensitized emission. This is accompanied by a quenching of the donor's fluorescence.

5-Carboxyfluorescein (5-FAM) as a FRET Donor

5-Carboxyfluorescein (5-FAM) is a widely used fluorescent dye that serves as an excellent donor in FRET pairs.[4] Its derivative, this compound, is a crucial building block that allows for the site-specific incorporation of 5-FAM into a peptide sequence during solid-phase peptide synthesis (SPPS).[1][5] This approach offers precise control over the location of the donor fluorophore within the peptide, which is critical for designing effective FRET probes.

Photophysical Properties of 5-FAM

The photophysical properties of 5-FAM are summarized in the table below. These parameters are essential for designing FRET experiments and calculating FRET efficiency.

PropertyValueReference
Excitation Maximum (λex)~492 nm[6][7]
Emission Maximum (λem)~518 nm[6]
Molar Extinction Coefficient (ε)~83,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.93

Common FRET Acceptors for 5-FAM

5-FAM is commonly paired with non-fluorescent quenchers, where the energy transferred from 5-FAM is dissipated as heat rather than light. Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a popular quencher for 5-FAM due to the significant overlap between its absorption spectrum and the emission spectrum of 5-FAM.[5][8]

FRET PairDonor (5-FAM)Acceptor (Dabcyl)Förster Distance (R₀)
Spectral Properties λex: ~492 nm, λem: ~518 nmλabs: ~453 nm~29.45 Å
Reference [6][7][9][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the key building block, this compound, its incorporation into a peptide via SPPS, and a typical FRET-based protease assay.

Synthesis of this compound

There are two primary routes for the synthesis of this compound: a traditional method involving copper complexation and a more rapid microwave-assisted method.[1][5]

1. Synthesis via Copper Complexation

This method involves the protection of the α-amino group of lysine with a copper complex, allowing for the specific reaction of 5-FAM with the ε-amino group.

  • Step 1: Preparation of Copper-Complexed Lysine:

    • Dissolve L-lysine monohydrochloride in water.

    • Add basic cupric carbonate and reflux the mixture for 6 hours.

    • Filter the reaction mixture and wash the precipitate with hot water.

    • Lyophilize the combined filtrates to obtain copper-complexed lysine.[5]

  • Step 2: Coupling of 5-FAM:

    • Suspend the copper-complexed lysine in N-methyl-2-pyrrolidone (NMP) and add diisopropylethylamine (DIPEA).

    • In a separate flask, dissolve 5-FAM and 1-hydroxy-7-azabenzotriazole (HOAt) in NMP.

    • Cool the 5-FAM solution to 0-4°C and add N,N'-diisopropylcarbodiimide (DIC).

    • After 15 minutes, add the copper-complexed lysine suspension to the activated 5-FAM solution.

    • Allow the reaction to proceed at 0-4°C for 2 hours, followed by stirring at room temperature overnight.[5]

  • Step 3: Fmoc Protection and Purification:

    • Follow standard procedures to remove the copper and protect the α-amino group with an Fmoc group using Fmoc-OSu.

    • Purify the final product, this compound, by chromatography.

2. Microwave-Assisted Synthesis

This method offers a faster alternative for the synthesis of this compound.

  • Dissolve 5-FAM and HOAt in dimethylformamide (DMF).

  • Add DIC and stir the mixture for 15 minutes to pre-activate the 5-FAM.

  • In a separate vial, dissolve Fmoc-L-Lys monohydrochloride in DMF and add DIPEA.

  • Add the Fmoc-Lys solution to the pre-activated 5-FAM.

  • Subject the reaction mixture to microwave irradiation (e.g., 25W at 45°C) for 45 minutes.[5]

  • Dilute the reaction mixture with water, centrifuge, and decant the supernatant.

  • Suspend the precipitate in water, freeze, and lyophilize to obtain the crude product, which can be further purified.[5]

Solid-Phase Peptide Synthesis (SPPS) of a FRET Peptide

This protocol outlines the incorporation of this compound and a quencher-labeled amino acid into a peptide sequence using an automated peptide synthesizer.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide resin) in DMF.

    • Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.[10]

  • Amino Acid Coupling Cycles:

    • For each amino acid in the sequence, dissolve the Fmoc-protected amino acid and a coupling agent (e.g., HBTU) in DMF.

    • Add a base (e.g., DIPEA) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and allow it to react.

    • Wash the resin thoroughly with DMF.

    • Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF.

    • Repeat these steps for each amino acid in the peptide sequence, incorporating this compound and the quencher-labeled amino acid (e.g., Fmoc-Lys(Dabcyl)-OH) at the desired positions.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11]

    • Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and dry under vacuum.[12]

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

FRET-Based Protease Assay

This protocol describes a typical assay for monitoring the activity of a protease using a FRET peptide substrate containing a 5-FAM/Dabcyl pair.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the specific protease being studied (e.g., Tris buffer with appropriate pH and additives like CaCl₂ and ZnCl₂ for metalloproteinases).

    • FRET Peptide Stock Solution: Dissolve the purified FRET peptide in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

    • Protease Stock Solution: Prepare a stock solution of the protease in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the assay buffer to each well.

    • Add the FRET peptide substrate to each well to a final concentration typically in the low micromolar range.

    • Initiate the reaction by adding the protease to the wells. Include a control well with no enzyme.

    • Immediately place the microplate in a fluorescence plate reader.

  • Data Acquisition:

    • Excite the 5-FAM donor at its excitation wavelength (~490 nm).

    • Measure the fluorescence emission of the 5-FAM donor (~520 nm) over time.

  • Data Analysis:

    • The cleavage of the peptide by the protease separates the 5-FAM and the Dabcyl quencher, resulting in an increase in donor fluorescence.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

    • Calculate the protease activity based on the rate of substrate cleavage.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

FRET_Principle D_ground S0 D_excited S1 D_ground->D_excited hv D_excited->D_ground A_ground S0 D_excited->A_ground Fluorescence Donor Fluorescence (~520 nm) FRET FRET (Non-radiative) A_excited S1 A_excited->A_ground Heat Heat Excitation Excitation (~490 nm)

Caption: The Jablonski diagram illustrating the FRET process between a donor and an acceptor.

SPPS_Workflow cluster_cycle SPPS Cycle start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Couple Fmoc-Amino Acid (HBTU, DIPEA) deprotection1->coupling wash1 Wash (DMF) coupling->wash1 incorporate_fam Couple This compound coupling->incorporate_fam At desired position incorporate_quencher Couple Fmoc-Lys(Dabcyl)-OH coupling->incorporate_quencher At desired position repeat Repeat for each Amino Acid in Sequence wash1->repeat repeat->deprotection1 Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleave from Resin and Deprotect Side Chains (TFA Cocktail) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification end Pure FRET Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis of a FRET peptide.

Protease_Assay reagents Prepare Reagents: - Assay Buffer - FRET Peptide Stock - Protease Stock setup Set up Reaction in Microplate: Assay Buffer + FRET Peptide reagents->setup initiate Initiate Reaction: Add Protease setup->initiate read Measure Fluorescence: Ex: ~490 nm, Em: ~520 nm (Time course) initiate->read analyze Data Analysis: Plot Fluorescence vs. Time, Calculate Initial Rate read->analyze result Protease Activity analyze->result

Caption: Experimental workflow for a FRET-based protease assay.

Conclusion

This compound is an indispensable tool for the synthesis of FRET peptides. Its use in solid-phase peptide synthesis allows for the precise placement of the 5-FAM donor fluorophore, enabling the creation of highly specific and sensitive probes for a wide range of biological applications. The principles and protocols outlined in this guide provide a solid foundation for researchers to design and execute FRET-based experiments, contributing to advancements in our understanding of biological processes and the development of novel therapeutics.

References

Solubility Profile of Fmoc-Lys(5-FAM)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-Nε-(5-carboxytetramethylrhodamine)-L-lysine (Fmoc-Lys(5-FAM)-OH), a fluorescently labeled amino acid crucial for the synthesis of labeled peptides and proteins used in a variety of biomedical research applications, including FRET-based assays. Understanding the solubility of this reagent in different solvents is critical for its effective handling, storage, and application in solid-phase peptide synthesis (SPPS) and other bioconjugation techniques.

Core Concepts of Solubility

The solubility of this compound is governed by the interplay of its constituent chemical moieties: the hydrophobic Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, the polar lysine backbone, and the relatively large, ionizable 5-FAM (5-carboxyfluorescein) fluorescent dye. The overall solubility is a balance between these components and their interactions with the solvent. Generally, polar aprotic solvents are effective at solvating both the hydrophobic and polar regions of the molecule.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, information from product technical documents and data for analogous compounds provide valuable insights into its solubility profile. The primary solvent for dissolving this compound is Dimethylformamide (DMF), in which it is known to be soluble at concentrations commonly used in peptide synthesis.

For reference, the following table summarizes the available qualitative and quantitative solubility data for this compound and structurally related Fmoc-lysine derivatives.

CompoundSolventSolubility (mg/mL)Molar Solubility (mM)Notes
This compound DMFData not available≥ 10 mMSoluble at concentrations typically used for stock solutions in peptide synthesis.[1]
Fmoc-Lys-OHDMSO50135.71Requires sonication and pH adjustment to 2 with 1 M HCl.[2]
Methanol5.7415.58Requires sonication and pH adjustment to 6 with HCl.[2]
H₂O3.649.88Requires sonication and pH adjustment to 3 with 1 M HCl.[2]
Fmoc-Lys(Boc)-OHDMSO≥ 100.8≥ 215.15
Ethanol≥ 51≥ 108.86
H₂O≥ 4.69≥ 10.00
5-Carboxyfluorescein (5-FAM)WaterSolubleData not availableThe free dye is soluble in water.[3]
DMSOSolubleData not availableThe free dye is soluble in DMSO.[3]

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound in a specific solvent involves the preparation of a saturated solution followed by quantification of the dissolved solute. The following protocol is adapted from standard methods for similar compounds.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, DMSO, Methanol, Water)

  • Vials with tight-sealing caps

  • Thermostatic shaker

  • Centrifuge or filtration apparatus (e.g., 0.2 µm syringe filter)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the solvent to the vial.

    • Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Separation of Undissolved Solute:

    • Centrifuge the vial at high speed to pellet the undissolved solid, or

    • Filter the solution using a syringe filter compatible with the solvent to remove any undissolved particles.

  • Sample Preparation for Analysis:

    • Carefully take a known volume of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by injecting the standards and plotting the peak area against concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or mM).

Visualizations

Solvent Polarity and Solubility Relationship

The following diagram illustrates the general relationship between solvent polarity and the expected solubility of an amphipathic molecule like this compound.

G This compound Solubility vs. Solvent Polarity cluster_0 Solvent Types cluster_1 Expected Solubility High Polarity (e.g., Water) High Polarity (e.g., Water) Low Solubility Low Solubility High Polarity (e.g., Water)->Low Solubility (pH dependent) Polar Aprotic (e.g., DMF, DMSO) Polar Aprotic (e.g., DMF, DMSO) High Solubility High Solubility Polar Aprotic (e.g., DMF, DMSO)->High Solubility Polar Protic (e.g., Methanol, Ethanol) Polar Protic (e.g., Methanol, Ethanol) Moderate Solubility Moderate Solubility Polar Protic (e.g., Methanol, Ethanol)->Moderate Solubility Low Polarity (e.g., Toluene, Hexane) Low Polarity (e.g., Toluene, Hexane) Low Polarity (e.g., Toluene, Hexane)->Low Solubility

Caption: Logical relationship between solvent polarity and solubility.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental protocol for determining the solubility of this compound.

G A Add excess this compound to solvent B Equilibrate (24-48h at constant temp) A->B C Separate solid (Centrifuge/Filter) B->C D Dilute supernatant C->D E HPLC Analysis D->E F Calculate Solubility E->F

Caption: Experimental workflow for solubility determination.

References

The Gatekeeper of Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. The strategic use of protecting groups is the cornerstone of this process, preventing unwanted side reactions and ensuring the fidelity of the final peptide. Among the various strategies, the 9-fluorenylmethoxycarbonyl (Fmoc) protection scheme has emerged as the dominant and most versatile approach in modern solid-phase peptide synthesis (SPPS). Its mild reaction conditions, orthogonal nature, and suitability for automation have made it the method of choice for producing complex peptides for research, diagnostics, and therapeutic development.[1][]

This technical guide provides a comprehensive exploration of the core principles of Fmoc protection in peptide synthesis. It delves into the underlying chemical mechanisms, presents quantitative data for critical steps, offers detailed experimental protocols, and visualizes the intricate workflows and logical relationships inherent to this powerful technology.

The Principle of Orthogonality: A Tale of Two Chemistries

The success of Fmoc-based SPPS lies in the concept of orthogonality .[3][4] This principle dictates the use of multiple classes of protecting groups within a single synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[3][5] In Fmoc/tBu (tert-butyl) strategy, the two main classes of protecting groups are:

  • Temporary Nα-amino protecting groups: The Fmoc group shields the N-terminus of the growing peptide chain and is removed at the beginning of each coupling cycle.[3]

  • Permanent side-chain protecting groups: Acid-labile groups, typically based on tert-butyl or trityl moieties, protect the reactive side chains of trifunctional amino acids throughout the synthesis. These are removed during the final cleavage of the peptide from the solid support.[6][7]

This orthogonal scheme allows for the selective deprotection of the α-amino group under mild basic conditions, while the side-chain protecting groups remain intact until the final acid-mediated cleavage.[6] This contrasts with the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, which relies on graded acid lability and can lead to side-chain deprotection during the repeated Nα-deprotection steps.[6][8]

The Fmoc Group: Structure and Mechanism of Action

The Fmoc group consists of a planar fluorenyl ring system attached to a methoxycarbonyl group.[] This structure is key to its function.

Figure 1: Chemical structure of the Fmoc protecting group.

The lability of the Fmoc group to bases stems from the acidic proton on the C9 of the fluorene ring.[6] Deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][10] The mechanism proceeds via a β-elimination pathway:

  • Proton Abstraction: The basic piperidine abstracts the acidic proton from the fluorenyl ring.[6][11]

  • β-Elimination: This leads to the elimination of the Fmoc group as dibenzofulvene (DBF) and carbon dioxide.[6][7]

  • Scavenging: The highly reactive dibenzofulvene is trapped by the excess piperidine to form a stable adduct, which is then washed away.[1][6]

This deprotection reaction is rapid and clean, leaving the N-terminal amine free to react with the next activated amino acid in the sequence.[1]

Fmoc_Deprotection_Mechanism Fmoc-NH-Peptide Fmoc-Protected Peptide Intermediate Carbanion Intermediate Fmoc-NH-Peptide->Intermediate + Piperidine Piperidine Piperidine Free_Amine Deprotected Peptide (Free N-terminus) Intermediate->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Intermediate->DBF Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid wash3 Wash (DCM) & Dry final_deprotection->wash3 cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) wash3->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end Side_Reactions cluster_Asp Aspartic Acid Containing Peptides cluster_Dipeptide Dipeptide Stage cluster_Activation Amino Acid Activation Asp Asp-Xxx Sequence Aspartimide Aspartimide Formation Asp->Aspartimide Racemization_beta Racemization & β-Aspartyl Peptide Aspartimide->Racemization_beta Dipeptide H-AA2-AA1-Resin Diketopiperazine Diketopiperazine Formation Dipeptide->Diketopiperazine Cleavage Premature Chain Cleavage Diketopiperazine->Cleavage Activation Fmoc-His/Cys-OH Activation Racemization Racemization Activation->Racemization Loss Loss of Stereochemical Purity Racemization->Loss

References

The Versatility of Fluorescence: A Technical Guide to Fluorescein-Labeled Amino Acids in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein-labeled amino acids and their peptide derivatives are indispensable tools in modern biochemistry and drug discovery. Their inherent fluorescent properties provide a sensitive, non-radioactive means to probe complex biological systems. This technical guide explores the core applications of these molecules, including the dynamic analysis of enzyme kinetics, quantification of molecular binding events through fluorescence polarization, visualization of cellular transport mechanisms, and the study of protein-protein interactions. We provide detailed experimental protocols, quantitative data from representative studies, and workflow visualizations to empower researchers in leveraging this powerful technology.

Introduction to Fluorescein Labeling

Fluorescein is a synthetic organic fluorophore renowned for its high quantum yield, excellent water solubility, and a strong absorption peak around 495 nm, which aligns well with the 488 nm argon laser line common in fluorescence microscopy and flow cytometry.[1] Its emission maximum is approximately 519-525 nm, producing a bright green fluorescence.[1][2] For biochemical applications, derivatives such as Fluorescein Isothiocyanate (FITC) and 5-Carboxyfluorescein (5-FAM) are frequently used to covalently label biomolecules.[1][3]

FITC reacts efficiently with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable thiourea linkage.[4] 5-FAM, often used as an N-hydroxysuccinimide (NHS) ester, reacts with amines to form a more hydrolytically stable carboxamide bond.[3] These properties make fluorescein-labeled amino acids and peptides ideal probes for a multitude of biological assays.

Table 1: Properties of Common Fluorescein Derivatives
PropertyFluorescein Isothiocyanate (FITC)5-Carboxyfluorescein (5-FAM)
Reactive Group IsothiocyanateCarboxylic Acid (activated)
Target Moiety Primary AminesPrimary Amines
Resulting Bond ThioureaCarboxamide
Excitation Max ~495 nm~495 nm[5]
Emission Max ~525 nm[6]~520 nm[5]
Key Advantage Widely used, well-establishedForms more stable conjugates

Synthesis and Labeling of Amino Acids

The covalent attachment of fluorescein to an amino acid or peptide is a fundamental step. The most common method involves the reaction of FITC with a primary amine under slightly alkaline conditions (pH 7.5-9.0), which ensures the amine group is deprotonated and thus sufficiently nucleophilic.[6][7]

FITC_Labeling_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Purification cluster_product Final Product AminoAcid Amino Acid/Peptide + Free Primary Amine (R-NH₂) Conditions Alkaline Buffer (pH 8.0-9.0) Dark, Room Temp 1-2 hours AminoAcid->Conditions Dissolve in buffer FITC Fluorescein Isothiocyanate (FITC) + Isothiocyanate Group (-N=C=S) FITC->Conditions Add FITC in DMSO Purification Size-Exclusion Chromatography or Dialysis Conditions->Purification Quench & Purify LabeledProduct Fluorescein-Labeled Product + Stable Thiourea Linkage Purification->LabeledProduct Isolate

Caption: Workflow for labeling an amino acid or peptide with FITC.

Core Applications in Biochemistry

Fluorescence Polarization (FP) for Binding Assays

Fluorescence Polarization is a powerful technique for studying molecular interactions in solution.[8] It relies on measuring the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. A small, fluorescein-labeled amino acid or peptide (the "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a much larger protein, its rotation slows dramatically, leading to a high polarization signal.[9]

This principle is widely used in competitive binding assays to screen for inhibitors or determine binding affinities (Kd or Ki).[10] In this format, an unlabeled compound competes with the fluorescent tracer for the binding site on the target protein, causing a dose-dependent decrease in polarization.[10]

FP_Competition_Assay cluster_setup Assay Setup cluster_reaction Binding Equilibria cluster_readout Measurement & Analysis P Protein Target Bound Protein-Tracer Complex (Slow Tumbling) P->Bound T Fluorescein-Tracer (e.g., Labeled Peptide) T->Bound Binds I Unlabeled Inhibitor (Test Compound) I->P Competes Free Free Tracer (Fast Tumbling) Bound->Free Displaced by Inhibitor Measure Measure Fluorescence Polarization (mP) Bound->Measure High Polarization Free->Measure Low Polarization Analysis Plot mP vs. [Inhibitor] Calculate IC₅₀ / Kᵢ Measure->Analysis

Caption: Workflow of a fluorescence polarization competition assay.
Table 2: Representative Data from Fluorescence Polarization Assays

Target ProteinFluorescent Tracer (Peptide)ParameterValue
Vascular Endothelial Growth Factor (VEGF)Fluorescein-labeled v114 peptide derivativeKd140 ± 40 nM
Human Respiratory Syncytial Virus (hRSV) F proteinFluorescein-labeled C35 peptide (Fl-C35)Kd21 nM
hRSV F proteinUnlabeled C35 peptideIC5038.52 nM
Nicotinamide N-methyltransferase (NNMT)Fluorescent probe II138Kd369 ± 14.4 nM
Nicotinamide N-methyltransferase (NNMT)Unlabeled analog (Compound 10)Ki0.31 ± 0.7 µM
Enzyme Activity and Kinetics Assays

Fluorescein-labeled peptides are excellent substrates for measuring the activity of proteases.[3] Two primary assay designs are common:

  • Self-Quenched Substrates (FRET): A peptide substrate is synthesized with a fluorescein donor at one end and a quencher moiety (e.g., Dabcyl) at the other.[11] In the intact peptide, the quencher absorbs the energy emitted by the fluorescein, resulting in low fluorescence. Upon cleavage by a protease, the fluorophore and quencher separate, leading to a quantifiable increase in fluorescence.[11] This method is ideal for continuous, real-time kinetic measurements.[11]

  • Fluorescein-Labeled Proteins: A large protein like casein or bovine serum albumin (BSA) is heavily labeled with FITC.[3][12] The high density of fluorophores causes self-quenching. When a protease digests the protein into smaller fragments, the quenching is relieved, and fluorescence increases.[3]

These assays allow for the determination of key kinetic parameters like Km (Michaelis constant) and Vmax (maximum velocity), which describe the enzyme's affinity for the substrate and its catalytic efficiency, respectively.[7][10]

FRET_Protease_Assay cluster_start Initial State cluster_reaction Enzymatic Reaction cluster_end Final State cluster_readout Detection Substrate Intact FRET Peptide (Fluorescein-Quencher) Cleavage Proteolytic Cleavage Substrate->Cleavage Measure Monitor Fluorescence Increase Over Time Substrate->Measure Low Fluorescence (Quenched) Enzyme Protease Enzyme->Cleavage Products Cleaved Fragments Fluorescein Quencher Cleavage->Products Separation Products->Measure High Fluorescence (Signal ON)

Caption: Principle of a FRET-based protease assay.
Table 3: Representative Enzyme Kinetic Data

EnzymeSubstrate TypeParameterValue
MMP-2Triple-helical peptide (THP) optical probekcat/KM30,000 s⁻¹M⁻¹
TrypsinFITC-CaseinDetection Limit~0.5 µg/mL
Cellular Uptake and Transport Studies

Understanding how amino acids and peptides enter cells is crucial for drug delivery and metabolic research. Fluorescein-labeled amino acids serve as safe, high-resolution alternatives to radioactive tracers for visualizing and quantifying cellular uptake.[13] Researchers can monitor the internalization of these fluorescent probes in living cells over time using techniques like fluorescence microscopy or flow cytometry.[13] This allows for the calculation of uptake rates and the screening of small-molecule inhibitors that target specific amino acid transporters, such as LAT1, which is often overexpressed in cancer cells.

Cellular_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Cells Culture Cells (e.g., HeLa, Jurkat) Incubate Incubate Cells with Probe (and Inhibitor) at 37°C Cells->Incubate Probe Fluorescein-Labeled Amino Acid/Peptide Probe->Incubate Inhibitor Optional: Transporter Inhibitor Inhibitor->Incubate Wash Wash Cells to Remove Extracellular Probe Incubate->Wash FACS Flow Cytometry Wash->FACS Microscopy Fluorescence Microscopy Wash->Microscopy Quant Quantify Mean Fluorescence Intensity (Cellular Uptake) FACS->Quant Microscopy->Quant

Caption: General workflow for a cell-based amino acid uptake assay.

Detailed Experimental Protocols

Protocol 1: General Labeling of a Peptide with FITC
  • Preparation: Dissolve the peptide to a concentration of 2-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0. Ensure the buffer is free of amines (e.g., Tris) or sodium azide.[11]

  • FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[7]

  • Conjugation: While gently stirring the peptide solution, slowly add the FITC solution to achieve a final molar ratio of 5:1 to 10:1 (FITC:peptide).[11]

  • Incubation: Incubate the reaction mixture in the dark for 2-8 hours at room temperature or 4°C with gentle stirring.[8]

  • Quenching (Optional): Stop the reaction by adding a final concentration of 50 mM NH₄Cl or 10 mM Tris buffer and incubate for an additional 2 hours.[8]

  • Purification: Remove unreacted FITC and byproducts by passing the mixture over a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[6]

  • Quantification: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).[8]

Protocol 2: Competitive Fluorescence Polarization Binding Assay
  • Reagent Preparation: Prepare all reagents in a suitable FP buffer (e.g., PBS with 0.01% Tween-20). This includes the target protein, the fluorescein-labeled peptide tracer, and the unlabeled competitor compounds (typically in a serial dilution).

  • Assay Plate Setup: In a low-binding black microplate (e.g., 96- or 384-well), add the target protein at a fixed concentration (typically around its Kd for the tracer).[8]

  • Competitor Addition: Add the serially diluted unlabeled competitor compounds to the wells. Include wells for "no competitor" (high polarization control) and "no protein" (low polarization control).

  • Tracer Addition: Add the fluorescein-labeled tracer to all wells at a fixed concentration, typically well below its Kd to avoid stoichiometric titration.[1]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization (in mP units) on a plate reader equipped with appropriate excitation (~485 nm) and emission (~520 nm) filters and polarizers.

  • Data Analysis: Plot the mP values against the logarithm of the competitor concentration. Fit the resulting sigmoidal curve using a nonlinear regression model to determine the IC50 value, which is the concentration of competitor that displaces 50% of the bound tracer.

Protocol 3: FRET-Based Matrix Metalloproteinase (MMP) Assay
  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5). Reconstitute the FRET-based peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) and the active MMP enzyme in the assay buffer.[9]

  • Assay Setup: In a fluorescence microplate, add varying concentrations of the FRET substrate to different wells.

  • Initiate Reaction: Add a fixed concentration of the MMP enzyme to each well to start the reaction. Include a "no enzyme" control to measure background fluorescence.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity (e.g., Ex: 328 nm, Em: 393 nm for Mca/Dpa pair) every 1-2 minutes for 30-60 minutes.[9]

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (v) from the linear portion of the fluorescence vs. time plot.

    • Convert RFU/min to M/min using a standard curve of the free fluorophore (e.g., Mca).

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Conclusion

Fluorescein-labeled amino acids are a cornerstone of modern biochemical and cell-based assays. Their adaptability allows for their use as simple reporters in cellular uptake studies, as sensitive tracers in high-throughput binding assays, and as integral components of sophisticated FRET substrates for real-time enzyme kinetics. The detailed protocols and representative data provided in this guide serve as a practical resource for researchers aiming to design and implement robust, fluorescence-based experiments to explore complex biological questions and accelerate the drug discovery process.

References

A Technical Guide to In-Sequence Peptide Labeling with Fmoc-Lys(5-FAM)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Nα-Fmoc-Nε-(5-carboxyfluorescein)-L-lysine (Fmoc-Lys(5-FAM)-OH), a critical building block for the site-specific incorporation of the 5-FAM fluorophore into synthetic peptides. This reagent facilitates the production of high-purity, internally labeled peptides essential for a multitude of research and drug development applications, most notably in the development of sensitive protease activity assays using Fluorescence Resonance Energy Transfer (FRET).

Introduction to this compound

This compound is a derivative of the amino acid lysine where the alpha-amino group is protected by a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, and the epsilon-amino group of the side chain is covalently linked to 5-carboxyfluorescein (5-FAM). This "building block" approach allows for the direct incorporation of the 5-FAM fluorophore at any desired lysine position within a peptide sequence during standard solid-phase peptide synthesis (SPPS).[1] This method offers significant advantages over post-synthetic labeling techniques, including greater control over the labeling site, reduced purification challenges, and avoidance of unwanted side-reactions.[1]

The 5-FAM fluorophore is widely utilized due to its high quantum yield, good water solubility, and spectral properties that are compatible with common instrumentation, such as the 488 nm laser line.[2] It is a popular donor fluorophore in FRET-based assays, often paired with quenchers like Dabcyl or QXL520™.[1]

Chemical and Spectroscopic Properties

A clear understanding of the physicochemical properties of this compound and the resulting 5-FAM labeled peptides is crucial for experimental design and data interpretation.

PropertyValueReference
Molecular Formula C42H34N2O10[3]
Molecular Weight 726.7 g/mol [3]
Excitation Maximum (λex) ~493-495 nm[4][5]
Emission Maximum (λem) ~517-520 nm[1][4][5]
Molar Extinction Coefficient (ε) >70,000 M⁻¹cm⁻¹ (in pH 9 buffer)[4]
Purity (by HPLC) ≥90-95%[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the this compound building block and its incorporation into peptides.

Synthesis of this compound Building Block

There are two primary routes for the synthesis of this compound, each with its own advantages and disadvantages.

Method 1: Copper Complexation

This method involves the protection of the alpha-amino group of lysine using a copper complex, followed by the reaction of the free epsilon-amino group with 5-FAM, and subsequent Fmoc protection. While feasible, this route can result in low yields (e.g., 16%).[1]

Protocol:

  • L-Lysine monohydrochloride is refluxed with basic cupric carbonate in water.[1]

  • The resulting copper-complexed lysine is suspended in N-methyl-2-pyrrolidone (NMP) with N,N-diisopropylethylamine (DIPEA).[1]

  • 5-FAM is pre-activated with 1-hydroxy-7-azabenzotriazole (HOAt) and N,N'-diisopropylcarbodiimide (DIC) in NMP.[1]

  • The activated 5-FAM solution is then reacted with the copper-complexed lysine.[1]

  • The copper is removed, and the Nα-amino group is protected with Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester).

Method 2: Microwave-Assisted Synthesis

This approach utilizes commercially available Fmoc-L-Lysine and pre-activated 5-FAM, with microwave irradiation to facilitate the reaction. This method is generally more efficient and avoids the complexities of copper complexation.[1]

Protocol:

  • Dissolve 5-FAM (1 eq) and HOAt (0.96 eq) in N,N-Dimethylformamide (DMF).[1]

  • Add DIC (1 eq) and stir the mixture for 15 minutes to pre-activate the 5-FAM.[1]

  • In a separate vessel, dissolve Fmoc-L-Lysine monohydrochloride (1 eq) in DMF with DIPEA (1 eq).[1]

  • Add the Fmoc-Lysine solution to the pre-activated 5-FAM.[1]

  • The reaction is carried out in a microwave reactor for 45 minutes at 45°C with a power of 25 W.[1]

  • The product is precipitated by diluting the reaction mixture with water, followed by centrifugation, decantation, and lyophilization.[1]

In-Sequence Incorporation of this compound via SPPS

This protocol describes the incorporation of the this compound building block into a peptide sequence using an automated microwave-assisted peptide synthesizer.

Materials:

  • NovaPEG Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagent: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)

  • Base: N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane)

Protocol:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling:

    • For standard Fmoc-amino acids: Use 5 equivalents of the Fmoc-amino acid, 4.9 equivalents of HCTU, and 8 equivalents of a base.[1]

    • For this compound: The same coupling chemistry can be utilized. The bulky nature of the 5-FAM group may necessitate a double coupling step or extended reaction times to ensure complete incorporation. A Kaiser test can be used to monitor the completeness of the coupling reaction.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a suitable cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

Peptides internally labeled with 5-FAM are invaluable tools in various research areas.

FRET-Based Protease Assays

A primary application is the development of FRET-based substrates for monitoring protease activity.[1][8] In such a substrate, the 5-FAM fluorophore is paired with a suitable quencher. When the peptide is intact, the close proximity of the quencher suppresses the fluorescence of 5-FAM. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.[1] This principle is widely used for high-throughput screening of protease inhibitors and for studying enzyme kinetics.[1]

For example, a triple-helical peptide substrate containing 5-FAM and a Dabcyl quencher was developed to assay the activity of matrix metalloproteinases (MMPs) such as MMP-1 and MMP-13.[1] The study demonstrated that this substrate was hydrolyzed more rapidly by these MMPs compared to a substrate with a different FRET pair, indicating greater sensitivity.[1][8]

EnzymeSubstratekcat/KM (M⁻¹s⁻¹)
MMP-1 fTHP-15(Mca/Dnp)1,600
fTHP-15(5-Fam/Dabcyl)2,800
MMP-13 fTHP-15(Mca/Dnp)36,000
fTHP-15(5-Fam/Dabcyl)49,000
MT1-MMP fTHP-15(Mca/Dnp)2,700
fTHP-15(5-Fam/Dabcyl)2,700

Adapted from Tokmina-Roszyk et al., 2013.[1]

Other Applications

Beyond FRET assays, 5-FAM labeled peptides are used in:

  • Fluorescence Microscopy: To visualize the localization of peptides within cells and tissues.[2][4]

  • Flow Cytometry: For the detection and quantification of specific cell populations that bind to the labeled peptide.[4]

  • Binding Assays: To study peptide-protein interactions and determine binding affinities.[4]

  • Intracellular Drug Delivery Studies: FAM-labeled cell-penetrating peptides are used to track the efficiency of cargo delivery into cells.[9]

Visualizations

Chemical Structure of this compound

Fmoc-Lys(5-FAM)-OH_Structure cluster_lysine Lysine Backbone cluster_fmoc Fmoc Group (Nα-protection) cluster_fam 5-FAM (Nε-label) Lys Lysine 5-FAM 5-FAM Lys->5-FAM Amide Bond (ε-amino) Fmoc Fmoc Fmoc->Lys Amide Bond (α-amino)

Caption: Chemical structure of this compound.

Workflow for In-Sequence Peptide Labeling

SPPS_Workflow Resin 1. Start with Solid Support Resin Deprotection1 2. Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling1 3. Couple First Fmoc-AA Deprotection1->Coupling1 Repeat 4. Repeat Deprotection/Coupling for subsequent AAs Coupling1->Repeat Couple_FAM_Lys 5. Couple this compound Repeat->Couple_FAM_Lys Continue_SPPS 6. Continue SPPS for remaining sequence Couple_FAM_Lys->Continue_SPPS Final_Deprotection 7. Final Fmoc Deprotection Continue_SPPS->Final_Deprotection Cleavage 8. Cleave from Resin & Global Deprotection (TFA) Final_Deprotection->Cleavage Purification 9. Purify via RP-HPLC Cleavage->Purification Final_Product Labeled Peptide Purification->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Principle of a FRET-Based Protease Assay

FRET_Assay_Principle cluster_intact Intact Peptide Substrate cluster_cleaved Cleaved Peptide Fragments Intact_Peptide 5-FAM -- (Peptide Linker) -- Quencher No_Fluorescence Fluorescence Quenched Protease Protease Intact_Peptide->Protease Cleavage Site Recognition Cleaved_Peptide 5-FAM -- Peptide + Peptide -- Quencher Fluorescence Fluorescence Emitted Protease->Cleaved_Peptide Enzymatic Cleavage

Caption: FRET-based protease assay mechanism.

Conclusion

This compound is an indispensable reagent for the synthesis of internally labeled fluorescent peptides. The "building block" approach integrated into SPPS provides a robust and precise method for creating sophisticated molecular probes. These 5-FAM labeled peptides are central to the development of sensitive FRET-based assays for protease activity, which are critical in basic research and for the high-throughput screening of potential therapeutic agents. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of peptide chemistry and drug development.

References

Storing and Handling Fmoc-Lys(5-FAM)-OH Powder: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of Fmoc-Lys(5-FAM)-OH powder, a critical fluorescently-labeled amino acid used in peptide synthesis and other biochemical applications. Adherence to these guidelines is essential to maintain the compound's integrity, ensure experimental reproducibility, and guarantee laboratory safety.

Compound Information

This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(5-carboxamidofluorescein)-L-lysine, is a derivative of the amino acid lysine. The Fmoc protecting group on the alpha-amino group makes it suitable for solid-phase peptide synthesis (SPPS), while the 5-FAM fluorescent dye attached to the epsilon-amino group allows for the sensitive detection of the resulting peptide.

PropertyValue
Molecular Formula C42H34N2O10[1]
Molecular Weight 726.7 g/mol [1]
Appearance Yellow to orange solid powder
CAS Number 1242933-88-5

Storage Conditions

Proper storage of this compound is crucial to prevent degradation of both the Fmoc group and the fluorescent FAM dye. Key factors to control are temperature, light, and moisture.

Quantitative Storage Recommendations
FormStorage TemperatureDurationKey Considerations
Powder (Short-term) 4°CWeeks to monthsKeep in a tightly sealed, opaque container. Ideal for material in regular use.[2]
Powder (Long-term) -20°CUp to several yearsEssential for preserving integrity over extended periods. Use a desiccator to minimize moisture.[3]
In Solvent -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][3]
In Solvent -80°CUp to 6 monthsRecommended for stock solutions to ensure maximum stability.[2][3]
Light and Moisture Sensitivity

This compound is photosensitive and hygroscopic.

  • Light: The FAM dye is susceptible to photobleaching. Always store the powder and solutions in amber or opaque containers and minimize exposure to light during handling.

  • Moisture: The compound can absorb moisture from the air, which can lead to hydrolysis and degradation. Store in a dry environment, preferably in a desiccator, and ensure the container is tightly sealed. Before use, allow the container to warm to room temperature before opening to prevent condensation.[4]

Handling Procedures and Safety

While not classified as a hazardous substance, it is recommended to handle all chemicals with caution.[5]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat.

Engineering Controls
  • Handle the powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Avoid generating dust when weighing and transferring the powder.

First Aid Measures
  • Inhalation: Move to fresh air. If irritation persists, seek medical attention.

  • Skin Contact: Wash the affected area with soap and water.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

  • Ingestion: Rinse mouth with water and seek medical advice.

Solubility and Solution Preparation

This compound is soluble in various organic solvents.

SolventConcentrationNotes
DMF (Dimethylformamide) SolubleA common solvent for peptide synthesis.
DMSO (Dimethyl sulfoxide) ~50 mg/mLMay require sonication to fully dissolve. Use anhydrous DMSO for best results as hygroscopic DMSO can impact solubility.[2]

Protocol for Preparing a Stock Solution:

  • Equilibrate the this compound powder to room temperature before opening.

  • Weigh the desired amount of powder in a fume hood.

  • Add the appropriate volume of anhydrous solvent (e.g., DMF or DMSO).

  • Vortex or sonicate until the powder is completely dissolved.

  • Aliquot the solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term or -80°C for long-term storage.[2][3]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Instrumentation and Reagents:

  • Reverse-phase HPLC system with a UV-Vis or fluorescence detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample: ~1 mg/mL solution of this compound in a 1:1 mixture of Mobile Phase A and B.

Method:

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: Monitor at the absorbance maxima of the Fmoc group (~265 nm, ~301 nm) and the FAM dye (~494 nm). For higher sensitivity, a fluorescence detector can be used with excitation at ~494 nm and emission at ~520 nm.

  • Analysis: Purity is determined by the relative area of the main peak.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the identity of the compound.

Instrumentation:

  • Electrospray ionization (ESI) mass spectrometer.

Method:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Expected Mass: The expected monoisotopic mass for [M+H]+ is approximately 727.23 g/mol . The observed mass should be within the mass accuracy of the instrument.

Visualizations

Chemical Structure

G storage Store Powder (-20°C, Dark, Dry) equilibrate Equilibrate to Room Temperature storage->equilibrate weigh Weigh Powder (Fume Hood, PPE) equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve use Use in Experiment (e.g., SPPS) dissolve->use store_solution Store Solution (-20°C/-80°C, Dark) dissolve->store_solution purity_check Purity Check (HPLC) dissolve->purity_check G start Problem Observed solubility Poor Solubility? start->solubility degradation Suspected Degradation? start->degradation impurity Unexpected Impurities in HPLC? start->impurity solution1 Use fresh, anhydrous solvent. Sonicate to aid dissolution. solubility->solution1 solution2 Check storage conditions (temp, light, moisture). Run HPLC/MS to confirm integrity. degradation->solution2 solution3 Verify solvent purity. Ensure proper handling to avoid contamination. impurity->solution3

References

A Comprehensive Technical Guide to the Safe Handling of Fmoc-Lys(5-FAM)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Fmoc-Lys(5-FAM)-OH, a fluorescently labeled amino acid derivative crucial for peptide synthesis and various research applications. Adherence to these guidelines is paramount to ensure personnel safety, experimental integrity, and compliance with laboratory safety standards.

Compound Identification and Properties

PropertyData
Chemical Name This compound
CAS Number 1242933-88-5[1][2][3]
Molecular Formula C₄₂H₃₄N₂O₁₀[4]
Molecular Weight 726.73 g/mol [4][5]
Appearance Solid powder
Primary Applications Building block for in-sequence Lys labeling by FAM in peptide synthesis[6], often used in Fluorescence Resonance Energy Transfer (FRET) peptide substrates.[7][8]

Hazard Identification and Precautionary Measures

While specific toxicity data for this compound is largely unavailable, it is prudent to handle this compound with the care afforded to all laboratory chemicals of unknown toxicity.[2][4] The following potential hazards should be considered:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2][9]

  • Ingestion: May be harmful if swallowed.[2][9]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[2][9]

  • Eye Contact: May cause eye irritation.[2][9]

  • Chronic Exposure: The effects of repeated or prolonged exposure are not known.[9]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound. The following PPE is recommended:

PPE CategorySpecific Recommendations
Eye Protection Splash goggles or safety glasses with side shields.[9]
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A full laboratory suit or lab coat to prevent skin contact.[9]
Respiratory A dust respirator or self-contained breathing apparatus should be used to avoid inhalation, especially when handling the powder form.[9]

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[10] Ensure that safety showers and eye wash stations are readily accessible.[11]

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 years[11]Recommended for long-term storage.[1][11]
4°CUp to 2 years[11]Suitable for medium-term storage.[1]
In Solvent -80°CUp to 6 months[11][12]Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[1][12]
-20°CUp to 1 month[11][12]For working solutions.[12]

General Storage Conditions:

  • Keep containers tightly sealed in a cool, well-ventilated area.[11]

  • Protect from moisture and direct sunlight.[11][13]

Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[11]

Handling and Experimental Protocols

General Handling Workflow

The following workflow outlines the standard procedure for handling this compound in a laboratory setting.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials weigh Weigh Compound in Hood prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experiment dissolve->use dispose Dispose of Waste use->dispose clean Clean Work Area dispose->clean store Store Remaining Compound clean->store

Caption: General laboratory workflow for handling this compound.

Synthesis of this compound (Microwave Assisted)

This section details a published method for the synthesis of this compound.

Materials:

  • 5-carboxyfluorescein (5-Fam)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Fmoc-L-Lysine monohydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 5-Fam (0.665 mmol) and HOAt (0.64 mmol) in 2 mL of DMF.[8]

  • Add DIC (0.665 mmol) and stir the mixture for 15 minutes.[8]

  • In a separate vial, dissolve Fmoc-L-Lys monohydrochloride (0.665 mmol) in 2 mL of DMF with DIPEA (0.665 mmol).[8]

  • Add the preactivated 5-Fam solution to the Fmoc-L-Lys solution.[8]

  • Subject the reaction to microwave irradiation for 45 minutes at 45°C with a power of 25 W.[8]

  • Dilute the reaction mixture with water (15:1 v/v), centrifuge, and decant the supernatant.[8]

  • Suspend the remaining precipitate in water, freeze, and lyophilize to obtain the final product.[8]

G Microwave-Assisted Synthesis of this compound cluster_activation Activation of 5-Fam cluster_lys_prep Preparation of Fmoc-Lys cluster_reaction Reaction and Purification dissolve_fam Dissolve 5-Fam and HOAt in DMF add_dic Add DIC and Stir dissolve_fam->add_dic combine Combine Solutions add_dic->combine dissolve_lys Dissolve Fmoc-L-Lys and DIPEA in DMF dissolve_lys->combine microwave Microwave Irradiation combine->microwave purify Dilute, Centrifuge, and Lyophilize microwave->purify

Caption: Workflow for the microwave-assisted synthesis of this compound.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Seek immediate medical attention.[4][11]
Skin Contact Wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical advice if irritation persists.[2][9]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present. Seek immediate medical attention.[2][11]
Ingestion Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Seek immediate medical attention.[2][11]
Spill and Leak Response

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

G Spill Response Protocol for this compound cluster_immediate Immediate Actions cluster_containment Containment and Cleanup cluster_final Final Steps start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill ppe->contain cleanup_small Small Spill: Use appropriate tools to collect material contain->cleanup_small cleanup_large Large Spill: Use a shovel to collect material contain->cleanup_large place_in_container Place in a Labeled Waste Container cleanup_small->place_in_container cleanup_large->place_in_container decontaminate Decontaminate Spill Area place_in_container->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Complete Incident Report dispose->report

Caption: Emergency response workflow for a spill of this compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[2] For small fires, a carbon dioxide or dry chemical extinguisher is recommended.[9] For large fires, use water spray, fog, or foam.[9]

  • Unsuitable Extinguishing Media: Do not use a water jet.[9]

  • Specific Hazards: The compound is combustible and may emit toxic fumes under fire conditions.[2]

  • Protective Equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[2]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Waste should be separated into categories that can be handled by appropriate waste management facilities.[14]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is essential to supplement this information with institution-specific safety protocols and to consult the most recent Safety Data Sheet (SDS) from your supplier. Always prioritize safety in the laboratory.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Lys(5-FAM)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The site-specific incorporation of fluorescent labels into peptides is a critical technique for studying peptide-protein interactions, enzyme activity, and cellular uptake. 5-Carboxyfluorescein (5-FAM) is a widely used fluorescent dye that can be introduced into a peptide sequence during solid-phase peptide synthesis (SPPS) through the use of an Fmoc-protected lysine derivative, Fmoc-Lys(5-FAM)-OH. This building block allows for the precise placement of the FAM label on the lysine side chain.[1][2][3] These application notes provide a detailed protocol for the successful incorporation of this compound into a peptide sequence using standard Fmoc-based SPPS chemistry.

Experimental Protocols

This protocol outlines the manual synthesis of a fluorescently labeled peptide on a Rink Amide resin. The procedure can be adapted for automated peptide synthesizers.

1. Resin Preparation and Swelling:

  • Place the desired amount of Rink Amide resin (typically 100-200 mesh) into a reaction vessel.

  • Wash the resin with N,N-Dimethylformamide (DMF) three times.

  • Swell the resin in DMF for a minimum of 30 minutes to ensure optimal reaction conditions.[4]

2. Initial Fmoc Deprotection:

  • Drain the DMF from the swelled resin.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes and then drain the solution.

  • Repeat the piperidine treatment for an additional 10-20 minutes to ensure complete removal of the Fmoc protecting group.[4][5]

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

3. Coupling of Standard Fmoc-Amino Acids:

  • For each amino acid in the sequence preceding the fluorescent label, perform the following coupling cycle:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HCTU (3-5 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to pre-activate the amino acid for 1-2 minutes.[4]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.[4]

    • After successful coupling, wash the resin with DMF (3 times).

    • Perform Fmoc deprotection as described in step 2 to prepare for the next coupling cycle.

4. Incorporation of this compound:

The coupling of the bulky this compound can be less efficient than standard amino acids, and special considerations are required.

  • Standard Coupling (Prolonged Reaction):

    • Dissolve this compound (1.5-2 equivalents) and a coupling reagent like HCTU or HATU (1.5-2 equivalents) in DMF.

    • Add DIPEA (3-4 equivalents) and pre-activate for 1-2 minutes.

    • Add the solution to the deprotected resin and allow the coupling to proceed for an extended period, potentially overnight, to ensure complete reaction.[1]

    • Monitor the reaction using the Kaiser test.

  • PFP/EDC Activation (Recommended for Higher Yield):

    • In a separate vial, pre-activate the this compound (4 equivalents) with 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) (4 equivalents), pentafluorophenol (PFP) (4 equivalents), and DIPEA (8 equivalents) in DMF for 30 minutes.[6][7]

    • Add this pre-activated mixture to the deprotected resin and let it react for 60 minutes.[7] This method has been shown to significantly improve coupling efficiency and overall yield.[6][7]

  • After coupling, wash the resin thoroughly with DMF.

5. Continuation of Peptide Synthesis:

  • Following the successful coupling of this compound, continue the synthesis by repeating the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence as described in step 3.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and its Fmoc group removed, wash the resin with Dichloromethane (DCM).

  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail, a common mixture being 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

  • Purify the crude FAM-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A single HPLC purification is often sufficient to obtain a homogeneous sample.[8]

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Summary of Coupling Conditions for this compound

Coupling ReagentReagent Equivalents (Fluorophore:Reagent:Base)Coupling TimeReported YieldReference
HBTU/HATU4:4:860 min (double coupling)2-3%[6]
PyBOP4:4:860 min (double coupling)10%[6]
PFP/EDC4:4:8 (Fluorophore:EDC:PFP:DIPEA)60 min44%[6][7]
Standard (unspecified)Not specifiedOvernightSuccessful incorporation[1]

Visualizations

SPPS_Workflow_for_FAM_Peptide Workflow for SPPS of FAM-Labeled Peptides Resin_Prep 1. Resin Swelling (DMF, 30 min) Fmoc_Deprotection1 2. Initial Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection1 Standard_Coupling 3. Standard Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Fmoc_Deprotection1->Standard_Coupling Fmoc_Deprotection2 4. Fmoc Deprotection Standard_Coupling->Fmoc_Deprotection2 FAM_Lys_Coupling 5. This compound Coupling (PFP/EDC activation recommended) Fmoc_Deprotection2->FAM_Lys_Coupling Kaiser_Test Kaiser Test (Check for completion) FAM_Lys_Coupling->Kaiser_Test Monitor Repeat_Coupling Repeat Coupling if necessary Kaiser_Test->Repeat_Coupling Positive Continue_Synthesis 6. Continue Synthesis (Repeat steps 3 & 4) Kaiser_Test->Continue_Synthesis Negative Repeat_Coupling->FAM_Lys_Coupling Final_Deprotection 7. Final Fmoc Deprotection Continue_Synthesis->Final_Deprotection Cleavage 8. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Analysis 10. Analysis (Mass Spectrometry) Purification->Analysis

Caption: Experimental workflow for the solid-phase synthesis of a 5-FAM labeled peptide.

Important Considerations:

  • Light Sensitivity: 5-FAM is light-sensitive. It is advisable to protect the reaction vessel from light, especially during the coupling of this compound and subsequent steps, to prevent photobleaching.

  • pH Stability: The fluorescence of FAM is pH-dependent, with optimal fluorescence in the pH range of 7.5 to 8.5.[9] Buffers used for subsequent assays should be within this range.

  • Purity of Reagents: The use of high-quality, peptide synthesis-grade reagents is crucial for the success of the synthesis and to minimize side reactions.

  • Deprotection of FAM: While FAM is generally stable to standard SPPS deprotection conditions, some reagents like AMA (ammonium hydroxide/40% aqueous methylamine) can cause degradation if pivaloyl protecting groups on the fluorescein are present.[10] However, for this compound, this is less of a concern as the dye is already deprotected. Standard TFA cleavage is compatible with FAM.

References

Application Notes and Protocols: A Comparative Analysis of Manual and Automated Synthesis of 5-FAM Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in modern biological research and drug development, enabling the visualization, tracking, and quantification of peptides in a multitude of applications including fluorescence microscopy, flow cytometry, and in vitro binding assays.[1] 5-carboxyfluorescein (5-FAM) is a widely used green fluorescent dye that can be covalently attached to peptides, most commonly through a stable amide bond with a primary amine.[1][2]

The synthesis of these labeled peptides can be achieved through two primary methodologies: manual solid-phase peptide synthesis (SPPS) and automated SPPS. The choice between these two approaches is a critical decision that influences throughput, cost, purity, and the complexity of the peptides being synthesized.[3][4] This document provides a detailed comparison of manual and automated synthesis of 5-FAM labeled peptides, supported by experimental protocols and data to guide researchers in selecting the optimal strategy for their specific needs.

Data Presentation: A Quantitative Comparison of Manual vs. Automated Synthesis

The selection of a synthesis method is often guided by a quantitative assessment of performance, cost, and labor. While direct head-to-head comparisons for the synthesis of the exact same 5-FAM labeled peptide are not extensively available in the literature, the following tables summarize key metrics based on general SPPS data and findings from the synthesis of other modified peptides.[1][3][5][6]

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase SynthesisKey Considerations
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vesselManual synthesis can be more easily scaled up for larger quantities of a single peptide.
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)Automated systems significantly reduce the need for constant operator attention.[5]
Total Time per Cycle 2 - 4 hours30 - 90 minutesAutomated synthesizers, especially those with microwave assistance, can dramatically shorten synthesis times.[6]
Typical Crude Purity 70 - 90%85 - 98%Automated systems generally offer higher and more consistent purity due to the precise control over reaction parameters and the elimination of human error.[3][4] However, a rapid manual method has been reported to yield higher average crude purity (70%) compared to microwave-assisted automated synthesis (50%) for certain peptides.[7]
Typical Overall Yield Operator-dependent, generally lowerGenerally higher and more reproducibleAutomated fluidics and washing steps can minimize resin loss and ensure more complete reactions, leading to higher overall yields.[1]
Reagent Consumption Higher, due to manual dispensingOptimized and lowerAutomated synthesizers are programmed for precise reagent delivery, which reduces waste.[6]
Reproducibility Operator-dependentHighThe standardized and controlled environment of an automated synthesizer leads to highly reproducible results between runs.[6]
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses possible)Automated systems are ideal for high-throughput synthesis of peptide libraries.
Flexibility HighModerate to High (instrument-dependent)Manual synthesis allows for easier implementation of non-standard chemistries and on-the-fly troubleshooting. Modern automated systems, however, offer a high degree of programmable flexibility.[1][6]
Initial Investment LowHighManual synthesis requires basic laboratory equipment, while automated synthesizers represent a significant capital investment.[6]

Experimental Protocols

There are two primary strategies for synthesizing 5-FAM labeled peptides: on-resin labeling of the completed peptide chain or the incorporation of a pre-labeled amino acid building block during synthesis.

Protocol 1: Manual On-Resin 5-FAM Labeling

This protocol describes the labeling of a peptide with a free primary amine (e.g., the N-terminus or the side chain of a lysine residue) on the solid support after the peptide sequence has been assembled.

Materials:

  • Peptide-resin with a free primary amine

  • 5(6)-Carboxyfluorescein, succinimidyl ester (5(6)-FAM SE)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling agent (e.g., HBTU)

  • Reaction vessel for manual SPPS

  • Shaker

  • Cleavage cocktail (e.g., TFA-based)

  • RP-HPLC system for purification

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Preparation of Labeling Solution: In a separate tube, dissolve 5(6)-FAM SE (1.5 equivalents relative to the resin substitution) and a coupling agent like HBTU (1.5 equivalents) in DMF. Add DIPEA (3 equivalents).

  • Labeling Reaction: Drain the DMF from the swollen resin. Add the prepared 5-FAM labeling solution to the resin.

  • Coupling: Agitate the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

  • Washing: Once the reaction is complete, drain the labeling solution and wash the resin thoroughly with DMF, followed by isopropanol and dichloromethane (DCM).

  • Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

  • Purification: Purify the crude labeled peptide by RP-HPLC. Monitor the elution at both the peptide backbone wavelength (around 220 nm) and the FAM absorbance maximum (around 495 nm).

Protocol 2: Automated Synthesis using Fmoc-Lys(5-FAM)-OH

This protocol utilizes a pre-labeled amino acid, this compound, for incorporation into the peptide sequence using an automated peptide synthesizer. This method ensures site-specific labeling.

Materials:

  • Automated peptide synthesizer

  • Fmoc-protected amino acids

  • This compound

  • Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide)

  • Coupling and activation reagents compatible with the synthesizer

  • Cleavage and deprotection reagents

  • RP-HPLC system for purification

Procedure:

  • Synthesizer Setup: Load the appropriate resin into the reaction vessel of the automated peptide synthesizer. Prepare solutions of Fmoc-protected amino acids, including this compound, and the necessary synthesis reagents (activator, base, deprotection solution).

  • Programming the Synthesis: Program the desired peptide sequence into the synthesizer's software, specifying the position for the incorporation of this compound.

  • Automated Synthesis Cycles: The synthesizer will automatically perform the following steps for each amino acid:

    • Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, typically with a solution of piperidine in DMF.

    • Washing: Thorough washing of the resin to remove excess reagents and byproducts.

    • Amino Acid Coupling: Delivery of the pre-activated Fmoc-amino acid (or this compound) to the reaction vessel for coupling to the N-terminus of the peptide. Note: The bulky nature of the 5-FAM group may necessitate a longer coupling time or a double coupling protocol for the this compound residue.[8]

    • Washing: Final washing steps to prepare for the next cycle.

  • Final Deprotection: The synthesizer will perform a final Fmoc deprotection after the last amino acid is coupled.

  • Cleavage and Deprotection: Manually remove the resin from the synthesizer and perform the cleavage and deprotection of the labeled peptide as described in Protocol 1, step 7.

  • Purification: Purify the crude labeled peptide by RP-HPLC as described in Protocol 1, step 8.

Visualizations

Experimental Workflow: Manual vs. Automated 5-FAM Peptide Synthesis

G cluster_manual Manual Synthesis cluster_automated Automated Synthesis m_start Start m_resin Resin Swelling m_start->m_resin m_deprotect Manual Fmoc Deprotection m_resin->m_deprotect m_wash1 Manual Washing m_deprotect->m_wash1 m_coupling Manual Amino Acid Coupling m_wash1->m_coupling m_wash2 Manual Washing m_coupling->m_wash2 m_repeat Repeat for Each Amino Acid m_wash2->m_repeat m_repeat->m_deprotect Next Amino Acid m_label On-Resin 5-FAM Labeling m_repeat->m_label Final Amino Acid m_cleavage Manual Cleavage & Deprotection m_label->m_cleavage m_purify RP-HPLC Purification m_cleavage->m_purify m_end End m_purify->m_end a_start Start a_setup Synthesizer Setup & Programming a_start->a_setup a_synthesis Automated Synthesis Cycles (Deprotection, Coupling, Washing) - Incorporates this compound a_setup->a_synthesis a_cleavage Manual Cleavage & Deprotection a_synthesis->a_cleavage a_purify RP-HPLC Purification a_cleavage->a_purify a_end End a_purify->a_end

Caption: A comparison of manual and automated workflows for 5-FAM labeled peptide synthesis.

Signaling Pathway: GPCR Activation by a 5-FAM Labeled Peptide

GPCR_Signaling ligand 5-FAM Labeled Peptide Ligand receptor G-Protein Coupled Receptor (GPCR) ligand->receptor g_protein Heterotrimeric G-Protein (Gαβγ) receptor->g_protein Activation receptor->g_protein g_alpha Gα-GTP g_protein->g_alpha g_protein->g_alpha g_betagamma Gβγ g_protein->g_betagamma effector Effector Enzyme (e.g., Adenylyl Cyclase) g_alpha->effector Activation g_alpha->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream second_messenger->downstream response Cellular Response downstream->response downstream->response membrane Plasma Membrane

References

Application Notes and Protocols: Efficient Coupling of Fmoc-Lys(5-FAM)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorescent labels into peptides is a critical technique for elucidating biological processes, enabling applications such as fluorescence resonance energy transfer (FRET) assays, cellular imaging, and receptor-ligand interaction studies. 5-Carboxyfluorescein (5-FAM) is a widely used fluorophore due to its high quantum yield and emission in the visible spectrum. The direct incorporation of Fmoc-Lys(5-FAM)-OH during solid-phase peptide synthesis (SPPS) offers a site-specific and efficient method for labeling.

However, the bulky and sterically hindered nature of the 5-FAM moiety presents significant challenges to achieving high coupling efficiency. Incomplete coupling can lead to the formation of deletion sequences, complicating purification and reducing the overall yield of the desired labeled peptide. These application notes provide a comprehensive guide to optimizing the coupling of this compound, including a comparison of common coupling reagents, detailed experimental protocols, and troubleshooting strategies.

Challenges in this compound Coupling

The primary obstacle in the efficient incorporation of this compound is steric hindrance. The large, planar structure of the fluorescein molecule can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. This can be exacerbated by peptide aggregation on the resin. Consequently, standard coupling protocols that are effective for natural amino acids may prove insufficient for this modified residue, leading to low coupling yields.

Comparison of Coupling Reagents and Strategies

The choice of coupling reagent and strategy is paramount for overcoming the challenges associated with this compound incorporation. While quantitative data for direct comparison under identical conditions is sparse in the literature, the following table summarizes the performance of common coupling reagents and strategies based on published observations and general principles for sterically hindered amino acids.

Coupling Reagent/StrategyReagent TypeRelative Reactivity for Hindered CouplingsReported Performance for FAM/Bulky ResiduesKey AdvantagesPotential Disadvantages
HATU Uronium SaltVery HighOften recommended and effective[1]Extremely effective for sterically hindered couplings; low racemization potential.[2]High cost; potential for guanidinylation side reactions.
HCTU Uronium SaltVery HighReported to have similar efficiency to HATU.[1]More cost-effective than HATU with comparable reactivity.Potential for side reactions similar to other uronium salts.
PyBOP Phosphonium SaltHighA good alternative to uronium salts.Efficient for hindered couplings; avoids guanidinylation side reactions.Byproducts can be more difficult to remove.
DIC/HOBt CarbodiimideStandardGenerally less effective for hindered couplings; may require extended reaction times or double coupling.Cost-effective.Slower reaction rates; higher risk of racemization.
Double Coupling StrategyN/AHighly recommended for this compound to drive the reaction to completion.[3]Significantly increases the probability of complete coupling for difficult residues.Increases synthesis time and reagent consumption.
Extended Coupling Time StrategyN/AOften necessary for bulky residues; overnight coupling has been reported for this compound.[4]Can improve yields without changing reagents.Increases the risk of side reactions and racemization.

Experimental Protocols

Materials
  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HCTU, PyBOP)

  • N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit (Ninhydrin solutions)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a robust method for the coupling of the sterically hindered this compound.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

    • Perform a Kaiser test on a few beads to confirm the presence of free primary amines (a deep blue color).

  • Activation of this compound:

    • In a separate vial, dissolve this compound (2-3 equivalents relative to resin substitution) and HATU (1.95 equivalents) in DMF.

    • Add DIPEA (4-6 equivalents) to the solution and vortex for 1-2 minutes. The solution should change color.

  • Coupling Reaction:

    • Immediately add the activated this compound solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. For particularly difficult sequences, this time can be extended, even overnight.[4]

  • Monitoring the Coupling:

    • After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Kaiser test.

    • A negative Kaiser test (colorless or yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF (5x).

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Protocol 2: Double Coupling Strategy

If the Kaiser test after the initial coupling (Protocol 1, step 5) is positive (blue beads), a double coupling is recommended.

  • Wash: After the first coupling attempt, thoroughly wash the resin with DMF (3-5 times) to remove unreacted reagents and byproducts.

  • Second Activation and Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 3, and add it to the resin.

  • Reaction and Monitoring: Agitate for another 2-4 hours and monitor the reaction again with the Kaiser test.

  • Washing: Once the Kaiser test is negative, wash the resin as described in Protocol 1, step 6.

Protocol 3: Monitoring Coupling Efficiency with the Kaiser Test

The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin.

  • Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.

  • Washing: Wash the beads thoroughly with DMF to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in n-Butanol, and Phenol in n-Butanol) to the test tube.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue, indicating the presence of unreacted primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.

Visualizations

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Is sequence complete? No Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Is sequence complete? Yes Repeat->Fmoc_Deprotection Purification Purification (HPLC) Cleavage->Purification Coupling_Troubleshooting Start Perform this compound Coupling Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Negative Negative Result (Yellow/Colorless Beads) Kaiser_Test->Negative Complete Positive Positive Result (Blue Beads) Kaiser_Test->Positive Incomplete Proceed Proceed to next step Negative->Proceed Troubleshoot Troubleshooting Options Positive->Troubleshoot Double_Couple Perform Double Coupling Troubleshoot->Double_Couple Extend_Time Extend Coupling Time Troubleshoot->Extend_Time Change_Reagent Use Stronger Activator (e.g., HATU, HCTU) Troubleshoot->Change_Reagent

References

Application Notes and Protocols for Cleavage and Deprotection of 5-FAM Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biological research and drug development, enabling sensitive detection in applications such as fluorescence microscopy, flow cytometry, and FRET-based enzyme assays.[1][2] 5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye favored for its high quantum yield and spectral properties.[3] The final step in solid-phase peptide synthesis (SPPS) of these labeled peptides involves cleavage from the resin and removal of side-chain protecting groups, a critical process that can impact the final yield and purity of the conjugate.

This document provides detailed protocols and guidelines for the efficient cleavage and deprotection of peptides containing the 5-FAM fluorophore. It addresses common challenges, recommends optimized cleavage cocktails, and outlines purification and analysis procedures.

Key Considerations for 5-FAM Labeled Peptides

During the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection, the 5-FAM moiety and sensitive amino acid residues are exposed to a harsh acidic environment and reactive cationic species generated from the cleavage of protecting groups.[4] Careful selection of scavengers is crucial to prevent side reactions and preserve the integrity of the fluorophore and the peptide.

Potential Side Reactions:

  • Alkylation of Tryptophan: The indole side chain of tryptophan is particularly susceptible to modification by carbocations.

  • Oxidation of Methionine: The thioether side chain of methionine can be oxidized to the sulfoxide.[5]

  • Modification of Cysteine: The free sulfhydryl group of cysteine can be alkylated or oxidized.[6]

  • Re-attachment to Resin: Incomplete cleavage can lead to low yields.

  • Degradation of 5-FAM: While generally stable, prolonged exposure to strong acid or certain scavengers could potentially affect the fluorescent properties of 5-FAM. However, FAM carboxamides are generally more stable to hydrolysis than FITC conjugates.[1]

Recommended Cleavage Cocktails

The choice of cleavage cocktail is primarily dictated by the amino acid composition of the peptide. Below is a summary of recommended cocktails for different scenarios.

Cocktail ID Composition (v/v/v/w) Target Peptides Key Features & Notes Expected Purity (Crude)
Cocktail A (Standard) 95% TFA / 2.5% H₂O / 2.5% TISPeptides without sensitive residues (Trp, Met, Cys).A general-purpose, non-malodorous cocktail. TIS (triisopropylsilane) is an effective scavenger for most common protecting groups.[7]>85%
Cocktail B (Trp-containing) 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDTPeptides containing Tryptophan (Trp).EDT (1,2-ethanedithiol) is added to protect the indole ring of Trp from alkylation.[8] EDT has a strong odor.>80%
Cocktail K (Complex/Sensitive) 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTPeptides with multiple sensitive residues (e.g., Arg(Pbf), Cys, Met, Trp).A robust, "universal" cocktail for complex peptides. Phenol protects Tyr and Trp, while thioanisole aids in the removal of Arg(Pbf) protecting groups.[9]>75%
Reagent H (Met-containing) 81% TFA / 5% Phenol / 5% Thioanisole / 3% H₂O / 2.5% EDT / 2% DMS / 1.5% NH₄IPeptides containing Methionine (Met) where oxidation is a concern.Specifically designed to minimize methionine oxidation.[5]>80%

Note: Expected purity is an estimate and can vary significantly based on the peptide sequence, length, and synthesis efficiency.

Experimental Protocols

Protocol 1: On-Resin Labeling of Peptide with 5-FAM

This protocol describes the labeling of a peptide with 5-FAM on the solid support after completion of the peptide sequence assembly.

Materials:

  • Peptide-resin with a deprotected N-terminal amine or a deprotected lysine side-chain amine.

  • 5(6)-Carboxyfluorescein (5-FAM)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar coupling reagent.

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine (20% in DMF for Fmoc removal, if applicable)

Procedure:

  • Deprotection (if necessary): If the N-terminal Fmoc group is present, treat the peptide-resin with 20% piperidine in DMF for 15-20 minutes to expose the free amine. Wash the resin thoroughly with DMF and DCM.

  • Coupling Reaction:

    • In a separate vial, dissolve 5-FAM (1.5-2 equivalents relative to the resin substitution) and HBTU (1.5-2 equivalents) in DMF.

    • Add DIPEA (3-4 equivalents) to the solution and mix for 1-2 minutes to pre-activate the 5-FAM.

    • Add the activated 5-FAM solution to the peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and finally dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection of 5-FAM Labeled Peptide

This protocol outlines the procedure for cleaving the 5-FAM labeled peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Dried 5-FAM labeled peptide-resin.

  • Appropriate cleavage cocktail (see table above).

  • Cold diethyl ether.

  • Centrifuge tubes (50 mL).

  • Nitrogen gas source.

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[10]

    • Agitate the mixture at room temperature for 2-3 hours.[10] For peptides with multiple arginine residues, the cleavage time may need to be extended.[11]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • In a 50 mL centrifuge tube, add approximately 40 mL of cold diethyl ether.

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white or yellowish precipitate of the crude peptide should form.

  • Isolation and Washing:

    • Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step 2-3 times to remove residual scavengers and cleavage byproducts.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification of 5-FAM Labeled Peptide by RP-HPLC

Materials:

  • Crude, dried 5-FAM labeled peptide.

  • RP-HPLC system with a C18 column.

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

  • Lyophilizer.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of Solvent B. A typical gradient might be 5% to 65% Solvent B over 30-40 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

    • Monitor the elution at two wavelengths: 220 nm (for the peptide backbone) and 494 nm (for the 5-FAM fluorophore).[12] The desired product should absorb at both wavelengths.

  • Fraction Collection: Collect fractions corresponding to the major peak that absorbs at both 220 nm and 494 nm.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified 5-FAM labeled peptide as a fluffy powder.

Visual Representations

experimental_workflow cluster_synthesis On-Resin Synthesis & Labeling cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis synthesis Solid-Phase Peptide Synthesis deprotection N-terminal Fmoc Deprotection synthesis->deprotection labeling 5-FAM Coupling deprotection->labeling cleavage TFA Cleavage Cocktail Addition labeling->cleavage precipitation Ether Precipitation cleavage->precipitation washing Washing & Drying precipitation->washing hplc RP-HPLC Purification washing->hplc analysis Purity & Identity Analysis (HPLC/MS) hplc->analysis lyophilization Lyophilization analysis->lyophilization

Caption: Experimental workflow for the synthesis, cleavage, and purification of 5-FAM labeled peptides.

cleavage_logic cluster_products Cleavage Products peptide_resin 5-FAM-Peptide-Resin crude_peptide Crude 5-FAM Peptide peptide_resin->crude_peptide cleaved_resin Cleaved Resin peptide_resin->cleaved_resin tfa_cocktail TFA Cleavage Cocktail tfa_cocktail->crude_peptide Releases & Deprotects scavenged_byproducts Scavenged Byproducts tfa_cocktail->scavenged_byproducts Traps Cations

Caption: Logical diagram of the peptide cleavage and deprotection process.

Troubleshooting

Problem Possible Cause(s) Recommended Solution(s)
Low Peptide Yield - Incomplete cleavage from the resin.- Inefficient precipitation.- Peptide loss during washing.- Extend cleavage time or use a stronger cleavage cocktail (e.g., Reagent K).- Ensure ether is ice-cold and use a sufficient volume (10x the TFA volume).- Be careful not to aspirate the peptide pellet during decanting.
Low Purity (Multiple Peaks in HPLC) - Incomplete deprotection of side chains.- Side reactions (alkylation, oxidation).- Incomplete coupling during synthesis.- Extend cleavage time.- Use a more appropriate scavenger cocktail for the peptide sequence.- Optimize coupling steps during synthesis.
Mass Inconsistent with Target - Incomplete removal of a protecting group (+ mass).- Modification by scavengers or side reactions (+ mass).- Deletion sequence from incomplete coupling (- mass).- Re-treat with cleavage cocktail.- Optimize scavenger selection.- Review and optimize synthesis protocol.
No/Low Fluorescence - Degradation of 5-FAM.- Incorrect fraction collected.- Minimize exposure to light during labeling and cleavage.- Confirm collection of the peak absorbing at both 220 nm and 494 nm.

By following these detailed protocols and considering the specific requirements of the 5-FAM labeled peptide, researchers can achieve high yields of pure product for their downstream applications.

References

Application Note: Purification of 5-FAM Labeled Peptides by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a critical technique in biochemical and cellular research, enabling the study of peptide localization, protein-peptide interactions, and enzyme activity. 5-Carboxyfluorescein (5-FAM) is a widely used fluorescent dye that covalently attaches to primary amines, such as the N-terminus or the side chain of lysine residues, on a peptide.[1][2] Following the labeling reaction, a crucial purification step is required to remove unreacted dye, hydrolyzed dye, and other byproducts from the desired 5-FAM labeled peptide. Incomplete purification can lead to high background fluorescence and inaccurate experimental results.[2]

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant and highly effective method for purifying fluorescently labeled peptides.[1][3] This technique separates molecules based on their hydrophobicity.[3] The 5-FAM labeled peptide, being more hydrophobic than the unlabeled peptide and the free dye, can be efficiently separated using a hydrophobic stationary phase (like C18) and a gradient of an organic mobile phase.[1][4] This application note provides a detailed protocol and guidelines for the successful purification of 5-FAM labeled peptides using RP-HPLC.

Materials and Methods

Materials
  • Crude 5-FAM labeled peptide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC-grade

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Preparative or semi-preparative RP-HPLC column (e.g., C18, 5-10 µm particle size)

  • Analytical RP-HPLC column (e.g., C18, 3-5 µm particle size) for purity analysis

  • Lyophilizer

HPLC Instrumentation and Solvents

The solvents typically used for peptide purification are water (Solvent A) and acetonitrile (ACN) (Solvent B).[5] A volatile ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), is commonly added to both solvents to improve peak shape and resolution.[3][5]

Table 1: Typical HPLC Solvent Preparations

SolventCompositionPurpose
Mobile Phase A 0.1% TFA in HPLC-grade waterAqueous mobile phase for strong retention of hydrophobic molecules on the stationary phase.
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrileOrganic mobile phase for eluting bound molecules from the stationary phase.

Experimental Protocols

Protocol 1: Analytical HPLC Analysis of Crude 5-FAM Labeled Peptide

Before proceeding with preparative purification, it is essential to analyze the crude product to determine the retention times of the labeled peptide, unlabeled peptide, and free dye.

  • Sample Preparation: Dissolve a small amount of the crude lyophilized peptide in Mobile Phase A or a mixture of Mobile Phase A and B. Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

  • Column: Use an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Detection: Monitor the elution at two wavelengths: 220 nm (for the peptide backbone) and 495 nm (the absorbance maximum for 5-FAM).[1][4]

  • Gradient: A typical analytical gradient is a linear increase from 5% to 95% Mobile Phase B over 30 minutes.[4]

  • Flow Rate: A standard analytical flow rate is 1 mL/min.[4]

  • Analysis: Identify the peaks corresponding to the 5-FAM labeled peptide (absorbs at both 220 nm and 495 nm), the unlabeled peptide (absorbs at 220 nm only), and the free 5-FAM dye (absorbs at 495 nm). The labeled peptide will typically elute later than the unlabeled peptide due to the increased hydrophobicity from the FAM dye.

Protocol 2: Preparative HPLC Purification of 5-FAM Labeled Peptide
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and ACN with 0.1% TFA). Ensure the sample is fully dissolved and filtered before injection.

  • Column: Use a preparative or semi-preparative C18 column. The choice of column size depends on the amount of peptide to be purified.

  • Detection: Monitor at 220 nm and 495 nm.[1][4]

  • Gradient: Based on the analytical run, develop a shallow gradient around the elution point of the 5-FAM labeled peptide to maximize resolution. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.

  • Flow Rate: The flow rate will depend on the column diameter. Follow the manufacturer's recommendations.

  • Fraction Collection: Collect fractions corresponding to the peak that absorbs at both 220 nm and 495 nm.[1]

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a dry powder.[5]

Data Presentation

Table 2: Example HPLC Parameters for Purification of a 5-FAM Labeled Peptide

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 22 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B in 30 min20-40% B in 60 min
Flow Rate 1 mL/min15 mL/min
Detection 220 nm & 495 nm220 nm & 495 nm

Table 3: Expected Elution Profile

CompoundExpected Retention TimeWavelength Absorbance
Free 5-FAM Dye Early495 nm
Unlabeled Peptide Intermediate220 nm
5-FAM Labeled Peptide Late220 nm & 495 nm

Mandatory Visualization

experimental_workflow cluster_prep Sample & System Preparation cluster_analysis Analytical Stage cluster_purification Purification Stage cluster_post_purification Post-Purification prep_sample Prepare Crude Peptide Sample analytical_hplc Analytical HPLC of Crude Sample prep_sample->analytical_hplc prep_hplc Equilibrate HPLC System prep_hplc->analytical_hplc analyze_data Identify Target Peak & Optimize Gradient analytical_hplc->analyze_data prep_purification Preparative HPLC analyze_data->prep_purification collect_fractions Collect Fractions of Labeled Peptide prep_purification->collect_fractions purity_check Analyze Fraction Purity (Analytical HPLC) collect_fractions->purity_check pool_fractions Pool Pure Fractions purity_check->pool_fractions lyophilize Lyophilize to Obtain Pure Peptide pool_fractions->lyophilize

Caption: Experimental workflow for the purification of 5-FAM labeled peptides.

troubleshooting_hplc cluster_pressure Pressure Issues cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues problem Problem Symptom high_pressure High Backpressure Check for blockages in the system. Backflush the column. Change column frits. problem:s1->high_pressure:p low_pressure Low Backpressure Check for leaks in fittings and pump seals. problem:s1->low_pressure:p peak_tailing Peak Tailing Ensure proper pH of mobile phase. Reduce sample overload. problem:s1->peak_tailing:p peak_splitting Peak Splitting/Broadening Check for column void or contamination. Ensure sample is fully dissolved in mobile phase. problem:s1->peak_splitting:p no_peaks No Peaks or Very Small Peaks Check sample concentration and injection volume. Verify detector settings. problem:s1->no_peaks:p retention_shift Shifting Retention Times Ensure consistent mobile phase preparation. Check for pump malfunction and ensure stable column temperature. problem:s1->retention_shift:p

Caption: Troubleshooting common HPLC issues during peptide purification.

Conclusion

The purification of 5-FAM labeled peptides by RP-HPLC is a robust and essential technique for obtaining high-purity products for downstream applications. By carefully selecting the appropriate column and optimizing the mobile phase gradient, it is possible to achieve excellent separation of the labeled peptide from unreacted starting materials and byproducts. The dual-wavelength detection strategy is critical for unambiguously identifying the desired product. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully purify their 5-FAM labeled peptides.

References

Application Notes and Protocols for Protease Activity Assays Using Fmoc-Lys(5-FAM)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmoc-Lys(5-FAM)-OH in the development of robust and sensitive protease activity assays. The primary application highlighted is its use as a key building block for creating Förster Resonance Energy Transfer (FRET) peptide substrates. Additionally, alternative assay formats are discussed. Detailed protocols for general protease activity assays, determination of kinetic parameters, and inhibitor screening are provided to facilitate research and drug development efforts.

Introduction to this compound in Protease Assays

This compound is a derivative of the amino acid lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is labeled with 5-Carboxyfluorescein (5-FAM). 5-FAM is a bright green fluorescent dye with a high quantum yield, making it an excellent fluorophore for sensitive biochemical assays.[1] Its excitation and emission maxima are typically around 490 nm and 520 nm, respectively.[2]

The primary utility of this compound in protease assays lies in its incorporation into synthetic peptides. The Fmoc protecting group allows for its use in standard solid-phase peptide synthesis (SPPS), enabling the precise placement of the 5-FAM fluorophore within a specific peptide sequence that is recognized and cleaved by a target protease.

The most common application is in the design of FRET-based protease substrates.[2] In this format, the 5-FAM fluorophore (donor) is paired with a suitable quencher molecule. When the substrate is intact, the close proximity of the fluorophore and quencher results in the quenching of the 5-FAM fluorescence. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This provides a continuous and sensitive method for monitoring protease activity.[3]

Key Applications

  • Enzyme Kinetics: Determination of Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for various proteases.[4]

  • Inhibitor Screening: High-throughput screening (HTS) of compound libraries to identify and characterize potential protease inhibitors by measuring their IC50 values.

  • Drug Discovery: Evaluating the efficacy and specificity of novel drug candidates targeting proteases.[5]

  • Disease Research: Investigating the role of proteases in various pathological conditions such as cancer, neurodegenerative disorders, and inflammatory diseases.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from protease activity assays using 5-FAM-based FRET substrates. These values are dependent on the specific peptide sequence, the quencher used, and the assay conditions.

Table 1: Kinetic Parameters of Matrix Metalloproteinases (MMPs) with a 5-FAM-labeled Triple-Helical Peptide (THP) Substrate [1]

ProteaseSubstratekcat/KM (M⁻¹s⁻¹)
MMP-25FAM₆-THP1.5 x 10⁴
MMP-95FAM₆-THP5.4 x 10³

Table 2: Example IC50 Values for Protease Inhibitors Determined Using a FRET-Based Assay

ProteaseInhibitorIC50 (µM)Reference
Flaviviral NS2B–NS3proAprotinin1.8 ± 0.2[6]
Flaviviral NS2B–NS3proDTNB303 ± 54[6]

Experimental Protocols

Protocol 1: General Protease Activity Assay Using a 5-FAM-Based FRET Substrate

This protocol provides a general procedure for measuring the activity of a purified protease.

Materials:

  • Purified Protease

  • 5-FAM-based FRET peptide substrate (specific to the protease of interest)

  • Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH optimized for the protease)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the 5-FAM-based FRET substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the purified protease in an appropriate buffer.

    • Prepare the assay buffer and bring it to the optimal temperature for the assay (e.g., 37°C).

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer to each well.

    • Add the protease solution to the appropriate wells. Include a negative control with buffer instead of the enzyme.

    • Pre-incubate the plate at the assay temperature for 5-10 minutes.

  • Initiate Reaction:

    • Add the 5-FAM-based FRET substrate to all wells to initiate the reaction. The final substrate concentration should be optimized for the specific assay.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes) with excitation at ~490 nm and emission at ~520 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each sample.

    • The initial reaction velocity (rate of fluorescence increase) can be determined from the linear portion of the curve.

    • Protease activity is proportional to the initial velocity.

Protocol 2: Determination of Enzyme Kinetic Parameters (Km and kcat)

This protocol describes how to determine the Michaelis-Menten constant (Km) and the catalytic constant (kcat) for a protease.

Materials:

  • Same as Protocol 1.

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of the 5-FAM-based FRET substrate in assay buffer. The concentrations should typically range from 0.1 to 10 times the expected Km value.

    • Prepare a fixed, optimized concentration of the purified protease.

  • Assay Setup and Measurement:

    • Follow the assay setup and fluorescence measurement steps as described in Protocol 1, using the different substrate concentrations.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ versus the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.[7]

    • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

    • The catalytic efficiency of the enzyme is determined by the kcat/Km ratio.[4]

Protocol 3: IC50 Determination for Protease Inhibitors

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • Same as Protocol 1, plus a protease inhibitor.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the inhibitor in assay buffer to cover a wide range of concentrations.

    • Prepare a fixed, optimized concentration of the purified protease and the 5-FAM-based FRET substrate.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer, protease, and the serially diluted inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at the assay temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measurement:

    • Initiate the reaction by adding the substrate and measure the fluorescence as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizations

Signaling Pathways

Protease_Signaling_Pathways cluster_MMPs Matrix Metalloproteinases (MMPs) Signaling cluster_Caspases Caspase Signaling in Apoptosis cluster_Cathepsins Cathepsin Signaling in Lysosomes Growth_Factors Growth Factors MAPK_Pathway MAPK Pathway Growth_Factors->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Growth_Factors->PI3K_Akt_Pathway Cytokines Cytokines (e.g., TNF-α, IL-1β) Cytokines->MAPK_Pathway AP1_NFkB AP-1/NF-κB MAPK_Pathway->AP1_NFkB PI3K_Akt_Pathway->AP1_NFkB MMP_Gene_Expression MMP Gene Expression AP1_NFkB->MMP_Gene_Expression Pro_MMPs Pro-MMPs MMP_Gene_Expression->Pro_MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation ECM_Degradation ECM Degradation, Cell Migration, Invasion Active_MMPs->ECM_Degradation Extrinsic_Signal Extrinsic Signal (e.g., FasL) Death_Receptors Death Receptors Extrinsic_Signal->Death_Receptors DISC DISC Formation Death_Receptors->DISC Procaspase_8 Procaspase-8 DISC->Procaspase_8 Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 Intrinsic_Signal Intrinsic Signal (e.g., DNA damage) Mitochondria Mitochondria Intrinsic_Signal->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase_9 Procaspase-9 Apoptosome->Procaspase_9 Caspase_9 Caspase-9 Procaspase_9->Caspase_9 Caspase_9->Procaspase_3 Caspase_3 Caspase-3 Procaspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Endocytosis_Phagocytosis Endocytosis/ Phagocytosis Endosome_Lysosome Endosome/ Lysosome Endocytosis_Phagocytosis->Endosome_Lysosome Protein_Degradation Protein Degradation Endosome_Lysosome->Protein_Degradation Autolysosome Autolysosome Endosome_Lysosome->Autolysosome Fusion Lysosomal_Membrane_Perm Lysosomal Membrane Permeabilization Endosome_Lysosome->Lysosomal_Membrane_Perm Antigen_Presentation Antigen Presentation Protein_Degradation->Antigen_Presentation Autophagy Autophagy Autophagosome Autophagosome Autophagy->Autophagosome Autophagosome->Autolysosome Cathepsin_Release Cathepsin Release to Cytosol Lysosomal_Membrane_Perm->Cathepsin_Release Apoptosis_Cathepsin Apoptosis Cathepsin_Release->Apoptosis_Cathepsin

Caption: Overview of key signaling pathways involving MMPs, Caspases, and Cathepsins.

Experimental Workflows

FRET_Assay_Workflow cluster_preparation 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction and Measurement cluster_analysis 4. Data Analysis A Prepare Assay Buffer D Dispense Assay Buffer to 96-well Plate A->D B Prepare Protease Stock Solution E Add Protease Solution (and Inhibitor if applicable) B->E C Prepare 5-FAM FRET Substrate Stock Solution G Initiate Reaction with FRET Substrate C->G D->E F Pre-incubate at Optimal Temperature E->F F->G H Measure Fluorescence Kinetics (Ex/Em ~490/520 nm) G->H I Plot Fluorescence vs. Time H->I J Calculate Initial Velocity (V₀) I->J K Determine Kinetic Parameters (Km, kcat) or IC50 J->K

Caption: General experimental workflow for a FRET-based protease activity assay.

Alternative Assay Formats

While FRET is the most common application, this compound can potentially be used in other assay formats.

  • Fluorescence Polarization (FP) Assay: In this format, a larger protein substrate is labeled with a single fluorescent dye like 5-FAM. The large, intact substrate rotates slowly in solution, resulting in a high fluorescence polarization value. Upon cleavage by a protease, the smaller, fluorescently labeled fragments rotate more rapidly, leading to a decrease in fluorescence polarization.[8] This method has been demonstrated with fluorescein-labeled casein.

  • Fluorescence Intensity-Based Assay: For some substrates, cleavage can lead to a change in the local environment of the 5-FAM fluorophore, resulting in a change in fluorescence intensity even in the absence of a quencher. This is less common and highly dependent on the peptide sequence and the nature of the cleavage products.

These alternative formats may offer advantages in specific applications and are worth considering during assay development.

References

Application Notes and Protocols for 5-FAM Donor FRET Pairs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism occurring between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[1] This process is highly dependent on the distance between the donor and acceptor, making it a powerful "spectroscopic ruler" for measuring molecular distances and interactions in biological systems.[2][3] Key conditions for FRET include sufficient spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and a favorable orientation of the transition dipoles of the donor and acceptor.[1][4]

5-Carboxyfluorescein (5-FAM) is a widely used donor fluorophore in FRET studies due to its high quantum yield and well-characterized spectral properties.[1][5] This document provides a guide to selecting appropriate acceptor dyes for 5-FAM and detailed protocols for common FRET applications.

Recommended FRET Acceptor Dyes for 5-FAM Donor

The choice of an acceptor dye is critical for a successful FRET experiment. The ideal acceptor should have an absorption spectrum that significantly overlaps with the emission spectrum of 5-FAM. Several fluorescent dyes and quenchers have been successfully paired with 5-FAM.

Table 1: Quantitative Data for Recommended 5-FAM FRET Pairs

Acceptor DyeTypeExcitation Max (λex) (nm)Emission Max (λem) (nm)Förster Distance (R₀) (Å)Notes
5-TAMRA Fluorophore~546~580~45A widely used and well-characterized FRET pair with 5-FAM.[1][5]
Dabcyl Quencher~453N/A (Dark Quencher)~47A common non-fluorescent quencher for 5-FAM.[6]
QXL™ 520 Quencher~518N/A (Dark Quencher)-Specifically designed to quench fluorescein derivatives like 5-FAM.[7]
ROX Fluorophore~575~602-Suitable acceptor for 5-FAM, often used in multiplex assays.
Cy3 Fluorophore~550~570~54-60Good spectral overlap with 5-FAM emission.[1][8]
Cy5 Fluorophore~649~670~31Spectral overlap is relatively small, making direct FRET less efficient. Often used in three-color FRET cascades with an intermediate dye like Cy3.[1]

Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50%. This value can be influenced by the specific molecular context and buffer conditions.

Signaling Pathway Visualization

Caspase-3 Activation in Apoptosis

FRET-based assays are frequently employed to monitor enzyme activity in signaling pathways. A common example is the detection of caspase-3 activity during apoptosis using a peptide substrate labeled with a 5-FAM/5-TAMRA FRET pair.

Caspase3_Pathway cluster_stimulus Apoptotic Stimulus cluster_cascade Caspase Cascade cluster_assay FRET-based Assay Intrinsic_Pathway Intrinsic Pathway (e.g., DNA damage) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Intrinsic_Pathway->Initiator_Caspases Extrinsic_Pathway Extrinsic Pathway (e.g., FasL binding) Extrinsic_Pathway->Initiator_Caspases Executioner_Caspase Executioner Caspase (Caspase-3) Initiator_Caspases->Executioner_Caspase FRET_Substrate 5-FAM-DEVD-TAMRA (Intact Substrate) Executioner_Caspase->FRET_Substrate Cleavage Cleaved_Substrate Cleaved Products (5-FAM and TAMRA separated) FRET_Substrate->Cleaved_Substrate FRET_Signal High FRET (Low Donor Fluorescence) FRET_Substrate->FRET_Signal No_FRET_Signal Low FRET (High Donor Fluorescence) Cleaved_Substrate->No_FRET_Signal

Caption: Caspase-3 activation pathway and its detection using a FRET-based peptide substrate.

Experimental Protocols

FRET-Based Protease Activity Assay (Caspase-3 Example)

This protocol describes the measurement of caspase-3 activity using a 5-FAM and 5-TAMRA labeled peptide substrate.[1][5]

a. Reagent Preparation:

  • Caspase-3 Substrate Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the 5-FAM/5-TAMRA labeled caspase-3 substrate (e.g., Ac-DEVD-AMC) in high-quality, anhydrous DMSO. Store in small aliquots at -20°C or -80°C, protected from light.

  • Active Caspase-3 Enzyme: Reconstitute purified, active caspase-3 enzyme in an appropriate buffer as recommended by the manufacturer. Prepare aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Assay Buffer: Prepare a 1X assay buffer containing components necessary for optimal enzyme activity (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% sucrose).

b. Assay Procedure:

  • In a 96-well microplate suitable for fluorescence measurements, add the desired components for the reaction, such as inhibitors or test compounds dissolved in assay buffer.

  • Add the active caspase-3 enzyme to each well to a final concentration appropriate for the assay.

  • Initiate the reaction by adding the 5-FAM/5-TAMRA labeled caspase-3 substrate to each well. The final substrate concentration should typically be at or below the Km for the enzyme.

  • Immediately place the microplate in a fluorescence plate reader.

c. Data Acquisition:

  • Set the plate reader to excite the 5-FAM donor at its excitation wavelength (~490 nm).

  • Measure the fluorescence emission of both the 5-FAM donor (~520 nm) and the 5-TAMRA acceptor (~580 nm) over time. Alternatively, if using a quencher, monitor the increase in donor fluorescence.

d. Data Analysis:

  • Calculate the ratio of the acceptor emission to the donor emission.

  • Plot the change in the FRET ratio or the increase in donor fluorescence over time to determine the initial reaction velocity.

  • For inhibitor studies, calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Nucleic Acid Hybridization Assay

This protocol outlines a general procedure for detecting nucleic acid hybridization using two complementary oligonucleotide probes labeled with 5-FAM (donor) and an appropriate acceptor (e.g., Cy3).[2][9][10]

a. Probe Design and Synthesis:

  • Design two oligonucleotide probes that are complementary to adjacent sequences on the target nucleic acid. The proximity of the 3' end of one probe and the 5' end of the other upon hybridization is critical for FRET.

  • Synthesize one probe with a 3'-terminal 5-FAM label and the other with a 5'-terminal acceptor label (e.g., Cy3).

b. Hybridization Reaction:

  • Prepare a hybridization buffer (e.g., 5X SSC, 0.1% SDS).

  • In a microcentrifuge tube, combine the target nucleic acid, the 5-FAM labeled probe, and the acceptor-labeled probe in the hybridization buffer.

  • Denature the nucleic acids by heating the mixture to 95°C for 5 minutes.

  • Allow the probes to anneal to the target by gradually cooling the mixture to room temperature.

c. FRET Measurement:

  • Transfer the hybridization reaction to a suitable cuvette or microplate.

  • Use a fluorometer or a fluorescence plate reader to excite the 5-FAM donor at ~490 nm.

  • Measure the emission spectrum, or measure the fluorescence intensity at the donor emission maximum (~520 nm) and the acceptor emission maximum (e.g., ~570 nm for Cy3).

d. Data Analysis:

  • Calculate the FRET efficiency by comparing the donor fluorescence in the presence and absence of the acceptor probe or by calculating the ratio of acceptor to donor emission.

  • An increase in the acceptor emission and a corresponding decrease in the donor emission indicate successful hybridization.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a FRET-based experiment.

FRET_Workflow Start Start Experiment_Design Experiment Design - Select FRET Pair - Design Probes/Substrates Start->Experiment_Design Reagent_Prep Reagent Preparation - Synthesize/Purchase Labeled Molecules - Prepare Buffers Experiment_Design->Reagent_Prep Assay_Setup Assay Setup - Mix Reactants - Prepare Controls Reagent_Prep->Assay_Setup Data_Acquisition Data Acquisition - Fluorescence Measurement (Plate Reader/Microscope) Assay_Setup->Data_Acquisition Data_Analysis Data Analysis - Calculate FRET Efficiency/Ratio - Statistical Analysis Data_Acquisition->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation End End Interpretation->End

Caption: A generalized workflow for conducting a FRET experiment.

Conclusion

5-FAM is a versatile donor fluorophore with several well-suited acceptor partners for a variety of FRET applications. The selection of the appropriate FRET pair and careful experimental design are crucial for obtaining reliable and quantitative data. The protocols and information provided in this document serve as a foundation for researchers to develop and implement robust FRET-based assays in their studies.

References

Application Notes and Protocols for Post-Translational Protein Labeling with 5-Carboxyfluorescein (5-FAM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a fundamental technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays. 5-Carboxyfluorescein (5-FAM) is a widely used green fluorophore with excitation and emission wavelengths of approximately 492 nm and 514 nm, respectively.[1] For post-translational labeling, an amine-reactive derivative, typically 5-Carboxyfluorescein Succinimidyl Ester (5-FAM, SE), is used to covalently attach the dye to primary amines, such as the ε-amino group of lysine residues on the protein surface.[2][3] This reaction forms a stable carboxamide bond, which is identical to a natural peptide bond, ensuring the label's stability for downstream applications like immunofluorescent staining, flow cytometry, and fluorescence in situ hybridization.[3]

It is critical to distinguish this post-translational modification approach from in-synthesis labeling. The building block Fmoc-Lys(5-FAM)-OH is designed for the site-specific incorporation of 5-FAM into a peptide sequence during automated solid-phase peptide synthesis (SPPS).[4][5] It is not suitable for labeling fully formed proteins post-translationally. These application notes will detail the protocols for the post-translational conjugation of proteins using 5-FAM, SE.

Chemical Reaction and Workflow

The succinimidyl ester (SE) group of 5-FAM, SE reacts with primary aliphatic amines on a protein, primarily the side chain of lysine residues, to form a stable amide linkage. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the amine group is deprotonated and thus more nucleophilic.

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Lysine Residue) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein pH 7.5-8.5 FAM_SE 5-FAM, SE FAM_SE->Labeled_Protein NHS NHS (Byproduct) FAM_SE->NHS released

Caption: Chemical reaction for labeling protein amines with 5-FAM, SE.

The overall process involves preparing the protein and dye, performing the conjugation reaction, purifying the labeled conjugate to remove free dye, and finally, characterizing the product by determining the degree of labeling (DOL).

prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.5-8.5) conjugation 3. Conjugation Reaction (Mix and incubate in dark) prep_protein->conjugation prep_dye 2. Prepare Dye Solution (5-FAM, SE in anhy. DMSO) prep_dye->conjugation purification 4. Purification (Remove free dye via SEC or Dialysis) conjugation->purification dol 5. Characterization (Calculate Degree of Labeling) purification->dol

Caption: General experimental workflow for post-translational protein labeling.

Experimental Protocols

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), at a pH between 7.5 and 8.5.[6]

    • Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the dye.[3] If the protein is in such a buffer, it must be dialyzed against a suitable conjugation buffer.

    • The recommended protein concentration is 2-10 mg/mL. Labeling efficiency may be reduced at concentrations below 2 mg/mL.[3][6]

  • Dye Solution Preparation:

    • Allow the vial of 5-FAM, SE to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[3]

    • The dye solution should be prepared fresh immediately before use, as the succinimidyl ester is susceptible to hydrolysis.

  • Molar Ratio Calculation:

    • Determine the optimal molar ratio of dye to protein. A starting ratio of 10:1 (dye:protein) is recommended for antibodies (IgG).[3] For other proteins, a range of 2:1 to 20:1 may need to be tested to find the optimal ratio that provides sufficient labeling without causing protein precipitation or loss of function.[3]

  • Reaction Incubation:

    • Add the calculated volume of the 5-FAM, SE stock solution to the protein solution while gently stirring or vortexing.

    • Protect the reaction mixture from light by wrapping the tube in aluminum foil or using an amber tube.

    • Incubate the reaction at room temperature for 15-60 minutes on a rotator or shaker.[3][6] Longer incubation times do not typically increase labeling efficiency and may increase the risk of protein modification at other sites.

The removal of unconjugated, or "free," dye is critical to avoid high background fluorescence and inaccurate results.[2] The two most common methods are size-exclusion chromatography and dialysis.

  • Size-Exclusion Chromatography (SEC) / Desalting Column:

    • This method separates molecules based on size and is ideal for proteins with a molecular weight greater than 5,000 Da.[2][3]

    • Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.2-7.4).[6]

    • Load the reaction mixture onto the top of the column.

    • Elute the labeled protein with the equilibration buffer. The larger labeled protein will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained longer and elute later.[2]

    • Collect the fractions containing the purified protein-dye conjugate.

  • Dialysis:

    • This method is suitable for larger sample volumes and involves selective diffusion across a semi-permeable membrane.[2]

    • Transfer the reaction mixture to a dialysis bag or cassette with a molecular weight cut-off (MWCO) appropriate for the protein (e.g., 10 kDa MWCO for an IgG).

    • Place the dialysis bag in a large volume of cold (4°C) dialysis buffer (e.g., PBS, pH 7.4) and stir gently.[2]

    • Perform at least three buffer changes over a period of 12-48 hours to ensure complete removal of the free dye. An overnight dialysis step is common.[2]

The DOL, or the molar ratio of dye to protein, must be calculated to ensure consistency between experiments.[7] This is achieved using spectrophotometry.

  • Absorbance Measurement:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for 5-FAM, which is approximately 494 nm (Aₘₐₓ).[2]

    • Note: The maximal absorbance of 5-FAM is pH-sensitive. For accurate readings, the sample should be diluted in a buffer at pH > 9 (e.g., 0.1 N NaOH).[3]

  • DOL Calculation:

    • The concentration of the protein is calculated using the Beer-Lambert law, corrected for the dye's absorbance at 280 nm.

    • The concentration of the bound dye is calculated from its absorbance at its maximum wavelength.

    • The DOL is the ratio of the dye concentration to the protein concentration.

    The formula for calculating DOL is as follows: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein Dye Concentration (M) = Aₘₐₓ / ε_dye DOL = Dye Concentration / Protein Concentration

    Where:

    • A₂₈₀ and Aₘₐₓ are the absorbances at 280 nm and ~494 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • ε_dye is the molar extinction coefficient of the dye at Aₘₐₓ (for 5-FAM, ~75,000 M⁻¹cm⁻¹).

    • CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at Aₘₐₓ. For fluorescein, this is approximately 0.3.[2]

Quantitative Data Summary

ParameterRecommended Value / ConditionReference
Protein Concentration 2 - 10 mg/mL[3][6]
Conjugation Buffer Amine-free (e.g., PBS, Bicarbonate)[3][8]
Conjugation pH 7.5 - 8.5[6]
Dye Stock Solution 10 mg/mL in anhydrous DMSO[3]
Dye:Protein Molar Ratio 10:1 to 20:1 (for IgG); optimize for others[3]
Reaction Time 15 - 60 minutes at Room Temperature[3][6]
5-FAM Absorbance Max (Aₘₐₓ) ~494 nm[2]
5-FAM Molar Extinction Coeff. (ε_dye) ~75,000 M⁻¹cm⁻¹ at Aₘₐₓ-
Correction Factor (CF) at 280 nm ~0.3[2]
Optimal DOL (for IgG) 2 - 6 moles of dye per mole of protein[3]
Storage Conditions 4°C for up to 2 months; -20°C for long-term[3]

References

Application Notes and Protocols for Fmoc-Lys(5-FAM)-OH in Fluorescence Polarization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Polarization (FP) is a powerful and versatile technique used to study molecular interactions in solution, making it highly suitable for high-throughput screening (HTS) and drug discovery. The assay principle is based on the differential rotation of a small fluorescently labeled molecule (the tracer) when it is free in solution versus when it is bound to a larger molecule (the binding partner). Fmoc-Lys(5-FAM)-OH is a key building block for the synthesis of fluorescently labeled peptides, which can serve as tracers in FP assays. This document provides detailed application notes and protocols for the use of this compound in the development and execution of fluorescence polarization assays for studying protein-peptide interactions.

5-Carboxyfluorescein (5-FAM) is a widely used green fluorophore with an excitation maximum at approximately 494 nm and an emission maximum at 518 nm.[1] Its high quantum yield and compatibility with common fluorescence detection instruments make it an excellent choice for FP assays.[1] By incorporating this compound into a peptide sequence during solid-phase peptide synthesis (SPPS), a site-specific fluorescent label can be introduced. This labeled peptide can then be used as a tracer to investigate its interaction with a target protein.

Principle of Fluorescence Polarization Assay

A fluorescence polarization assay measures the change in the polarization of fluorescent light emitted by a tracer.[2] When a small fluorescent molecule, such as a 5-FAM-labeled peptide, is excited with plane-polarized light, it rotates rapidly in solution during the fluorescence lifetime. This rapid tumbling results in the emission of depolarized light.[2] However, when the fluorescent peptide binds to a larger protein, its rotational motion is significantly slowed down. Consequently, the emitted light remains largely polarized.[2][3] The change in polarization is directly proportional to the fraction of the fluorescent peptide that is bound to the protein.[4]

This principle can be applied in two main assay formats:

  • Direct Binding Assay: A fixed concentration of the 5-FAM-labeled peptide is titrated with increasing concentrations of the target protein. The increase in fluorescence polarization is measured to determine the binding affinity (Kd).

  • Competition Assay: A pre-formed complex of the 5-FAM-labeled peptide and the target protein is incubated with a test compound (e.g., a small molecule inhibitor or an unlabeled peptide). If the test compound binds to the target protein and displaces the fluorescent peptide, the polarization of the emitted light will decrease. This format is ideal for screening for inhibitors of protein-peptide interactions.[5]

Data Presentation

The following tables summarize typical quantitative data obtained from fluorescence polarization assays using a 5-FAM-labeled peptide.

Table 1: Direct Binding Assay Data

Protein Concentration (nM)Fluorescence Polarization (mP)
050
10100
20150
40200
80240
160270
320290
640300

Table 2: Competition Assay Data

Inhibitor Concentration (nM)Fluorescence Polarization (mP)% Inhibition
03000
12856
1022530
10012072
10006096
100005299.2

Table 3: Assay Performance Metrics

ParameterValue
Z'-factor> 0.6
Signal Window (ΔmP)~250 mP
DMSO ToleranceUp to 5%

Experimental Protocols

Protocol 1: Synthesis of a 5-FAM-Labeled Peptide using this compound

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a peptide with a site-specific 5-FAM label using this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours.

    • For this compound: Dissolve this compound (1.5 eq.), DIC (1.5 eq.), and OxymaPure (1.5 eq.) in DMF. Add the solution to the resin and allow it to react overnight in the dark.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash the pellet with cold diethyl ether, and dry the peptide. Purify the 5-FAM-labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Fluorescence Polarization Direct Binding Assay

This protocol describes how to determine the binding affinity of a 5-FAM-labeled peptide to a target protein.

Materials:

  • 5-FAM-labeled peptide (Tracer)

  • Target protein

  • Assay buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% Tween-20)[6]

  • Black, low-binding 96-well or 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the 5-FAM-labeled peptide in the assay buffer. Determine its concentration by measuring the absorbance at 494 nm (extinction coefficient for fluorescein is ~75,000 M⁻¹cm⁻¹).

    • Prepare a dilution series of the target protein in the assay buffer.

  • Assay Setup:

    • Add a fixed concentration of the 5-FAM-labeled peptide to each well of the microplate. The optimal concentration should be low (typically in the low nanomolar range) and provide a stable fluorescence signal.

    • Add the serially diluted target protein to the wells. Include wells with only the labeled peptide (for minimum polarization) and wells with a saturating concentration of the protein (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for 5-FAM (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Analysis: Plot the fluorescence polarization (in mP) against the concentration of the target protein. Fit the data to a sigmoidal dose-response curve to determine the equilibrium dissociation constant (Kd).

Protocol 3: Fluorescence Polarization Competition Assay

This protocol is for screening compounds that inhibit the interaction between the 5-FAM-labeled peptide and the target protein.

Materials:

  • 5-FAM-labeled peptide (Tracer)

  • Target protein

  • Test compounds (inhibitors)

  • Assay buffer

  • Black, low-binding 96-well or 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Prepare the 5-FAM-labeled peptide and target protein in assay buffer at concentrations determined from the direct binding assay (typically, the peptide concentration is kept low, and the protein concentration is at or near its Kd value).

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • Add the target protein to the wells of the microplate.

    • Add the serially diluted test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and wells with a known potent inhibitor or no protein (minimum polarization).

    • Add the 5-FAM-labeled peptide to all wells to initiate the competition reaction.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization as described in the direct binding assay protocol.

  • Data Analysis: Plot the fluorescence polarization against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.

Mandatory Visualizations

FP_Principle cluster_0 Free Fluorescent Peptide cluster_1 Bound Fluorescent Peptide Free_Peptide Emission1 Depolarized Emitted Light Free_Peptide->Emission1 Rotation1 Fast Rotation Excitation1 Polarized Excitation Light Excitation1->Free_Peptide Bound_Peptide Emission2 Polarized Emitted Light Bound_Peptide->Emission2 Rotation2 Slow Rotation Excitation2 Polarized Excitation Light Excitation2->Bound_Peptide

Caption: Principle of Fluorescence Polarization Assay.

SPPS_Workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling1 Couple First Fmoc-AA wash1->coupling1 wash2 Wash coupling1->wash2 deprotection2 Fmoc Deprotection wash2->deprotection2 wash3 Wash deprotection2->wash3 coupling_fam Couple this compound wash3->coupling_fam wash4 Wash coupling_fam->wash4 deprotection3 Fmoc Deprotection wash4->deprotection3 wash5 Wash deprotection3->wash5 coupling_n Couple Subsequent Fmoc-AAs wash5->coupling_n wash6 Wash coupling_n->wash6 final_deprotection Final Fmoc Deprotection wash6->final_deprotection cleavage Cleave from Resin & Deprotect (TFA Cocktail) final_deprotection->cleavage purification Purify by RP-HPLC cleavage->purification

Caption: Workflow for Solid-Phase Peptide Synthesis of a 5-FAM-labeled peptide.

Competition_Assay_Workflow protein Target Protein mix1 Incubate Protein and Inhibitor protein->mix1 inhibitor Test Compound (Inhibitor) inhibitor->mix1 tracer 5-FAM-Labeled Peptide (Tracer) add_tracer Add Tracer tracer->add_tracer mix1->add_tracer incubate Incubate to Equilibrium add_tracer->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze Data (IC50) measure->analyze

Caption: Experimental workflow for a Fluorescence Polarization Competition Assay.

References

Application of Fmoc-Lys(5-FAM)-OH in Cellular Imaging: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(5-FAM)-OH is a critical reagent in modern cell biology and drug development, serving as a fluorescent building block for the synthesis of labeled peptides. This derivative of the amino acid lysine is protected at its α-amino group by a fluorenylmethyloxycarbonyl (Fmoc) group, making it ideal for solid-phase peptide synthesis (SPPS). The ε-amino group is covalently linked to 5-carboxyfluorescein (5-FAM), a widely used green fluorescent dye.

The primary application of this compound is not as a direct imaging agent but as a component for creating custom fluorescently labeled peptides. These peptides are then utilized in a variety of cellular imaging applications to probe biological processes with high specificity and sensitivity. The key advantage of this approach is the ability to strategically position the fluorescent label within a peptide sequence that can target specific proteins, cellular compartments, or serve as a substrate for enzymatic activity.

Physicochemical and Spectral Properties

Proper experimental design requires a thorough understanding of the properties of the 5-FAM fluorophore.

PropertyValueReference
Molecular Weight 726.73 g/mol [1]
Excitation Maximum (λex) ~493 nm[1]
Emission Maximum (λem) ~517 nm[1]
Extinction Coefficient 83,000 cm⁻¹ M⁻¹[1]
Solvent for Stock Solution DMF (Dimethylformamide)[1]

Note: The fluorescence of FAM is pH-sensitive and is significantly reduced in acidic environments (pH < 7). This is an important consideration for studies involving acidic organelles like lysosomes or endosomes.

Key Applications in Cellular Imaging

The use of peptides synthesized with this compound enables a range of cellular imaging applications:

  • Tracking Cellular Uptake and Localization: By incorporating 5-FAM into cell-penetrating peptides (CPPs) or other targeting peptides, researchers can visualize and quantify their internalization into living cells.[2][3][4] This is crucial for the development of peptide-based drug delivery systems.

  • Fluorescence Resonance Energy Transfer (FRET) Assays: 5-FAM is a common donor fluorophore in FRET pairs, often paired with acceptors like TAMRA or Dabcyl.[1][5][6] Peptides designed with a FRET pair flanking an enzyme cleavage site can be used to monitor enzymatic activity, such as that of proteases, in real-time within a cellular context.[1][6]

  • Visualizing Protein-Peptide Interactions: A 5-FAM labeled peptide that binds to a specific protein can be used to visualize the localization of that protein within the cell through techniques like confocal microscopy.

Experimental Protocols

Protocol 1: Synthesis of a 5-FAM Labeled Peptide

This protocol provides a general overview of incorporating this compound into a peptide sequence using automated solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin

  • Coupling reagents (e.g., HCTU, DIC)

  • Base (e.g., NMM, DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Methanol

  • Diethyl ether

  • Automated peptide synthesizer

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent and a base in DMF.

  • Capping (Optional): Cap any unreacted amino groups using acetic anhydride.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Incorporation of this compound: In the desired position, use this compound as the amino acid for the coupling step. Note that due to the bulky nature of the dye, a longer coupling time or a double coupling may be necessary.[2]

  • Final Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

G cluster_synthesis Peptide Synthesis Workflow Resin Swell Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Loop Repeat for each a.a. in sequence Wash1->Loop Loop->Deprotection1 Next a.a. FAM_Coupling Couple this compound Loop->FAM_Coupling At desired position Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection End of sequence FAM_Coupling->Wash1 Cleavage Cleave from Resin Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry/ Analytical HPLC Purification->Characterization G cluster_imaging Cellular Uptake Imaging Workflow Seed Seed Cells Treat Treat with 5-FAM Peptide Seed->Treat Incubate Incubate (e.g., 2h, 37°C) Treat->Incubate Stain Add Nuclear Stain (e.g., Hoechst) Incubate->Stain Wash Wash Cells (3x PBS) Stain->Wash Image Confocal Microscopy Wash->Image Analyze Analyze Subcellular Localization Image->Analyze G cluster_pathway Protease Activity Monitoring using a FRET Peptide Apoptotic_Signal Apoptotic Signal Caspase_Activation Caspase Activation Apoptotic_Signal->Caspase_Activation Cleavage Peptide Cleavage Caspase_Activation->Cleavage FRET_Peptide_Intact Intact FRET Peptide (5-FAM Quenched) FRET_Peptide_Intact->Cleavage FRET_Peptide_Cleaved Cleaved FRET Peptide (5-FAM Fluorescence) Cleavage->FRET_Peptide_Cleaved Fluorescence_Detection Fluorescence Detection FRET_Peptide_Cleaved->Fluorescence_Detection

References

Troubleshooting & Optimization

Technical Support Center: 5-FAM Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the photobleaching of 5-Carboxyfluorescein (5-FAM) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is 5-FAM susceptible to it?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to light.[1] This process leads to a permanent loss of the fluorophore's ability to fluoresce, resulting in signal fading during imaging experiments. The mechanism often involves the fluorophore entering a long-lived, excited triplet state where it can react with molecular oxygen to generate reactive oxygen species (ROS). These ROS then chemically damage the fluorophore, rendering it non-fluorescent.[1][2][3] 5-FAM, as a derivative of fluorescein, is particularly prone to photobleaching.[4][5]

Q2: How can I identify if the signal loss in my experiment is due to photobleaching?

A2: Signal loss from photobleaching is characterized by a progressive decrease in fluorescence intensity specifically in the area being illuminated by the excitation light.[6] To confirm, you can perform a time-lapse acquisition of a single field of view. A decaying fluorescence intensity curve over time is a strong indicator of photobleaching. Unexposed areas of the sample should retain their initial fluorescence intensity.[6]

Q3: What are the primary factors that influence the rate of 5-FAM photobleaching?

A3: Several factors can accelerate the photobleaching of 5-FAM:

  • High Excitation Light Intensity: Higher light intensity increases the rate of fluorophore excitation and subsequent photochemical damage.[1][7]

  • Prolonged Exposure Time: The longer the fluorophore is exposed to excitation light, the more likely it is to be photobleached.[1]

  • Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching through the formation of reactive oxygen species (ROS).[2][7]

  • Environmental Conditions: The pH and chemical composition of the imaging buffer or mounting medium can affect the photostability of 5-FAM.[1][7] For instance, 5-FAM fluorescence decreases below pH 7.[8]

Q4: Can photobleaching affect the accuracy of my quantitative fluorescence measurements?

Troubleshooting Guides

Issue: Rapid loss of 5-FAM fluorescence signal during image acquisition.

Possible Cause Recommended Solution
Excessive Excitation Light Intensity Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.[7] Use neutral density filters to attenuate the excitation light without changing its spectral properties.[7][10]
Long Exposure Times Decrease the camera exposure time for each image. If the signal is weak, consider increasing the camera gain or using a more sensitive detector.[1]
Continuous Illumination Minimize the sample's exposure to light by only illuminating it during image capture.[10][11] Use software features that shutter the light source between acquisitions.
Absence of Antifade Reagents For fixed samples, use a commercially available antifade mounting medium.[10][12] For live-cell imaging, consider adding an antioxidant like Trolox to the imaging medium.[10][13]
Suboptimal Imaging Buffer Ensure the pH of your imaging buffer is within the optimal range for 5-FAM (typically pH 7.5-8.5).[8] Consider deoxygenating the buffer for fixed samples where possible.[2][7]

Issue: Low initial 5-FAM fluorescence signal.

Possible Cause Recommended Solution
Inefficient Labeling Ensure that the labeling protocol for conjugating 5-FAM to your molecule of interest is optimized. This includes verifying the correct pH (typically 8.5 ± 0.5) and protein concentration (ideally ≥ 2 mg/mL).[14]
Incorrect Filter Sets Verify that the excitation and emission filters on the microscope are appropriate for 5-FAM (Excitation max ~492 nm, Emission max ~514 nm).[14][15]
Quenching by Antifade Reagent Some antifade reagents can cause an initial drop in fluorescence intensity.[12] If this is suspected, you can try a different antifade formulation or dilute the current one.

Data Presentation

Comparative Overview of Common Antifade Reagents for Fluorescein-Based Dyes
Antifade ReagentActive IngredientRelative EffectivenessAdvantagesDisadvantages
ProLong Gold ProprietaryHighCuring mountant, good for long-term storage.[14]Requires curing time before optimal performance.
VECTASHIELD p-Phenylenediamine (PPD)Very HighVery effective at retarding fading.[12]Can cause initial quenching of fluorescence.[12] May not be compatible with all cyanine dyes.
SlowFade Gold ProprietaryHighNon-curing, allows for immediate imaging.[12]Intended for shorter-term storage (3-4 weeks).[12]
n-Propyl Gallate (NPG) n-Propyl gallateModerate to HighEffective antifade agent.[12]Can be difficult to dissolve.[13]
DABCO 1,4-DiazabicyclooctaneModerateLess toxic than PPD.[13]Generally less effective than PPD.[13]
Trolox Vitamin E analogModerateSuitable for live-cell imaging.[10][13] Scavenges reactive oxygen species.[13]Protection may not be as significant as with mountants for fixed cells.[4]

Experimental Protocols

Protocol 1: A Standardized Method for Quantifying 5-FAM Photobleaching

This protocol describes a method to measure and compare the photobleaching rate of 5-FAM under different experimental conditions (e.g., with and without an antifade reagent).

Materials:

  • 5-FAM labeled sample (e.g., cells, beads)

  • Fluorescence microscope with a camera and time-lapse imaging capabilities

  • Image analysis software (e.g., ImageJ/Fiji)

  • Mounting media (with and without antifade reagent)

Procedure:

  • Sample Preparation: Prepare replicate samples mounted in the different media you wish to compare.

  • Microscope Setup:

    • Use a consistent objective and magnification for all measurements.

    • Set the excitation light source to a fixed intensity that will be used for all experiments.

    • Choose a camera exposure time and gain setting that provides a good signal without saturating the detector.

  • Image Acquisition:

    • Locate a representative field of view for your first sample.

    • Acquire a time-lapse series of images of the same field of view. A typical protocol might be to acquire one image every 5-10 seconds for a total of 5-10 minutes.

    • Repeat the acquisition for each of your replicate samples and for each mounting medium.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define several regions of interest (ROIs) within the fluorescently labeled areas. Also, define a background ROI in an area with no fluorescence.

    • For each time point, measure the mean fluorescence intensity within each ROI and the background ROI.

    • Subtract the mean background intensity from the mean intensity of each signal ROI for each time point.

    • Normalize the background-corrected intensity values for each ROI to the initial intensity at time zero (I/I₀).

    • Plot the normalized intensity as a function of time for each condition.

    • Fit the decay curve to a single exponential decay function (I(t) = I₀ * e^(-kt)) to determine the photobleaching rate constant (k) or calculate the half-life (t₁/₂ = ln(2)/k), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Protocol 2: Minimizing Photobleaching During Sample Preparation and Imaging

This protocol provides a workflow for preparing and imaging 5-FAM labeled samples to minimize photobleaching.

  • Staining and Washing: Follow your standard protocol for labeling with 5-FAM. Ensure thorough washing to remove any unbound dye, which can contribute to background fluorescence.

  • Mounting (for fixed samples):

    • Use a high-quality antifade mounting medium.

    • Apply a small drop of the mounting medium onto the sample.

    • Gently lower a coverslip, avoiding air bubbles.

    • If using a curing mountant like ProLong Gold, allow it to cure in the dark at room temperature for the recommended time (e.g., 24 hours) before imaging for optimal results.

    • Seal the edges of the coverslip with nail polish or a sealant for long-term storage.

  • Locating the Region of Interest (ROI):

    • Whenever possible, use transmitted light (e.g., DIC or phase contrast) to locate and focus on the area of interest to avoid unnecessary exposure of the fluorophore to excitation light.[10]

    • Alternatively, use a low magnification and low light intensity to quickly find your ROI, then switch to the desired imaging settings.

  • Image Acquisition Settings:

    • Excitation Intensity: Use the lowest possible light intensity that provides a sufficient signal.

    • Exposure Time: Use the shortest possible exposure time.

    • Camera Gain: Increase the camera gain if necessary to compensate for low light, but be mindful of introducing noise.

    • Binning: If your camera supports it, binning pixels can increase sensitivity and allow for shorter exposure times, at the cost of some spatial resolution.

    • Minimize Illumination Time: Use the microscope's shutter to ensure the sample is only illuminated during the actual image capture.

  • Storage: Store your stained and mounted slides protected from light, typically at 4°C.

Visualizations

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Photobleached Non-Fluorescent Photoproducts T1->Photobleached Chemical Reaction ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer Oxygen Molecular Oxygen (O₂) T1->Oxygen ROS->S0 Damage

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

Troubleshooting_Workflow Start Signal Fading Observed Check_Exposure Reduce Light Exposure? (Intensity & Duration) Start->Check_Exposure Check_Exposure->Start No (already minimal) Use_Antifade Use Antifade Reagent? Check_Exposure->Use_Antifade Yes Use_Antifade->Start No (already using) Optimize_Buffer Optimize Buffer/Medium? Use_Antifade->Optimize_Buffer Yes Optimize_Buffer->Start No (already optimal) Consider_Dye Consider More Photostable Dye? Optimize_Buffer->Consider_Dye Yes Solution_Found Problem Resolved Consider_Dye->Solution_Found Yes Consult_Expert Consult Technical Support Consider_Dye->Consult_Expert No

Caption: A decision-making workflow for troubleshooting 5-FAM photobleaching.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis Stain Stain with 5-FAM Mount Mount Sample (with/without antifade) Stain->Mount Focus Focus with Transmitted Light Mount->Focus Acquire Acquire Time-Lapse (Minimal Exposure) Focus->Acquire Measure Measure Intensity (ROIs) Acquire->Measure Analyze Normalize & Plot (I/I₀ vs. Time) Measure->Analyze Calculate Calculate Bleaching Rate (Half-life) Analyze->Calculate

Caption: Experimental workflow for quantifying 5-FAM photobleaching.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in 5-FAM FRET Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in Förster Resonance Energy Transfer (FRET) experiments using 5-Carboxyfluorescein (5-FAM) as the donor fluorophore.

Troubleshooting Guide

This guide addresses common issues encountered during 5-FAM FRET experiments that can lead to a low signal-to-noise ratio.

Question: Why is my FRET signal weak or undetectable?

A weak or absent FRET signal can be due to several factors ranging from incorrect experimental setup to issues with the labeled biomolecules.

  • Suboptimal Wavelength Settings: Ensure your instrument's excitation and emission wavelengths are correctly set for the 5-FAM donor and the specific acceptor being used. For 5-FAM, the excitation maximum is around 490 nm and the emission maximum is around 520 nm. The acceptor's emission should be measured at its specific maximum.

  • Incorrect Donor-to-Acceptor Ratio: An optimal 1:1 stoichiometry of donor to acceptor labeled molecules is ideal. An excess of donor can lead to high background fluorescence, while an excess of acceptor can cause quenching without a corresponding FRET signal.

  • Fluorophore Orientation and Distance: FRET is highly dependent on the distance (typically 1-10 nm) and the relative orientation of the donor and acceptor fluorophores. If the labeling sites on the interacting molecules are too far apart or the fluorophores are in an unfavorable orientation, FRET efficiency will be low. Consider re-engineering the labeled constructs to bring the fluorophores closer upon interaction.

  • Degraded Reagents: Ensure the 5-FAM and acceptor dye-labeled molecules have been stored correctly and have not undergone degradation. Similarly, verify the activity of enzymes or the integrity of other interacting partners in your assay.

Question: How can I reduce high background fluorescence?

High background fluorescence can significantly mask the true FRET signal, leading to a poor SNR. Common sources of high background include autofluorescence, spectral bleed-through, and unbound fluorophores.

  • Autofluorescence: Biological samples and assay components can exhibit intrinsic fluorescence. To mitigate this, run a control sample without any fluorescent labels to determine the level of autofluorescence and subtract it from your experimental data. Using red-shifted fluorophores can also help reduce autofluorescence, which is often more pronounced in the blue-green spectral region.

  • Spectral Bleed-Through (Crosstalk): This occurs when the emission of the donor is detected in the acceptor channel (donor bleed-through) or when the acceptor is directly excited by the donor's excitation wavelength (acceptor bleed-through). It is crucial to perform control experiments with donor-only and acceptor-only samples to quantify and correct for bleed-through.

  • Unbound Fluorophores: Incomplete purification of labeled biomolecules can leave free 5-FAM or acceptor dyes in the solution, contributing to high background. Ensure thorough purification of your labeled probes using methods like HPLC or size-exclusion chromatography.

Question: My signal is decreasing over time. What is causing this and how can I prevent it?

A time-dependent decrease in signal is often due to photobleaching of the fluorophores.

  • Reduce Excitation Light Intensity and Exposure Time: Minimize the exposure of your sample to the excitation light source. Use the lowest possible laser power or lamp intensity that still provides a detectable signal. Reduce the duration of each measurement and the frequency of measurements over time.

  • Use Antifade Reagents: For fixed samples or in vitro assays, consider adding commercially available antifade reagents to your buffer to reduce photobleaching.

  • Choose More Photostable Dyes: If photobleaching remains a significant issue, consider using a more photostable acceptor dye. While 5-FAM is the donor, a robust acceptor can improve the overall stability of the FRET signal.

Frequently Asked Questions (FAQs)

Q1: What are the ideal buffer conditions for a 5-FAM FRET experiment?

The optimal buffer conditions can be application-specific. However, some general guidelines for 5-FAM include:

  • pH: 5-FAM fluorescence is pH-sensitive, with optimal brightness in the pH range of 7.0 to 8.0. Buffers like HEPES or Tris-HCl are commonly used.

  • Additives: Including a non-ionic detergent like 0.01% Triton X-100 or Tween-20 can help prevent the sticking of labeled peptides or proteins to microplate wells. For enzymatic assays, ensure the buffer contains all necessary co-factors and additives for optimal enzyme activity, such as DTT or EDTA.

Q2: How do I choose the best acceptor for 5-FAM?

The ideal acceptor for 5-FAM should have an excitation spectrum that significantly overlaps with the emission spectrum of 5-FAM (around 520 nm). A commonly used and effective acceptor for 5-FAM is 5-TAMRA (5-Carboxytetramethylrhodamine). Other options include quenchers like DABCYL or Tide Quencher™ dyes for assays where a decrease in donor fluorescence is the primary readout.

Q3: What are the key controls I must include in my 5-FAM FRET experiment?

To ensure the validity of your FRET data, the following controls are essential:

  • Donor-Only Sample: A sample containing only the 5-FAM labeled molecule. This is used to measure the donor's fluorescence in the absence of FRET and to quantify donor bleed-through into the acceptor channel.

  • Acceptor-Only Sample: A sample containing only the acceptor-labeled molecule. This is used to quantify acceptor bleed-through (direct excitation of the acceptor at the donor's excitation wavelength).

  • Unlabeled Sample (Blank): A sample containing all components except for the fluorescently labeled molecules. This is used to measure and subtract background signals, including autofluorescence.

  • Positive and Negative Controls: A known interacting pair (positive control) and a known non-interacting pair (negative control) can help validate the assay's ability to detect the specific interaction of interest.

Q4: Can I use acceptor photobleaching to confirm FRET with 5-FAM?

Yes, acceptor photobleaching is a valid method to confirm FRET. In this technique, you measure the 5-FAM donor fluorescence before and after intentionally photobleaching the acceptor with a strong light source at the acceptor's excitation wavelength. If FRET was occurring, you will observe an increase in the donor's fluorescence after the acceptor is bleached, as the quenching effect is removed. This method is destructive and therefore not suitable for dynamic measurements.

Quantitative Data

Table 1: Photophysical Properties of a Common 5-FAM FRET Pair

Parameter5-FAM (Donor)5-TAMRA (Acceptor)
Excitation Maximum (nm) ~490~555
Emission Maximum (nm) ~520~580
Extinction Coefficient (M⁻¹cm⁻¹) ~75,000~91,000
Quantum Yield ~0.93~0.34
Förster Distance (R₀) (Å) -~55 (for the 6-FAM/TAMRA pair, a close approximation)

Note: The Förster distance for the 6-FAM/TAMRA pair is provided as a close approximation for the 5-FAM/5-TAMRA pair due to their high structural and spectral similarity.

Table 2: Recommended Buffer Components for Optimizing SNR

ComponentConcentrationPurpose
HEPES or Tris-HCl 20-50 mMMaintains optimal pH (7.0-8.0) for 5-FAM fluorescence.
NaCl 100-200 mMProvides physiological ionic strength.
Triton X-100 or Tween-20 0.005-0.01%Non-ionic detergent to prevent non-specific binding to surfaces.
DTT 1-2 mMReducing agent, often required for enzyme stability and activity in protease assays.
BSA 0.1 mg/mLBovine Serum Albumin, acts as a blocking agent to reduce non-specific binding.

Experimental Protocols

Protocol 1: General 5-FAM FRET Assay for Protein-Protein Interaction

  • Reagent Preparation:

    • Prepare stock solutions of your 5-FAM labeled protein (Donor) and acceptor-labeled protein in a suitable assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

    • Determine the optimal concentrations of donor and acceptor proteins through titration experiments to achieve a good signal window.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to all wells.

    • Add the 5-FAM labeled protein to all wells at the final optimized concentration.

    • Add the acceptor-labeled protein to the experimental wells. For control wells (donor-only), add an equivalent volume of assay buffer.

    • Include wells for acceptor-only and blank controls.

    • Incubate the plate at the desired temperature for a sufficient time to allow for protein interaction and equilibration.

  • Data Acquisition:

    • Place the microplate in a fluorescence plate reader.

    • Excite the 5-FAM donor at ~490 nm.

    • Measure the fluorescence emission of the 5-FAM donor at ~520 nm and the acceptor at its emission maximum.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all readings.

    • Correct for spectral bleed-through using the data from the donor-only and acceptor-only control wells (see Protocol 2).

    • Calculate the FRET efficiency or the ratio of acceptor emission to donor emission.

    • Compare the FRET signal in the presence and absence of the interacting partner.

Protocol 2: Correction for Spectral Bleed-Through

  • Acquire Control Spectra:

    • Donor-Only Sample: Excite at the donor excitation wavelength (~490 nm) and measure the emission in both the donor channel (~520 nm) and the acceptor channel. The signal in the acceptor channel is the donor bleed-through.

    • Acceptor-Only Sample: Excite at the donor excitation wavelength (~490 nm) and measure the emission in the acceptor channel. This signal represents the direct excitation of the acceptor.

  • Calculate Correction Factors:

    • Donor Bleed-through Factor (BTd): (Emission in acceptor channel / Emission in donor channel) for the donor-only sample.

    • Acceptor Bleed-through Factor (BTa): (Emission in acceptor channel / Emission in acceptor channel when excited at its own max) for the acceptor-only sample. (This requires an additional read at the acceptor's excitation wavelength). A simpler approach is to calculate the ratio of the directly excited acceptor signal (at donor excitation) to the donor signal in the FRET sample, but this is less accurate.

  • Apply Corrections to FRET Data:

    • Corrected FRET Signal = Raw FRET Signal - (Donor Emission in FRET sample * BTd) - (Acceptor-only Signal * Correction for concentration).

    • A more rigorous, pixel-by-pixel correction can be applied in microscopy studies using specialized software.

Visualizations

FRET_Signaling_Pathway cluster_pre_fret Pre-Interaction cluster_post_fret Interaction & FRET Protein_A_FAM Protein A-5FAM (Donor) Complex Protein A-5FAM :: Protein B-Acceptor (FRET Complex) Protein_A_FAM->Complex Interaction Donor_Emission Donor Emission (~520 nm) Protein_A_FAM->Donor_Emission No FRET Protein_B_Acceptor Protein B-Acceptor Protein_B_Acceptor->Complex Interaction Acceptor_Emission Acceptor Emission (Sensitized) Complex->Acceptor_Emission FRET Occurs Excitation_Light Excitation Light (~490 nm) Excitation_Light->Protein_A_FAM Excitation_Light->Complex FRET_Experimental_Workflow Start Start: Experimental Design Reagent_Prep 1. Reagent Preparation - Label Proteins with 5-FAM & Acceptor - Purify Labeled Proteins - Prepare Assay Buffers Start->Reagent_Prep Assay_Setup 2. Assay Setup - Plate Donor, Acceptor, Controls - Incubate for Interaction Reagent_Prep->Assay_Setup Data_Acquisition 3. Data Acquisition - Set Excitation/Emission Wavelengths - Read Plate on Fluorometer Assay_Setup->Data_Acquisition Data_Analysis 4. Data Analysis - Background Subtraction - Bleed-through Correction - Calculate FRET Efficiency/Ratio Data_Acquisition->Data_Analysis Interpretation 5. Interpretation of Results Data_Analysis->Interpretation FRET_Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Check_Signal Is the FRET signal weak? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background No Optimize_Wavelengths Verify Wavelengths & Donor:Acceptor Ratio Check_Signal->Optimize_Wavelengths Yes Check_Stability Is the signal unstable? Check_Background->Check_Stability No Check_Controls Run Bleed-through & Autofluorescence Controls Check_Background->Check_Controls Yes Address_Photobleaching Reduce Light Exposure & Use Antifade Reagents Check_Stability->Address_Photobleaching Yes Resolved Issue Resolved Check_Stability->Resolved No Optimize_Wavelengths->Resolved Check_Controls->Resolved Address_Photobleaching->Resolved

Unexpected side products in Fmoc-Lys(5-FAM)-OH synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering unexpected side products during the synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(5-carboxyfluorescein)-L-lysine (Fmoc-Lys(5-FAM)-OH).

Frequently Asked Questions (FAQs)

Q1: What is the most common unexpected side product in the this compound synthesis, and how can it be minimized?

A1: The most prevalent side product is 5-carboxyfluorescein, which results from the hydrolysis of the 5-carboxyfluorescein, succinimidyl ester (5-FAM, SE) starting material.[1] The N-hydroxysuccinimide (NHS) ester is highly susceptible to moisture. To minimize this, ensure all solvents (e.g., DMF, NMP) are anhydrous and store the 5-FAM, SE reagent under dry, desiccating conditions, typically at -20°C.[1] While the labeling reaction is often performed at a pH of 7-9 for optimal amine reactivity, this pH range also accelerates hydrolysis.[1] Therefore, it is crucial to minimize the time the dye is in an aqueous or basic environment before the coupling reaction.

Q2: My final product shows multiple fluorescent spots on a TLC plate. What could be the cause?

A2: Multiple fluorescent spots typically indicate a mixture of the desired product, unreacted 5-FAM, and potentially the hydrolyzed 5-FAM. Unreacted 5-FAM can be a major impurity if the coupling reaction is incomplete.[2] Another possibility is the use of 5(6)-FAM, SE, which is a mixture of two isomers (5-carboxyfluorescein and 6-carboxyfluorescein), which can sometimes lead to closely related products that may separate during chromatography.[1]

Q3: Besides hydrolysis of the FAM reagent, what other side reactions can occur?

A3: Other potential side reactions include:

  • Di-acylation of Lysine: If the α-amino group of lysine is not properly protected by the Fmoc group, the 5-FAM, SE can react with both the α- and ε-amino groups.

  • Reaction with solvent impurities: Trace amounts of primary or secondary amines in solvents like DMF can react with the 5-FAM, SE.

  • Formation of acridine derivatives: Under certain conditions, such as during deprotection steps with ammonium hydroxide in oligonucleotide synthesis, fluorescein derivatives can transform into acridine derivatives, which have different spectral properties.[3]

Q4: How does reaction time and temperature influence the formation of side products?

A4: Both prolonged reaction times and elevated temperatures can increase the likelihood of side product formation. For instance, extended reaction times increase the exposure of the sensitive NHS ester to potential moisture, leading to hydrolysis.[1] Microwave-assisted synthesis can be advantageous as it often allows for shorter reaction times (e.g., 45 minutes) at controlled temperatures (e.g., 45°C), which can improve yield and purity.[2]

Q5: What are the recommended purification methods to remove these side products?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying the final product and separating it from unreacted starting materials and side products.[2] After synthesis, the reaction mixture can be diluted with water to precipitate the crude product, which is then collected by centrifugation and lyophilized before further purification by HPLC.[2]

Q6: Can photobleaching of the fluorescein moiety be a significant issue during synthesis and handling?

A6: Yes, fluorescein is susceptible to photobleaching, which is an irreversible loss of fluorescence upon exposure to light.[1] It is essential to protect both the solid 5-FAM, SE reagent and all solutions containing fluorescein-labeled compounds from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low yield of this compound Hydrolysis of 5-FAM, SE: The amine-reactive NHS ester has degraded due to moisture.[1]Use anhydrous solvents. Store 5-FAM, SE under desiccating conditions at -20°C. Minimize exposure to aqueous/basic conditions before coupling.
Inefficient Coupling Reaction: Suboptimal reaction conditions (temperature, time, stoichiometry).Consider microwave-assisted synthesis to reduce reaction time.[2] Ensure an appropriate molar ratio of reactants. Use coupling activators like HOAt and DIC.[2]
Multiple fluorescent spots on TLC/HPLC Unreacted 5-FAM: Incomplete reaction.Increase reaction time or temperature (within limits). Ensure proper mixing. Confirm the purity of Fmoc-Lys-OH.
Hydrolyzed 5-FAM: Presence of moisture in the reaction.[1]Follow recommendations for using anhydrous solvents and proper reagent handling.
Use of 5(6)-FAM isomer mixture: Starting material is a mix of two isomers.[1]Use a single isomer of 5-FAM if isomer separation is critical for the application. Otherwise, expect closely eluting peaks on HPLC.
Final product has a lower molecular weight than expected (confirmed by MS) Presence of unreacted 5-FAM: The major impurity is often the unreacted dye itself.[2]Purify the product using RP-HPLC to separate the desired product from the lower molecular weight dye.
Product is not fluorescent or has weak fluorescence Photobleaching: The fluorescein moiety has been damaged by light exposure.[1]Protect all reagents and reaction mixtures from light at all stages of the experiment.
Incorrect pH: The fluorescence of fluorescein is pH-dependent, with optimal fluorescence in the pH range of 7.5-8.5.[4]Ensure the final product is dissolved in a buffer within the appropriate pH range for fluorescence measurements.

Quantitative Data Summary

The following table lists the theoretical molecular weights of the desired product and common impurities, which can aid in their identification using mass spectrometry.

CompoundMolecular FormulaMolecular Weight ( g/mol )Notes
This compound C₄₂H₃₄N₂O₁₀726.73Desired product.[5][6][7]
5-Carboxyfluorescein (5-FAM) C₂₁H₁₂O₆376.32Unreacted starting material or hydrolysis product.[2]
N-hydroxysuccinimide (NHS) C₄H₅NO₃115.09Byproduct of NHS ester hydrolysis.[1]
Fmoc-Lys-OH C₂₁H₂₄N₂O₄368.43Unreacted starting material.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a published procedure and offers a rapid and efficient synthesis method.[2]

Materials:

  • 5-Carboxyfluorescein (5-FAM)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Fmoc-L-Lys-OH·HCl

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe vial, dissolve 5-FAM (e.g., 250 mg, 0.665 mmol) and HOAt (e.g., 87 mg, 0.64 mmol) in 2 mL of anhydrous DMF.

  • Add DIC (e.g., 104 µL, 0.665 mmol) to the solution and stir for 15 minutes at room temperature to pre-activate the 5-FAM.

  • In a separate vial, dissolve Fmoc-L-Lys-OH·HCl (e.g., 269 mg, 0.665 mmol) in 2 mL of anhydrous DMF and add DIPEA (e.g., 116 µL, 0.665 mmol).

  • Add the Fmoc-Lys solution to the pre-activated 5-FAM mixture.

  • Place the reaction vial in a microwave reactor and heat for 45 minutes at 45°C with a power of 25 W.

  • After the reaction is complete, dilute the mixture with deionized water (15:1 v/v) to precipitate the crude product.

  • Centrifuge the mixture to pellet the precipitate and decant the supernatant.

  • Wash the precipitate with water, freeze, and lyophilize to obtain the crude this compound powder.

Protocol 2: Purification by RP-HPLC

Procedure:

  • Dissolve the crude lyophilized product in a minimal amount of DMF or a suitable mobile phase mixture.

  • Purify the product using a C18 reversed-phase column.

  • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the product. For example, a linear gradient from 10% to 50% acetonitrile over 40 minutes.

  • Monitor the elution at wavelengths relevant for both the Fmoc group (~265 nm) and the FAM dye (~495 nm).

  • Collect the fractions corresponding to the main product peak.

  • Confirm the identity and purity of the collected fractions by mass spectrometry and analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Reaction and Side-Product Pathway

Synthesis_Pathway FmocLys Fmoc-Lys-OH Product This compound FmocLys->Product DIC, HOAt, DIPEA, DMF FAM_SE 5-FAM, SE FAM_SE->Product Hydrolyzed_FAM 5-Carboxyfluorescein (Side Product) FAM_SE->Hydrolyzed_FAM H2O H₂O (Moisture) H2O->Hydrolyzed_FAM NHS NHS Hydrolyzed_FAM->NHS +

Caption: Main synthesis pathway and the hydrolysis side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis CheckYield Check Crude Yield & Purity (TLC/MS) Start->CheckYield YieldOK High Yield & Purity? CheckYield->YieldOK LowYield Low Yield YieldOK->LowYield No, Low Yield Impure Multiple Fluorescent Spots YieldOK->Impure No, Impure Purify Purify via RP-HPLC YieldOK->Purify Yes CheckReagents Check Reagent Quality (e.g., Anhydrous Solvents, Fresh 5-FAM, SE) LowYield->CheckReagents Impure->CheckReagents OptimizeCond Optimize Reaction Conditions (Time, Temp, Stoichiometry) CheckReagents->OptimizeCond OptimizeCond->Start Retry Synthesis End Pure Product Purify->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on challenges related to the deprotection of Fmoc-protected amino acids, particularly 5-FAM labeled lysine.

Troubleshooting Guide: Incomplete Fmoc Removal from 5-FAM Labeled Lysine

Incomplete removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical issue in SPPS that can lead to deletion sequences and difficult purifications.[1][2] The bulky and hydrophobic nature of the 5-carboxyfluorescein (5-FAM) dye attached to a lysine residue can exacerbate this problem. This guide provides a systematic approach to diagnosing and resolving incomplete Fmoc deprotection.

Diagram: Troubleshooting Workflow for Incomplete Fmoc Deprotection

G cluster_2 Verification start Incomplete Fmoc Deprotection Suspected test Perform Diagnostic Test (Kaiser Test / HPLC-MS) start->test result Incomplete Deprotection Confirmed? test->result reagent Check Deprotection Reagent (Freshness, Concentration) result->reagent complete Deprotection Complete result->complete No conditions Optimize Reaction Conditions (Time, Temperature) reagent->conditions If reagent is OK base Use Stronger Base Cocktail (e.g., DBU/Piperidine) conditions->base If still incomplete retest Re-run Diagnostic Test base->retest retest->complete Positive Result incomplete Further Optimization Needed retest->incomplete Negative Result

Caption: A stepwise workflow for diagnosing and resolving incomplete Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete Fmoc deprotection of 5-FAM labeled lysine?

A1: Several factors can contribute to incomplete Fmoc removal from 5-FAM labeled lysine:

  • Steric Hindrance: The bulky 5-FAM group can sterically hinder the access of the piperidine base to the Fmoc group.

  • Peptide Aggregation: The hydrophobicity of the 5-FAM dye can promote inter- or intra-chain aggregation of the peptide on the solid support, limiting reagent accessibility.[2][3]

  • Suboptimal Deprotection Conditions: Insufficient reaction time, low temperature, or degraded deprotection reagents can lead to incomplete removal.[4]

  • Poor Resin Swelling: Inadequate swelling of the resin can restrict the diffusion of reagents to the reaction sites.[5]

Q2: How can I detect incomplete Fmoc removal?

A2: Several analytical techniques can be used to confirm incomplete Fmoc deprotection:

  • Kaiser Test: This colorimetric test detects free primary amines.[6][7] A negative result (yellow beads) after the deprotection step indicates that the Fmoc group is still attached.[6]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a cleaved aliquot of the peptide will show a peak corresponding to the Fmoc-protected peptide, which will have a higher mass (by 222.2 Da) and typically a longer retention time than the desired product.[8]

  • UV-Vis Spectrophotometry: Monitoring the UV absorbance of the dibenzofulvene-piperidine adduct released during deprotection can indicate the reaction's completeness. An incomplete reaction may show a prolonged or incomplete release profile.[3][9]

Q3: What is the standard protocol for Fmoc deprotection, and what modifications can be made for 5-FAM labeled lysine?

A3: The standard protocol involves treating the resin-bound peptide with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5][10][11] For challenging sequences like those containing 5-FAM labeled lysine, consider the following modifications:

  • Extended Reaction Time: Increase the duration of the second piperidine treatment from the standard 10-15 minutes to 30 minutes or longer.

  • Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-40°C) can help disrupt peptide aggregation.

  • Alternative Deprotection Reagents: For very difficult cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. A common cocktail is 2% DBU in DMF, often with a small amount of piperidine to scavenge the dibenzofulvene byproduct.[5][12][13]

Table 1: Comparison of Fmoc Deprotection Reagents
Reagent CocktailTypical ConcentrationRecommended UsePotential Side Effects
Piperidine20% in DMFStandard deprotectionCan be slow for hindered residues; potential for aspartimide formation.[12]
4-Methylpiperidine20% in DMFAlternative to piperidine with similar efficiency.Similar side reaction profile to piperidine.
Piperazine/DBU5% Piperazine, 2% DBU in NMPRapid deprotection, useful for sequences prone to diketopiperazine formation.[14]DBU is a strong base and can increase the risk of racemization if not used carefully.[5]
DBU/Piperidine2% DBU, 2% Piperidine in DMFFor very difficult or aggregated sequences.[5][12]Increased risk of side reactions due to the strong base.[12]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF three times.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully submerged. Agitate for 3 minutes.[5]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes. For 5-FAM labeled peptides, extend this time to 30 minutes.[5]

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all residual piperidine and the dibenzofulvene adduct.

Protocol 2: DBU/Piperidine Deprotection for Difficult Sequences
  • Resin Swelling and Wash: Follow steps 1 and 2 of the standard protocol.

  • Prepare Reagent: Prepare a fresh solution of 2% DBU and 2% piperidine in DMF.

  • Deprotection: Add the DBU/piperidine solution to the resin and agitate for 5-10 minutes.

  • Drain and Wash: Drain the deprotection solution immediately and wash the resin extensively with DMF (at least 7-10 times) to ensure all traces of the strong base are removed before the next coupling step.

Protocol 3: Kaiser Test for Monitoring Deprotection

This qualitative test is used to detect the presence of free primary amines on the resin after Fmoc deprotection.[6][7]

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[7]

  • Solution B: 40 g of phenol in 20 mL of n-butanol.[7]

  • Solution C: 1.0 mL of a 16.5 mg/25 mL aqueous KCN solution diluted with 49 mL of pyridine.[7]

Procedure:

  • Take a small sample of resin beads (10-15) and place them in a small glass test tube.

  • Add 2-3 drops of each of the three solutions to the test tube.[7]

  • Heat the test tube at 110°C for 5 minutes.[7]

  • Observe the color:

    • Intense blue solution and beads: Positive result, indicating successful deprotection.

    • Yellow/colorless solution and beads: Negative result, indicating incomplete deprotection.

    • Blue beads but colorless solution: Incomplete deprotection; consider extending the deprotection time or re-coupling.

Protocol 4: HPLC Analysis for Quantifying Incomplete Deprotection
  • Sample Collection: After the deprotection step and subsequent washes, collect a small sample of the peptide-resin (5-10 mg).

  • Drying: Dry the resin sample under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail appropriate for your peptide and resin (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[5]

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by reverse-phase HPLC. The presence of a peak with a mass corresponding to the Fmoc-protected peptide confirms incomplete deprotection. The relative peak areas can be used to estimate the extent of incomplete deprotection.

Signaling Pathways and Logical Relationships

Diagram: Mechanism of Fmoc Deprotection

G Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction at C9 of Fluorenyl Group Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct traps Carbanion Fmoc Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Free_Amine H2N-Peptide-Resin Beta_Elimination->Free_Amine DBF->DBF_Adduct

Caption: The two-step mechanism of Fmoc deprotection by a secondary amine base.

References

Technical Support Center: pH Sensitivity of 5-FAM Fluorescence in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH sensitivity of 5-Carboxyfluorescein (5-FAM) fluorescence in biological assays.

Introduction to 5-FAM and its pH Sensitivity

5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye for labeling proteins, nucleic acids, and other biomolecules.[1][2][3] A critical characteristic of 5-FAM is its pH-sensitive fluorescence. The fluorescence intensity of 5-FAM is highly dependent on the surrounding pH, with a significant decrease in quantum yield under acidic conditions.[1][4] This property stems from the protonation of the fluorescein molecule at lower pH values. The pKa of 5-FAM is approximately 6.4-6.5, making its fluorescence intensity most sensitive around the physiological pH range.[5] While this pH sensitivity can be leveraged for applications like intracellular pH measurement, it can also be a significant source of variability and error in other biological assays if not properly controlled.[6][7]

Quantitative Data Summary

For easy reference, the key quantitative properties of 5-FAM are summarized below.

PropertyValueNotes
pKa ~6.4 - 6.5The pH at which the protonated and deprotonated forms are in equal concentration.[5]
Excitation Maximum (λex) ~492 nmOptimal wavelength for excitation.
Emission Maximum (λem) ~517 nmOptimal wavelength for detecting emission.[8]
Optimal pH Range for Bright Fluorescence pH 7.5 - 8.5Fluorescence is maximal and stable in this range.[4]
Fluorescence at Acidic pH Significantly DecreasedFluorescence intensity drops sharply below pH 7 and is minimal below pH 5.5.[1]

Troubleshooting Guide

This guide addresses common issues encountered when using 5-FAM in biological assays, with a focus on problems arising from its pH sensitivity.

Issue 1: Low or Variable Fluorescence Signal in Your Assay

  • Possible Cause: The pH of your assay buffer is too acidic.

    • Solution:

      • Verify Buffer pH: Directly measure the pH of your final assay buffer at the working temperature. Do not rely on the theoretical pH of the stock solution.

      • Adjust Buffer pH: If the pH is below 7.0, adjust it to the optimal range for 5-FAM fluorescence (pH 7.5-8.5).[4] Be mindful that altering the pH may affect your biological system (e.g., enzyme activity).[9]

      • Buffer Choice: Use a buffer with a pKa close to your desired working pH to ensure stable pH throughout the experiment.

  • Possible Cause: Localized pH changes within your sample.

    • Solution:

      • Increase Buffer Capacity: If your reaction produces or consumes protons, increase the molarity of your buffer to better resist pH changes.

      • pH Monitoring: If feasible, monitor the pH of your assay solution over the course of the experiment.

Issue 2: Inconsistent Results Between Experiments

  • Possible Cause: Inconsistent pH of buffers or reagents.

    • Solution:

      • Standardize Buffer Preparation: Implement a strict protocol for buffer preparation, including pH verification at a consistent temperature.

      • Fresh Buffers: Prepare fresh buffers regularly, as the pH of some buffers can change over time due to CO2 absorption from the atmosphere.

  • Possible Cause: Temperature-dependent pH changes in your buffer.

    • Solution:

      • pH at Working Temperature: Adjust the pH of your buffers at the temperature at which the assay will be performed. The pH of many common buffers, like Tris, is temperature-sensitive.

Issue 3: High Background Fluorescence

  • Possible Cause: Non-specific binding of the 5-FAM probe.

    • Solution:

      • Blocking Agents: Use appropriate blocking agents, such as Bovine Serum Albumin (BSA), to minimize non-specific binding.

      • Optimize Washing Steps: Increase the number and duration of washing steps to remove unbound probe.

  • Possible Cause: Autofluorescence from cells or media components.

    • Solution:

      • Use Autofluorescence-Free Media: Whenever possible, use media without phenol red or other fluorescent components.

      • Include Unstained Controls: Always include an unstained control to determine the level of background autofluorescence.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-FAM labeled antibody showing a weaker signal than expected?

A1: The most likely reason is that the pH of your buffer is suboptimal for 5-FAM fluorescence. Check the pH of your staining and washing buffers and ensure they are in the recommended range of pH 7.5-8.5.[4] Also, verify the degree of labeling (DOL) of your antibody to ensure sufficient dye conjugation.

Q2: Can I use 5-FAM for assays in acidic organelles like lysosomes?

A2: While standard 5-FAM is not ideal for acidic environments due to its fluorescence quenching, it can be used to monitor the process of endocytosis and the acidification of endosomes.[10][11] As a 5-FAM labeled molecule moves into more acidic compartments, the decrease in fluorescence can be measured. For quantitative measurements within acidic organelles, consider using pH-insensitive dyes or ratiometric pH indicators.

Q3: How can I correct for pH-induced changes in 5-FAM fluorescence in my experiment?

A3: To correct for pH effects, you can perform a pH calibration curve. This involves measuring the fluorescence intensity of your 5-FAM labeled probe in a series of buffers with known pH values. This curve can then be used to normalize the fluorescence data from your experiment.

Q4: Does the conjugation of 5-FAM to a protein affect its pH sensitivity?

A4: The local environment of the conjugated dye on the protein surface can slightly alter its pKa and pH sensitivity. Therefore, it is recommended to perform a pH calibration with the specific 5-FAM conjugate you are using in your assay.

Q5: Are there any alternatives to 5-FAM that are less sensitive to pH?

A5: Yes, several other fluorescent dyes exhibit greater pH stability. For example, Alexa Fluor® 488 is a common alternative to fluorescein that is less pH-sensitive. The choice of dye will depend on the specific requirements of your experiment, including the pH range and the available excitation and emission filters on your instrument.

Experimental Protocols

Protocol 1: Generating a pH Calibration Curve for 5-FAM Fluorescence

This protocol describes how to create a standard curve to correlate 5-FAM fluorescence intensity with pH.

Materials:

  • 5-FAM labeled molecule of interest (e.g., protein, oligonucleotide)

  • A series of buffers with known pH values covering the desired range (e.g., pH 5.0 to 9.0 in 0.5 pH unit increments). A common choice is a combination of MES, HEPES, and Tris buffers to cover a wide range.

  • Fluorometer or fluorescence plate reader with appropriate filters for 5-FAM (Excitation: ~492 nm, Emission: ~517 nm)

  • 96-well black, clear-bottom plates (for plate reader measurements)

Procedure:

  • Prepare a stock solution of your 5-FAM labeled molecule in a pH-neutral buffer (e.g., PBS pH 7.4).

  • In a 96-well plate, add a fixed volume of each calibration buffer to triplicate wells.

  • Add a small, constant amount of the 5-FAM labeled molecule stock solution to each well containing the calibration buffer. The final concentration of the labeled molecule should be within the linear range of your instrument.

  • Include a set of wells with buffer only (no 5-FAM) for background subtraction.

  • Incubate the plate at your experimental temperature for a short period to allow for equilibration.

  • Measure the fluorescence intensity of each well using the appropriate excitation and emission wavelengths.

  • Subtract the average background fluorescence from all measurements.

  • Plot the average background-corrected fluorescence intensity against the corresponding pH value. This plot represents your pH calibration curve.

Protocol 2: Labeling a Protein with 5-FAM Succinimidyl Ester (SE)

This protocol provides a general procedure for labeling a protein with an amine-reactive 5-FAM derivative.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)[12]

  • 5-FAM SE (Succinimidyl Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[13]

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5

Procedure:

  • Prepare the Protein: Dialyze or buffer exchange your protein into the reaction buffer. The protein concentration should ideally be 2-10 mg/mL.[13]

  • Prepare the Dye: Immediately before use, dissolve the 5-FAM SE in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the 5-FAM SE solution. A molar ratio of dye to protein of 10:1 to 20:1 is a good starting point.

    • Slowly add the 5-FAM SE solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS).

    • The labeled protein will elute first, followed by the smaller, unbound dye molecules.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for 5-FAM).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein (Amine-free buffer, pH 8.5) labeling Incubate Protein + 5-FAM SE (1 hr, RT, dark) protein_prep->labeling dye_prep Prepare 5-FAM SE (10 mg/mL in DMSO) dye_prep->labeling purify Size-Exclusion Chromatography labeling->purify dol Determine Degree of Labeling (DOL) purify->dol assay Perform Biological Assay dol->assay

Caption: Workflow for labeling a protein with 5-FAM SE.

endocytosis_pathway extracellular Extracellular Space (pH ~7.4) cell_membrane Cell Membrane extracellular->cell_membrane Binding early_endosome Early Endosome (pH ~6.0-6.5) 5-FAM fluorescence starts to decrease cell_membrane->early_endosome Endocytosis late_endosome Late Endosome (pH ~5.0-6.0) 5-FAM fluorescence significantly lower early_endosome->late_endosome Maturation lysosome Lysosome (pH ~4.5-5.0) 5-FAM fluorescence is quenched late_endosome->lysosome Fusion

Caption: pH changes during endocytosis and their effect on 5-FAM.

References

Solving solubility issues of Fmoc-Lys(5-FAM)-OH in DMF.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Lys(5-FAM)-OH in N,N-Dimethylformamide (DMF) during their experiments.

Troubleshooting Guide

Issue: this compound Fails to Dissolve Completely in DMF

The bulky and hydrophobic nature of both the Fmoc protecting group and the 5-FAM fluorescent dye can lead to poor solubility and aggregation in DMF. This can manifest as a cloudy solution, visible particulates, or a gel-like substance.

Potential Causes and Recommended Solutions

Potential CauseRecommended Solution(s)
Aggregation The planar aromatic structures of the Fmoc group and the 5-FAM moiety can lead to self-assembly through π-π stacking interactions, reducing solubility. To counter this, employ physical disruption methods such as vortexing or, more effectively, sonication in an ultrasonic bath for 5-10 minutes to break up aggregates and facilitate dissolution.
Suboptimal Solvent Conditions While DMF is a common solvent for peptide synthesis, its solvating power may be insufficient for this modified amino acid. Consider gentle heating of the solution to 30-40°C. Avoid excessive or prolonged heating to prevent degradation. For particularly stubborn solubility issues, the addition of a small amount of a stronger co-solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can be effective. Start with a 9:1 (v/v) mixture of DMF to DMSO.
Poor Solvent Quality The quality of DMF is critical. Over time, DMF can degrade to form dimethylamine, which can compromise the integrity of the Fmoc group. Always use high-purity, amine-free DMF for preparing your solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly difficult to dissolve in DMF compared to other Fmoc-amino acids?

A1: The difficulty in dissolving this compound arises from the combined properties of its constituent parts. The Fmoc group itself is hydrophobic and prone to aggregation. The addition of the large, planar, and hydrophobic 5-FAM dye significantly increases these tendencies. The potential for π-π stacking between both the Fmoc groups and the 5-FAM moieties can lead to the formation of aggregates that are difficult to solvate in DMF alone.

Q2: I've managed to dissolve the this compound, but it precipitates during the coupling reaction. What should I do?

A2: Precipitation during the coupling reaction can be due to on-resin aggregation of the growing peptide chain, especially if the sequence contains other hydrophobic residues. A recommended solution is to wash the resin with a solution containing a chaotropic salt, such as 0.8 M LiCl in DMF, prior to the coupling step. This can help disrupt secondary structures that lead to aggregation.

Q3: Are there any alternative solvents to DMF for dissolving this compound?

A3: Yes, while DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a more effective solvent for hydrophobic peptides and amino acids. Additionally, solvent mixtures are often employed. A small percentage of DMSO in DMF can significantly enhance solubility. For extremely difficult cases, specialized solvent mixtures, sometimes referred to as "magic mixtures" (e.g., DCM/DMF/NMP 1:1:1), can be used, though compatibility with your specific synthesis protocol should be verified.

Q4: Can I pre-dissolve this compound in a small amount of DMSO and then add it to my DMF solution?

A4: Yes, this is a common and effective strategy. You can prepare a concentrated stock solution of the this compound in DMSO and then add the required volume to your DMF-based reaction mixture. Ensure thorough mixing to achieve a homogeneous solution before proceeding with the coupling reaction.

Quantitative Data Summary

The following table provides the necessary volumes of DMF to reconstitute a specific mass of this compound to a desired concentration. This data is crucial for preparing stock solutions for your experiments.[1][2]

Mass of this compoundVolume of DMF for 1 mM SolutionVolume of DMF for 5 mM SolutionVolume of DMF for 10 mM Solution
0.1 mg137.6 µL27.5 µL13.8 µL
0.5 mg688.0 µL137.6 µL68.8 µL
1.0 mg1.38 mL275.2 µL137.6 µL
5.0 mg6.88 mL1.38 mL688.0 µL
10.0 mg13.76 mL2.75 mL1.38 mL

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMF

This protocol outlines the standard procedure for dissolving this compound in DMF for use in solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • High-purity, amine-free DMF

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the calculated volume of DMF to achieve the target concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution for any remaining particulates. If the solution is clear, it is ready for use.

Protocol 2: Enhanced Dissolution of this compound using a DMF/DMSO Co-solvent System

This protocol is recommended when the standard dissolution method is unsuccessful.

Materials:

  • This compound

  • High-purity, amine-free DMF

  • High-purity DMSO

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Prepare a 9:1 (v/v) mixture of DMF and DMSO.

  • Add the solvent mixture to the vial to achieve the desired concentration.

  • Vortex the mixture for 2-3 minutes.

  • Sonicate the vial for 10-15 minutes.

  • If necessary, gently warm the solution to 30-40°C with continued mixing until fully dissolved.

  • Allow the solution to cool to room temperature before use in your synthesis.

Protocol 3: Standard Coupling of this compound in SPPS

This protocol provides a general method for the incorporation of this compound into a peptide sequence on a solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound solution (prepared using Protocol 1 or 2)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • DMF

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.

  • In a separate vial, pre-activate the this compound by dissolving it with the coupling reagent and base in DMF. Allow this mixture to react for 1-5 minutes.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Note that due to the bulky nature of this compound, a longer coupling time or double coupling may be necessary.

  • Monitor the completion of the coupling reaction using a Kaiser test. A negative result indicates a complete reaction.

  • Wash the resin thoroughly with DMF to remove any unreacted reagents.

Visualizations

Troubleshooting_Solubility start This compound Solubility Issue in DMF q1 Is the DMF high-purity and amine-free? start->q1 sol1 Use fresh, high-purity DMF q1->sol1 No q2 Have physical disruption methods been used? q1->q2 Yes sol1->q1 sol2 Vortex vigorously and sonicate for 5-10 min q2->sol2 No q3 Is the solution still not clear? q2->q3 Yes sol2->q3 q4 Is solubility still an issue? q3->q4 Yes end_success Solution Ready for Use q3->end_success No sol3 Gently warm to 30-40°C sol3->q4 sol4 Use a co-solvent system (e.g., 9:1 DMF/DMSO) q4->sol4 No end_fail Consider alternative solvents (e.g., NMP) q4->end_fail Yes sol4->end_success

Caption: Troubleshooting logic for this compound solubility issues.

SPPS_Workflow start Start SPPS resin_prep Resin Swelling in DMF start->resin_prep deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple to Resin (2-4 hours) wash1->coupling prepare_aa Prepare this compound Solution (see Protocol 1 or 2) activation Pre-activate Amino Acid (Coupling Reagent + Base) prepare_aa->activation activation->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 DMF Wash kaiser_test->wash2 Negative double_couple Repeat Coupling Step kaiser_test->double_couple Positive next_cycle Continue to Next Cycle wash2->next_cycle double_couple->coupling

Caption: Experimental workflow for incorporating this compound in SPPS.

References

Technical Support Center: 5-FAM Fluorescence Quenching by Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the quenching effects of amino acids on 5-Carboxyfluorescein (5-FAM) fluorescence. It includes frequently asked questions, troubleshooting advice, quantitative data, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as 5-FAM. This can occur through various mechanisms, including interactions with other molecules in the solution. Common quenching mechanisms include Förster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PET), and the formation of non-fluorescent ground-state complexes (static quenching) or transient collisional interactions (dynamic quenching).[1][2][3]

Q2: Which amino acids are known to quench the fluorescence of 5-FAM and related dyes?

A2: Several amino acids can quench the fluorescence of fluorescein and its derivatives. The most significant quenchers are those with aromatic or sulfur-containing side chains. Tryptophan (Trp) and Tyrosine (Tyr) are well-documented quenchers of fluorescein-based dyes.[2] Additionally, Methionine (Met), Cysteine (Cys), and Histidine (His) have been shown to quench similar fluorophores like the Alexa Fluor series.[4][5]

Q3: What are the primary mechanisms by which amino acids quench 5-FAM fluorescence?

A3: The primary mechanisms involve direct molecular interactions. For Tryptophan, both static and dynamic quenching processes have been observed.[1][2] Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the amino acid, while dynamic quenching results from collisions between the excited fluorophore and the quencher.[3][6] Photoinduced electron transfer (PET) is a likely mechanism for dynamic quenching, where an electron is transferred between the fluorophore and the amino acid upon excitation.[1][7]

Q4: My 5-FAM labeled protein shows lower than expected fluorescence. Could amino acid quenching be the cause?

A4: Yes. If the 5-FAM label is in close proximity to quenching amino acid residues like Tryptophan or Tyrosine on the protein's surface, intramolecular quenching can occur, leading to a reduced fluorescence signal.[1][2][4] This phenomenon is sensitive to the protein's conformation, as changes in structure can alter the distance between the dye and the quenching residues.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Fluorescence Signal in a 5-FAM Labeled Peptide/Protein Assay Intramolecular Quenching: The 5-FAM dye is located near a quenching amino acid (Trp, Tyr, Met, Cys) in the folded protein.1. Modify Labeling Site: If possible, change the labeling site to a region distant from quenching residues. 2. Use a Spacer: Incorporate a linker or spacer between the dye and the attachment site to increase the distance from potential quenchers.[4] 3. Denature the Protein: As a control, measure the fluorescence under denaturing conditions to see if the signal increases when the protein unfolds.
Signal Decreases Upon Addition of a Biological Sample Intermolecular Quenching: Free amino acids or proteins rich in quenching residues within your sample are quenching the 5-FAM signal.1. Perform a Quenching Control Assay: In a cell-free system, mix your 5-FAM probe with varying concentrations of the sample components to confirm quenching.[8] 2. Dilute the Sample: If the signal is strong enough, diluting the sample can mitigate the effect.[8] 3. Use a Different Fluorophore: Consider a dye less susceptible to quenching by your specific sample components.[8]
Inconsistent Readings Across Replicates Environmental Factors: pH, temperature, or buffer components can influence both the fluorophore's quantum yield and the quenching efficiency.1. Control pH: Ensure consistent and optimal pH for 5-FAM fluorescence (typically pH > 8). 2. Maintain Constant Temperature: Perform all measurements at a stable temperature, as quenching rates can be temperature-dependent. 3. Buffer Composition: Be aware of buffer components. For example, high ionic strength can influence dynamic quenching rates.[1]

Quantitative Data: Amino Acid Quenching of Fluorescein Derivatives

The efficiency of fluorescence quenching is often described by the Stern-Volmer constant (Ksv), where a higher value indicates a more effective quencher. The data below is compiled from studies on fluorescein and related dyes.

Quencher Amino AcidQuenching Mechanism(s)Stern-Volmer Constant (Ksv) or Rate (kq)Notes
Tryptophan (Trp) Static & Dynamic, Photoinduced Electron Transfer (PET)[1][6]Association constants (static): 5.0–24.1 M⁻¹ Bimolecular rate constants (dynamic): 2.5–5.3 × 10⁹ M⁻¹s⁻¹[1][2]A very effective quencher. The efficiency depends on pH.[1]
Tyrosine (Tyr) Static & Dynamic[2]Data limited by solubility, but shows a clear quenching effect.Quenching has been observed, but quantitative values are less common in the literature compared to Tryptophan.[4]
Methionine (Met) Static & DynamicSimilar quenching rates to Histidine for Alexa Fluor dyes.[4]The sulfur-containing side chain is implicated in quenching.[9][10]
Cysteine (Cys) Static & DynamicKq value of 1.15 x 10⁴ M⁻¹ for a related coumarin fluorophore.[11]The thiol group is highly reactive and can participate in quenching.[9][10]
Histidine (His) Static & DynamicShows a moderate quenching effect on Alexa Fluor dyes.[4]The imidazole ring can participate in electron transfer processes.

Note: The exact quenching constants for 5-FAM may vary depending on experimental conditions (pH, solvent, temperature).

Experimental Protocols

Protocol: Measuring Amino Acid Quenching of 5-FAM Fluorescence

This protocol describes a general method to determine the Stern-Volmer quenching constant for an amino acid quenching 5-FAM fluorescence using a spectrofluorometer.

Materials:

  • 5-Carboxyfluorescein (5-FAM) stock solution (e.g., 1 mM in DMSO)

  • Amino acid of interest (e.g., Tryptophan) stock solution (e.g., 100 mM in an appropriate buffer)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrofluorometer or fluorescence plate reader

  • 96-well black, clear-bottom plates or quartz cuvettes

Procedure:

  • Prepare 5-FAM Working Solution: Dilute the 5-FAM stock solution in the assay buffer to a final concentration that gives a strong but not saturating fluorescence signal (e.g., 10 nM).

  • Prepare Quencher Serial Dilutions: Prepare a serial dilution of the amino acid stock solution in the assay buffer. The concentration range should be chosen to observe a significant decrease in fluorescence (e.g., 0 to 50 mM for Tryptophan).

  • Set up the Assay:

    • In each well of the 96-well plate, add a constant volume of the 5-FAM working solution.

    • Add an equal volume of the corresponding amino acid dilution (or buffer for the control). For example, add 50 µL of 20 nM 5-FAM and 50 µL of the amino acid dilutions.

    • Prepare a "buffer only" blank.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow the system to equilibrate.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the excitation and emission wavelengths for 5-FAM (e.g., Ex: 490 nm, Em: 520 nm).[12]

    • Record the fluorescence intensity (I) for each concentration of the amino acid quencher.

    • Record the fluorescence intensity of the 5-FAM solution with no quencher added (I₀).

  • Data Analysis (Stern-Volmer Plot):

    • Subtract the blank reading from all measurements.

    • Calculate the ratio I₀ / I for each quencher concentration [Q].

    • Plot I₀ / I versus [Q].

    • For dynamic quenching, the data should fit the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q]. The slope of the line will be the Stern-Volmer quenching constant, Ksv.

Visualizations

Workflow for Fluorescence Quenching Assay

G Workflow for a Typical Fluorescence Quenching Experiment prep_solutions 1. Prepare Solutions (5-FAM and Amino Acid) mix_samples 2. Mix Samples (Constant 5-FAM, Varying Quencher) prep_solutions->mix_samples incubate 3. Incubate (Allow for Equilibration) mix_samples->incubate measure 4. Measure Fluorescence (Ex: 490nm, Em: 520nm) incubate->measure analyze 5. Analyze Data (Create Stern-Volmer Plot) measure->analyze

Caption: Workflow for a Typical Fluorescence Quenching Experiment.

Quenching Mechanisms

G Simplified Mechanisms of Fluorescence Quenching cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F_excited_dyn FAM* (Excited) F_ground_dyn FAM (Ground) F_excited_dyn->F_ground_dyn Collision Q_dyn Quencher (e.g., Trp) F_ground_stat FAM (Ground) Complex [FAM-Quencher] Non-fluorescent Complex F_ground_stat->Complex Q_stat Quencher (e.g., Trp) Q_stat->Complex

Caption: Simplified Mechanisms of Fluorescence Quenching.

References

Technical Support Center: HPLC Purification of Hydrophobic 5-FAM Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of hydrophobic 5-carboxyfluorescein (FAM) labeled peptides.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Broadening)

Question: My 5-FAM labeled hydrophobic peptide shows significant peak tailing and broadening during RP-HPLC purification. What are the potential causes and how can I resolve this?

Answer:

Poor peak shape is a common issue when purifying hydrophobic peptides. It can stem from several factors, including secondary interactions with the stationary phase, column overloading, or issues with the mobile phase.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual free silanol groups on the silica-based stationary phase can interact with basic residues in your peptide, causing peak tailing.[1]

    • Solution: Use a well-end-capped column or a column with a different stationary phase chemistry (e.g., polymer-based). Operating at a lower pH (e.g., with trifluoroacetic acid - TFA) can suppress silanol ionization.

  • Column Overloading: Injecting too much sample can saturate the column, leading to broad, asymmetrical peaks.[2]

    • Solution: Reduce the sample injection volume or dilute your sample.[2]

  • Mobile Phase Incompatibility: The sample solvent may be too strong compared to the initial mobile phase, causing peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[3] If the peptide's solubility is an issue, dissolve it in a minimal amount of a strong organic solvent like DMSO or DMF and then dilute it with the initial mobile phase.[4]

  • Slow Desorption Kinetics: Hydrophobic peptides can adsorb strongly to the stationary phase and desorb slowly, resulting in broad peaks.[5]

    • Solution: Increasing the column temperature (e.g., to 40-60°C) can improve desorption kinetics and sharpen peaks.[6] Be mindful of the temperature limits of your column.[7]

Issue 2: Low Recovery of the FAM-Labeled Peptide

Question: I am experiencing low recovery of my hydrophobic 5-FAM peptide after HPLC purification. What steps can I take to improve the yield?

Answer:

Low recovery is often due to the irreversible adsorption of the hydrophobic peptide onto the column or precipitation during the purification process.

Potential Causes & Solutions:

  • Irreversible Adsorption: The high hydrophobicity of the peptide can lead to strong, sometimes irreversible, binding to the C18 stationary phase.[6]

    • Solution 1: Switch to a less hydrophobic column, such as a C8, C4, or Phenyl column.[4][5]

    • Solution 2: Add a stronger organic solvent to your mobile phase. For very hydrophobic peptides, adding isopropanol or n-propanol to the acetonitrile can improve recovery.[5][8]

  • Peptide Precipitation: The peptide may precipitate on the column if the mobile phase composition is not optimal for its solubility.

    • Solution: Ensure the peptide remains soluble throughout the gradient. This may involve starting the gradient with a higher initial percentage of organic solvent or using solvents like n-propanol that are better at solubilizing hydrophobic peptides.[8]

  • Nonspecific Adsorption to Vials: Hydrophobic peptides can adsorb to sample vials, leading to apparent low recovery.[9][10]

    • Solution: Use polypropylene or specially designed low-binding vials. Preparing samples in a solvent with a higher organic content (e.g., >30% acetonitrile) can also minimize this issue.[9]

Issue 3: Co-elution of Labeled Peptide with Unlabeled Peptide or Impurities

Question: I am having difficulty separating my 5-FAM labeled peptide from the unlabeled precursor and other synthesis-related impurities. How can I improve the resolution?

Answer:

Achieving good resolution between the labeled and unlabeled peptide, which often have very similar retention times, requires careful optimization of the separation method.

Potential Causes & Solutions:

  • Suboptimal Gradient: A steep gradient may not provide enough time for the separation of closely eluting species.

    • Solution: Employ a shallower gradient around the elution point of your target peptide.[11] For example, if your peptide elutes at 40% acetonitrile with a 5-95% gradient over 20 minutes, try a segmented gradient that runs from 35-45% acetonitrile over a longer period.

  • Inappropriate Ion-Pairing Agent: The choice of ion-pairing agent can significantly affect selectivity.[12][13]

    • Solution: While 0.1% TFA is standard, trying other ion-pairing agents like perfluoropentanoic acid (PFPA) or heptafluorobutyric acid (HFBA) can alter the retention of charged peptides and improve resolution.[12][14][15] More hydrophobic ion-pairing agents generally increase the retention of positively charged peptides.[12][13]

  • Poor Column Efficiency: An old or fouled column will have reduced resolving power.

    • Solution: Ensure your column is performing optimally by regularly running a column performance test. If necessary, clean or replace the column.[16]

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to use for purifying a hydrophobic 5-FAM peptide?

For initial attempts, a C18 column is a standard choice.[17] However, due to the hydrophobicity of both the peptide and the FAM dye, you might encounter issues like strong retention and low recovery. In such cases, switching to a less retentive stationary phase like C8, C4, or Phenyl can be beneficial.[4][5] For larger peptides, a wide-pore (300 Å) column is recommended to ensure the peptide can access the stationary phase pores.[7]

Q2: How should I prepare my hydrophobic 5-FAM peptide sample for HPLC injection?

Solubility can be a major challenge.[8][18] Ideally, dissolve the peptide in the initial mobile phase. If it's not soluble, you can use a small amount of an organic solvent like DMSO, DMF, or NMP to dissolve the peptide first, and then dilute it with your aqueous mobile phase.[4][19] It is crucial to filter your sample through a 0.2 µm or 0.45 µm filter before injection to prevent column plugging.[20]

Q3: At what wavelengths should I monitor the elution of my 5-FAM peptide?

You should monitor the elution at two wavelengths:

  • ~214-220 nm: To detect the peptide backbone.[17][21]

  • ~495 nm: To detect the 5-FAM fluorophore.[21] The peak corresponding to your labeled peptide should absorb at both wavelengths.

Q4: I see a loss of fluorescence in my collected fractions. What could be the cause?

This could be due to fluorescence quenching. The fluorescence of FAM is pH-dependent and can be quenched in the acidic conditions of the HPLC mobile phase (e.g., 0.1% TFA). Once the fractions are collected and the TFA is removed (e.g., by lyophilization) and the peptide is redissolved in a neutral or slightly basic buffer (pH 7-9), the fluorescence should be restored.[21]

Q5: How does the choice of ion-pairing agent affect my separation?

Ion-pairing agents like TFA interact with charged residues on the peptide, influencing its overall hydrophobicity and retention on a reversed-phase column.[14] Using more hydrophobic ion-pairing agents can increase the retention time of peptides, particularly those with multiple positive charges.[12][13] This can be used to modulate the selectivity of your separation.

Ion-Pairing AgentRelative HydrophobicityImpact on Retention of Basic Peptides
Phosphoric Acid (H₃PO₄)Least HydrophilicLeast Retention
Trifluoroacetic Acid (TFA)IntermediateStandard Retention
Perfluoropentanoic Acid (PFPA)More HydrophobicIncreased Retention
Heptafluorobutyric Acid (HFBA)Most HydrophobicMost Increased Retention

This table summarizes the general trend of increasing peptide retention with increasing hydrophobicity of the anionic ion-pairing reagent.[12][15]

Experimental Protocols & Workflows

Protocol 1: Standard HPLC Purification of a 5-FAM Peptide
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 120 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.[21]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is a good starting point.

  • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).

  • Detection: Monitor at 220 nm and 495 nm.[21]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO, then dilute with Mobile Phase A. Filter the sample before injection.

  • Fraction Collection: Collect fractions corresponding to the peak that absorbs at both wavelengths.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the peptide.

Workflow for Troubleshooting HPLC Purification

The following diagram illustrates a logical workflow for troubleshooting common issues during the HPLC purification of hydrophobic 5-FAM peptides.

HPLC_Troubleshooting_Workflow Troubleshooting Workflow for Hydrophobic 5-FAM Peptide Purification cluster_start cluster_hplc Initial HPLC Run cluster_evaluation Problem Identification cluster_solutions Troubleshooting Paths cluster_peak_shape Poor Peak Shape cluster_recovery Low Recovery cluster_resolution Poor Resolution cluster_end start Start: Crude 5-FAM Peptide hplc_run Standard RP-HPLC (C18, TFA/ACN gradient) start->hplc_run evaluation Evaluate Chromatogram: - Peak Shape? - Recovery? - Resolution? hplc_run->evaluation peak_shape_node Tailing/Broadening evaluation->peak_shape_node Poor Shape recovery_node Low Yield evaluation->recovery_node Low Recovery resolution_node Co-elution evaluation->resolution_node Poor Resolution end_node Success: Pure Peptide evaluation->end_node Good Separation ps_sol1 Increase Temperature peak_shape_node->ps_sol1 Slow Kinetics ps_sol2 Reduce Sample Load peak_shape_node->ps_sol2 Overloading ps_sol3 Change Sample Solvent peak_shape_node->ps_sol3 Solvent Mismatch ps_sol1->hplc_run Re-run ps_sol2->hplc_run Re-run ps_sol3->hplc_run Re-run rec_sol1 Use Less Hydrophobic Column (C4, C8, Phenyl) recovery_node->rec_sol1 Irreversible Adsorption rec_sol2 Add Propanol to Mobile Phase recovery_node->rec_sol2 Solubility Issues rec_sol3 Use Low-Binding Vials recovery_node->rec_sol3 Sample Loss rec_sol1->hplc_run Re-run rec_sol2->hplc_run Re-run rec_sol3->hplc_run Re-run res_sol1 Optimize Gradient (Shallow/Segmented) resolution_node->res_sol1 Insufficient Separation Time res_sol2 Change Ion-Pairing Agent (PFPA, HFBA) resolution_node->res_sol2 Lack of Selectivity res_sol3 Check Column Health resolution_node->res_sol3 Low Efficiency res_sol1->hplc_run Re-run res_sol2->hplc_run Re-run res_sol3->hplc_run Re-run

Caption: A workflow for diagnosing and solving common HPLC purification issues.

5-FAM Peptide Labeling and Purification Workflow

This diagram outlines the general process from peptide synthesis to obtaining a pure, labeled product.

Labeling_Purification_Workflow 5-FAM Peptide Labeling and Purification Workflow cluster_synthesis Peptide Synthesis cluster_labeling Labeling Reaction cluster_purification Purification & Analysis cluster_result spps Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin & Deprotection spps->cleavage dissolve_peptide Dissolve Crude Peptide in Buffer (e.g., 0.1M Sodium Bicarbonate, pH 8.3-9.0) cleavage->dissolve_peptide Crude Peptide reaction Add 5-10 fold molar excess of 5-FAM SE to peptide. Incubate 1-2h at RT, protected from light. dissolve_peptide->reaction prepare_fam Prepare 5-FAM SE Stock Solution (in anhydrous DMSO or DMF) prepare_fam->reaction hplc RP-HPLC Purification (Monitor at 220nm & 495nm) reaction->hplc Reaction Mixture collect Collect Fractions hplc->collect analysis Mass Spectrometry Analysis collect->analysis lyophilize Lyophilize Pure Fractions analysis->lyophilize final_product Pure 5-FAM Labeled Peptide lyophilize->final_product

Caption: From synthesis to pure product: a typical workflow.

References

Validation & Comparative

A Comparative Guide to Fmoc-Lys(5-FAM)-OH and Fmoc-Lys(6-FAM)-OH for Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorescent labeling of peptides is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of peptides in a wide array of applications, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) assays.[1][2] Carboxyfluorescein (FAM) is a widely used green fluorescent dye for this purpose, and it is commonly introduced into peptides via an Fmoc-protected lysine derivative.[3][4] This guide provides a detailed comparison of the two isomeric forms, Fmoc-Lys(5-FAM)-OH and Fmoc-Lys(6-FAM)-OH, to aid researchers in selecting the appropriate reagent for their specific needs.

While often sold as a mixture of isomers (Fmoc-Lys(5/6-FAM)-OH), understanding the properties of the individual isomers is crucial for applications requiring high purity and well-defined molecular structures.[1][5][6][7]

Physicochemical and Spectroscopic Properties

The fundamental photophysical properties of 5-FAM and 6-FAM are nearly identical, which is why they are frequently used as a mixture.[1] Both isomers exhibit strong absorption around 494 nm and emission around 518 nm, making them compatible with standard argon-ion laser excitation sources (488 nm).[3] Their fluorescence is pH-sensitive, with optimal performance in the pH range of 7.5 to 8.5.[2]

PropertyThis compoundFmoc-Lys(6-FAM)-OHNotes
Molecular Weight 726.73 g/mol 726.73 g/mol The molecular weights of the two isomers are identical.[5]
Excitation Maximum (λex) ~494 nm~494 nmNearly identical excitation maxima.[3]
Emission Maximum (λem) ~518 nm~518 nmNearly identical emission maxima.[3]
Molar Extinction Coeff. (ε) >70,000 M⁻¹cm⁻¹ (at λmax in pH 9 buffer)>70,000 M⁻¹cm⁻¹ (at λmax in pH 9 buffer)High absorptivity contributes to bright fluorescence.[1]
Fluorescence Quantum Yield (Φf) 0.75 (in PBS buffer)[8]0.75 (in PBS buffer)[8]The quantum yields of the two isomers are reported to be identical.[8]
Solubility Soluble in DMF and DMSOSoluble in DMF and DMSOCommon solvents for peptide synthesis and labeling reactions.[1][5]
Storage Conditions -20°C, protected from light-20°C, protected from lightProtect from light to prevent photobleaching.[1]

Performance in Peptide Labeling: A Comparative Overview

Direct comparative studies focusing on the performance differences between this compound and Fmoc-Lys(6-FAM)-OH are scarce in the scientific literature. The general consensus is that their performance is very similar due to their nearly identical chemical and spectral properties. However, subtle differences may exist in specific contexts.

Reactivity: The primary difference between the two isomers lies in the attachment point of the carboxyfluorescein to the lysine side chain. In 5-FAM, the linkage is at the 5-position of the fluorescein's phenyl ring, while in 6-FAM, it is at the 6-position. This difference in substitution pattern could theoretically lead to minor differences in the reactivity of the carboxyl group during the coupling reaction in peptide synthesis, although this has not been extensively documented to have a significant impact on overall labeling efficiency.

Influence on Peptide Properties: The introduction of a bulky fluorophore like FAM can potentially influence the physicochemical properties, conformation, and biological activity of a peptide.[3][9] While both isomers are structurally similar, the different linkage points could result in slight variations in how the fluorophore is oriented with respect to the peptide backbone. This, in turn, might subtly affect peptide folding, receptor binding, or enzyme recognition. However, for most applications, this effect is considered negligible. A study on a triple-helical peptide substrate found that the incorporation of a 5-FAM/Dabcyl pair slightly destabilized the triple-helix compared to a smaller fluorophore/quencher pair, but it also resulted in a substrate that was hydrolyzed more rapidly by certain matrix metalloproteinases (MMPs) and offered greater sensitivity.[10]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a FAM-Labeled Peptide

This protocol describes the incorporation of Fmoc-Lys(FAM)-OH into a peptide during standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin or other suitable solid support[11]

  • Fmoc-protected amino acids

  • This compound or Fmoc-Lys(6-FAM)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU[1][12]

  • Base: N,N-Diisopropylethylamine (DIPEA)[1]

  • Solvent: N,N-Dimethylformamide (DMF)[1]

  • Deprotection solution: 20% piperidine in DMF[1]

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol[1]

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[11]

  • Kaiser test reagents[1]

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.[11]

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

  • Washing: Wash the resin as described in step 3.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.[1]

  • Incorporation of Fmoc-Lys(FAM)-OH:

    • Follow steps 4-6 to couple the Fmoc-Lys(FAM)-OH. Note that the coupling time for this bulky amino acid may need to be extended (e.g., 4 hours to overnight) to ensure complete reaction.[10]

  • Chain Elongation: Continue coupling subsequent amino acids according to the desired peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[11]

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification: Purify the crude FAM-labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][13]

Purification of FAM-Labeled Peptides by RP-HPLC

Equipment and Reagents:

  • Reverse-phase HPLC system with a UV detector[13][14]

  • C18 column[1][13]

  • Solvent A: 0.1% TFA in water[13]

  • Solvent B: 0.1% TFA in acetonitrile[13]

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture). Filter the sample to remove any particulates.[15]

  • Column Equilibration: Equilibrate the C18 column with the initial gradient conditions (e.g., 95% Solvent A, 5% Solvent B).

  • Injection and Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% Solvent B over 30 minutes).

  • Detection: Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and ~495 nm for the FAM dye.[1]

  • Fraction Collection: Collect fractions corresponding to the major peak that absorbs at both wavelengths.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the desired FAM-labeled peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy powder.[13]

Visualizations

Experimental Workflow for SPPS of a FAM-Labeled Peptide

SPPS_Workflow cluster_0 Peptide Chain Elongation Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling1 Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling1 Wash2 Washing Coupling1->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat FAM_Coupling Fmoc-Lys(FAM)-OH Coupling Repeat->FAM_Coupling Wash3 Washing FAM_Coupling->Wash3 Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection Cleavage Cleavage from Resin & Deprotection (TFA) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Labeled_Peptide Pure FAM-Labeled Peptide Purification->Labeled_Peptide FRET_Assay cluster_Cleaved Cleaved Peptide Donor 5-FAM (Donor) Peptide Protease Cleavage Site Donor->Peptide FRET FRET Donor->FRET Acceptor Quencher (Acceptor) Quenched_Emission Quenched Emission Acceptor->Quenched_Emission Peptide->Acceptor Donor_C 5-FAM No_FRET No FRET Donor_Emission Donor Emission (~518 nm) Donor_C->Donor_Emission Acceptor_C Quencher Excitation Excitation (~494 nm) Excitation->Donor Excitation->Donor_C FRET->Acceptor Protease Protease cluster_Cleaved cluster_Cleaved Protease->cluster_Cleaved cluster_Intact cluster_Intact cluster_Intact->Protease

References

Validating FRET Efficiency with 5-FAM Labeled Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET), the robust validation of FRET efficiency is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of 5-FAM (5-Carboxyfluorescein) labeled substrates with alternative fluorophores, supported by experimental data and detailed protocols. We delve into the critical parameters for validating FRET efficiency and offer clear visualizations of experimental workflows and underlying signaling pathways.

Comparative Analysis of FRET Pairs

The choice of a donor and acceptor pair is a critical determinant of FRET efficiency. 5-FAM, a derivative of fluorescein, is a commonly used donor fluorophore. Its performance is benchmarked against other popular dyes in the following table, which summarizes key photophysical properties crucial for FRET.

Parameter5-FAM (Donor)5-TAMRA (Acceptor)BODIPY FL (Alternative Donor)ATTO 488 (Alternative Donor)
Excitation Maximum (λex) ~492 nm[1]~546 nm[1]~503 nm~501 nm
Emission Maximum (λem) ~517 nm[1]~580 nm[1]~512 nm~523 nm
Molar Extinction Coefficient (ε) ~72,000 M⁻¹cm⁻¹[1]~95,000 M⁻¹cm⁻¹[1]~80,000 M⁻¹cm⁻¹~90,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.93[1]~0.1[1]~0.90~0.80
Förster Distance (R₀) for 5-FAM/5-TAMRA ~44.8 Å (4.48 nm)[1]

Note: The Förster distance for the 6-FAM/TAMRA pair is provided as a close approximation for the 5-FAM/5-TAMRA pair due to their high structural and spectral similarity.[1]

Experimental Protocols for FRET Efficiency Validation

Accurate determination of FRET efficiency requires meticulous experimental design and execution. Below are detailed protocols for common FRET-based assays utilizing 5-FAM labeled substrates.

FRET-Based Protease Activity Assay (e.g., Caspase-3)

This assay measures the activity of a protease by monitoring the cleavage of a FRET-labeled peptide substrate.

Principle: A peptide containing the protease recognition sequence is labeled with a FRET donor (e.g., 5-FAM) and an acceptor (e.g., 5-TAMRA) at its termini. In the intact peptide, FRET occurs due to the close proximity of the two fluorophores. Upon cleavage by the protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence.[1]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the 5-FAM/5-TAMRA labeled peptide substrate (e.g., containing the DEVD sequence for Caspase-3) in a suitable buffer (e.g., HEPES buffer, pH 7.4).[1]

    • Prepare a stock solution of the purified, active protease (e.g., Caspase-3).[1]

    • Prepare a reaction buffer containing components necessary for enzyme activity.[1]

  • Assay Procedure:

    • In a microplate, add the reaction buffer to each well.

    • Add test compounds (potential inhibitors or activators) or a vehicle control.

    • Add the protease to all wells except for the negative control wells.

    • Initiate the reaction by adding the FRET-labeled peptide substrate to all wells.[1]

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader.

    • Excite the 5-FAM donor at its excitation wavelength (~490 nm).[1]

    • Measure the fluorescence emission of both the 5-FAM donor (~520 nm) and the 5-TAMRA acceptor (~580 nm) over time.[1]

  • Data Analysis:

    • Calculate the FRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increase in the donor fluorescence or a decrease in the FRET ratio over time indicates protease activity.[2]

FRET_Protease_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Labeled Peptide (5-FAM/5-TAMRA) A3 Initiate with Substrate P1->A3 P2 Active Protease (e.g., Caspase-3) A2 Add Protease P2->A2 P3 Reaction Buffer A1 Dispense Buffer & Test Compounds P3->A1 A1->A2 A2->A3 D1 Measure Fluorescence (Donor & Acceptor) A3->D1 D2 Calculate FRET Ratio (Acceptor/Donor) D1->D2 D3 Determine Protease Activity D2->D3 R Result D3->R Increased Donor Fluorescence = Protease Activity PKA_Signaling_Pathway GPCR GPCR G_Protein G Protein (Gs) GPCR->G_Protein Ligand Binding AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP AC catalyzed Inactive_PKA Inactive PKA cAMP->Inactive_PKA Binding Active_PKA Active PKA Inactive_PKA->Active_PKA Activation FRET_Biosensor_Unphos FRET Biosensor (Unphosphorylated) Active_PKA->FRET_Biosensor_Unphos Phosphorylation FRET_Biosensor_Phos Phosphorylated FRET Biosensor (High FRET) FRET_Biosensor_Unphos->FRET_Biosensor_Phos

References

A Comparative Guide to Alternative Fluorescent Labeling of Lysine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to move beyond traditional N-hydroxysuccinimide (NHS) ester chemistry, this guide provides an objective comparison of alternative methods for the fluorescent labeling of lysine residues. We delve into the performance of cutting-edge techniques, supported by experimental data, and offer detailed protocols to facilitate their implementation in your research.

The covalent attachment of fluorescent probes to proteins is a cornerstone of modern biological research, enabling the visualization and quantification of protein localization, interaction, and function. While NHS esters have long been the workhorse for labeling primary amines on lysine residues, their utility can be hampered by a lack of site-selectivity, often leading to heterogeneous products and potential disruption of protein function. This guide explores alternative strategies that offer greater control over the labeling process, enhancing the precision and reliability of experimental outcomes.

Performance Comparison of Lysine Labeling Methods

The choice of labeling strategy significantly impacts the quality and interpretability of experimental data. Below is a summary of key performance metrics for traditional NHS ester chemistry and three alternative methods. The data presented are representative values compiled from various studies and should be considered as a general guideline.

MethodPrincipleTypical Labeling Efficiency (%)Site-SelectivityPotential Impact on Protein FunctionKey AdvantagesKey Disadvantages
Traditional NHS Ester Chemistry Acylation of primary amines50-90%Low (multiple lysines labeled)High (charge neutralization and steric hindrance)Simple, robust, wide variety of reagentsHeterogeneous products, potential for protein inactivation
Kinetically Controlled Labeling (e.g., Sulfonyl Acrylates) Targets the most reactive (lowest pKa) lysine>90%[1][2]High (often single site)[1][2]Low to ModerateRapid, high yield, site-selective on native proteinsSelectivity depends on the presence of a hyper-reactive lysine
Proximity-Induced Labeling (e.g., Cysteine-to-Lysine Transfer) Initial reaction at a "handle" residue (e.g., cysteine) directs labeling to a nearby lysine75% (transfer yield)[3]High (specific to lysines near the handle)LowSite-selective without requiring a hyper-reactive lysineRequires a suitably located "handle" residue, multi-step process
Enzymatic Labeling (e.g., Sortase-Mediated Ligation) Enzyme-catalyzed formation of an amide bond>95%High (specific to an engineered recognition motif)MinimalHighly specific, biocompatible conditionsRequires genetic engineering of the target protein

Experimental Workflows and Methodologies

To aid in the practical application of these techniques, we provide diagrams illustrating the experimental workflows and detailed protocols for key labeling methods.

Traditional NHS Ester Labeling Workflow

NHS_Ester_Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (pH 7.2-8.5) Incubate Incubate (1-2 hours, RT) Protein->Incubate NHS_Dye NHS-Ester Fluorescent Dye (in DMSO) NHS_Dye->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purification (e.g., Size-Exclusion Chromatography) Quench->Purify Analysis Characterization (Spectroscopy, MS) Purify->Analysis

Traditional NHS Ester Labeling Workflow.
Kinetically Controlled Labeling with Sulfonyl Acrylates Workflow

Kinetically_Controlled_Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (pH ~8.0) Incubate Incubate (1-2 hours, 37°C) Protein->Incubate Sulfonyl_Acrylate Sulfonyl Acrylate Dye Sulfonyl_Acrylate->Incubate Purify Purification (e.g., Desalting Column) Incubate->Purify Analysis Characterization (MS, SDS-PAGE) Purify->Analysis

Kinetically Controlled Labeling Workflow.
Proximity-Induced Cysteine-to-Lysine Transfer Workflow

Cysteine_to_Lysine_Transfer cluster_step1 Step 1: Thioester Formation cluster_step2 Step 2: Acyl Transfer cluster_step3 Step 3: Purification & Analysis Reduced_Protein Reduced Protein (with free Cys) Transthioesterification Transthioesterification (pH ~7.4) Reduced_Protein->Transthioesterification Thioester_Reagent Alkyl Thioester Reagent Thioester_Reagent->Transthioesterification Acyl_Transfer S-to-N Acyl Transfer (pH > 8.0) Transthioesterification->Acyl_Transfer Purify Purification Acyl_Transfer->Purify Analysis Characterization Purify->Analysis

Cysteine-to-Lysine Transfer Workflow.

Detailed Experimental Protocols

Protocol 1: Kinetically Controlled Labeling of a Protein with a Sulfonyl Acrylate Fluorescent Dye

This protocol describes the site-selective labeling of a protein by targeting the most reactive lysine residue using a sulfonyl acrylate-functionalized fluorescent dye.[2]

Materials:

  • Protein of interest in a suitable buffer (e.g., 50 mM phosphate buffer, pH 8.0)

  • Sulfonyl acrylate-fluorescent dye conjugate (dissolved in DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-5 mg/mL in the reaction buffer.

  • Reagent Preparation: Prepare a stock solution of the sulfonyl acrylate-fluorescent dye in DMSO.

  • Labeling Reaction: Add a 1.1 to 1.5-fold molar excess of the sulfonyl acrylate dye to the protein solution. Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

  • Reaction Quenching (Optional): The reaction can be quenched by adding a final concentration of 50 mM Tris-HCl.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific maximum absorbance wavelength). Confirm the site of labeling using mass spectrometry-based peptide mapping.

Protocol 2: Proximity-Induced Cysteine-to-Lysine Transfer Labeling

This protocol outlines a two-step method to achieve site-selective lysine labeling by first targeting a cysteine residue.[3]

Materials:

  • Protein or antibody fragment with an accessible disulfide bond

  • Reducing agent (e.g., TCEP)

  • Alkyl thioester-fluorescent dye conjugate

  • Reaction Buffer 1 (e.g., PBS, pH 7.4)

  • Reaction Buffer 2 (e.g., Borate buffer, pH 8.4)

  • Purification tools (e.g., ultrafiltration devices, size-exclusion chromatography)

Procedure:

  • Protein Reduction: Reduce the disulfide bond of the protein by incubating with a 10-fold molar excess of TCEP for 1-2 hours at room temperature.

  • Thioester Formation: Remove the excess reducing agent. Immediately add a 5 to 10-fold molar excess of the alkyl thioester-fluorescent dye conjugate to the reduced protein in Reaction Buffer 1. Incubate for 2-4 hours at room temperature.

  • Buffer Exchange: Exchange the buffer of the thioester-modified protein to Reaction Buffer 2 (pH 8.4) using an ultrafiltration device.

  • Acyl Transfer: Incubate the protein solution at 12°C for 72 hours to facilitate the S-to-N acyl transfer to a proximal lysine residue.

  • Purification: Purify the final labeled protein to remove any unreacted reagents and byproducts using size-exclusion chromatography.

  • Characterization: Analyze the final product by SDS-PAGE and mass spectrometry to confirm the labeling and identify the modified lysine residue(s).

Conclusion

The field of protein labeling is continuously evolving, offering researchers a growing toolbox of methods to fluorescently tag proteins with increasing precision. While traditional NHS ester chemistry remains a viable option for many applications, the alternative methods presented in this guide provide powerful solutions for achieving site-selective lysine modification. By carefully considering the specific requirements of your experiment and the inherent properties of your protein of interest, you can select the most appropriate labeling strategy to generate high-quality, reproducible data and advance your research goals. The shift towards more controlled bioconjugation techniques represents a significant step forward in our ability to study the intricate molecular machinery of life with greater accuracy and confidence.

References

A Comparative Guide to Quenchers for 5-FAM Spectral Overlap Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in drug development and molecular biology, the selection of an appropriate quencher for a fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of the spectral overlap and quenching performance of various common quenchers with 5-Carboxyfluorescein (5-FAM), a widely used green fluorescent dye. The analysis is supported by experimental data and detailed protocols to assist in making an informed choice for your specific application.

Data Summary: Spectral Properties of 5-FAM and Quenchers

The efficiency of a quencher is largely determined by the degree of spectral overlap between the emission spectrum of the fluorophore and the absorption spectrum of the quencher.[1][2] This principle, central to Förster Resonance Energy Transfer (FRET), dictates that a greater overlap results in more efficient quenching.[3][4] The following table summarizes the key spectral properties of 5-FAM and several commonly used quenchers.

Fluorophore/QuencherExcitation Max (nm)Emission Max (nm)Absorption Max (nm)Optimal Quenching Range (nm)Quencher Type
5-FAM ~495~520--Fluorescent
TAMRA ~552~578~556560 - 670[2][5]Fluorescent
BHQ-1 --~534480 - 580[2][6]Dark
Iowa Black FQ --~531420 - 620[7][8]Dark
DABCYL --~453400 - 550[9]Dark

Performance Comparison of Quenchers with 5-FAM

The choice of a quencher extends beyond spectral overlap to include factors like quenching efficiency and the intrinsic properties of the quencher itself (e.g., fluorescent vs. dark).

  • TAMRA (Carboxytetramethylrhodamine) , while a fluorescent molecule itself, can act as a quencher for 5-FAM due to the significant overlap between 5-FAM's emission and its own absorption spectrum.[3] This pairing is frequently used in FRET-based assays.[3] However, its intrinsic fluorescence can sometimes contribute to background signal.[3]

  • Black Hole Quencher®-1 (BHQ-1) is a "dark" quencher, meaning it dissipates the absorbed energy as heat rather than light, resulting in a lower background signal.[2][6] Its absorption maximum at 534 nm shows excellent overlap with the emission of 5-FAM, making it a highly efficient quencher for fluorescein and other green-yellow dyes.[2][6]

  • Iowa Black® FQ is another dark quencher with a broad absorption spectrum, making it an ideal partner for fluorescein.[7][8] Its peak absorbance at 531 nm aligns well with the emission of 5-FAM, ensuring effective quenching.[7][8]

  • DABCYL is a classic dark quencher often paired with blue and green fluorophores.[9][10] While its absorption maximum is slightly blue-shifted relative to the emission of 5-FAM, it still provides effective quenching for many applications.[9][11]

Quantitative data on the percentage of quenching efficiency can vary depending on the specific molecular context (e.g., the distance and orientation between the dye and quencher in a probe). However, studies have shown that dark quenchers like BHQ-1 and Iowa Black FQ generally offer very high quenching efficiencies for 5-FAM, often exceeding 90%.[12]

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining reliable and reproducible data in spectral overlap and fluorescence quenching assays.

Experimental Workflow for Spectral Overlap Analysis

G Experimental Workflow for Spectral Overlap Analysis cluster_0 Preparation cluster_1 Spectral Measurement cluster_2 Data Analysis A Prepare stock solutions of 5-FAM-labeled molecule and quencher B Determine concentrations using spectrophotometry A->B C Measure absorbance spectrum of the quencher B->C D Measure fluorescence emission spectrum of the 5-FAM-labeled molecule B->D E Normalize and plot both spectra on the same graph C->E D->E F Calculate the spectral overlap integral (J(λ)) E->F

Caption: A flowchart outlining the key steps in performing a spectral overlap analysis.

Detailed Protocol for Fluorescence Quenching Assay

This protocol provides a general framework for measuring the quenching efficiency of a selected quencher with a 5-FAM-labeled oligonucleotide probe.

1. Reagent Preparation:

  • 5-FAM Labeled Probe: Synthesize or procure a single-stranded DNA or RNA oligonucleotide with a 5-FAM modification at one terminus.
  • Quencher-Labeled Complementary Strand: Synthesize or procure the complementary oligonucleotide with the chosen quencher (e.g., BHQ-1, Iowa Black FQ, DABCYL, or TAMRA) at the appropriate position to ensure close proximity to the 5-FAM upon hybridization.
  • Hybridization Buffer: Prepare a suitable buffer for oligonucleotide hybridization (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM MgCl2).

2. Experimental Procedure:

  • Sample Preparation:
  • Prepare a solution of the 5-FAM labeled probe in the hybridization buffer at a fixed concentration (e.g., 100 nM).
  • Prepare a series of solutions containing the quencher-labeled complementary strand at varying concentrations (e.g., from 0 to 500 nM) in the hybridization buffer.
  • Hybridization:
  • Mix equal volumes of the 5-FAM probe solution with each of the quencher-labeled strand solutions.
  • Include a control sample containing only the 5-FAM probe.
  • Heat the mixtures to 95°C for 5 minutes to denature any secondary structures.
  • Allow the mixtures to cool slowly to room temperature to facilitate hybridization.
  • Fluorescence Measurement:
  • Transfer the samples to a fluorescence microplate reader or a fluorometer.
  • Excite the samples at the excitation maximum of 5-FAM (~495 nm).
  • Record the fluorescence emission intensity at the emission maximum of 5-FAM (~520 nm).

3. Data Analysis:

  • Background Correction: Subtract the fluorescence intensity of a buffer-only blank from all readings.
  • Calculate Quenching Efficiency: The quenching efficiency (QE) can be calculated using the following formula:
  • QE (%) = (1 - (F / F₀)) * 100
  • Where:
  • F is the fluorescence intensity of the 5-FAM probe in the presence of the quencher.
  • F₀ is the fluorescence intensity of the 5-FAM probe in the absence of the quencher (the control sample).

Signaling Pathway and Logical Relationships

The underlying principle of fluorescence quenching in these assays is based on the proximity-dependent interaction between the fluorophore and the quencher. This relationship is often exploited in various biological assays to detect molecular events such as nucleic acid hybridization or enzyme cleavage.

G Principle of Proximity-Based Fluorescence Quenching cluster_0 Unhybridized State cluster_1 Hybridized State A 5-FAM Probe C Fluorescence Signal High A->C Excitation D Hybridized Probe (5-FAM & Quencher in Proximity) B Quencher Probe E Fluorescence Signal Low (Quenched) D->E FRET/Contact Quenching

Caption: Diagram illustrating the change in fluorescence signal upon hybridization of a 5-FAM probe and a quencher probe.

References

A Researcher's Guide to Purity Analysis of Fmoc-Lys(5-FAM)-OH: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of fluorescently labeled probes, ensuring the purity of building blocks like Fmoc-Lys(5-FAM)-OH is paramount. The presence of impurities can significantly impact the synthesis yield, purity, and biological activity of the final peptide. This guide provides a comprehensive comparison of analytical High-Performance Liquid Chromatography (HPLC) with alternative methods for the purity assessment of this compound, supported by experimental protocols and data interpretation.

Comparative Analysis of Purity Assessment Methods

Reverse-phase HPLC (RP-HPLC) is the industry standard for the quantitative purity analysis of fluorescently labeled amino acids due to its high resolution and sensitivity.[1] However, orthogonal methods such as Mass Spectrometry (MS) and Capillary Electrophoresis (CE) provide complementary information, offering a more complete picture of the compound's identity and homogeneity.

Data Presentation: Purity Analysis of this compound

Analytical MethodPrinciple of Separation/DetectionInformation ProvidedPurity (%)Molecular Weight (Da)Key AdvantagesKey Limitations
Analytical RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Quantitative purity based on peak area integration.≥ 95% (typical)N/AHigh resolution, sensitivity, and quantitative accuracy.May not separate all co-eluting impurities.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules.Confirms molecular identity and identifies impurities by mass.N/A (confirms identity)726.73 (theoretical)High sensitivity and specificity for molecular weight determination.Not inherently quantitative without extensive calibration.
Capillary Electrophoresis (CE) Differential migration in an electric field based on charge-to-size ratio.High-efficiency separation to assess homogeneity.N/A (qualitative assessment)N/AExtremely high separation efficiency, minimal sample consumption.Can be less robust and more difficult to implement than HPLC.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Protocol 1: Analytical RP-HPLC Purity Analysis

This protocol is adapted from established methods for the analysis of Fmoc-protected and fluorescently labeled amino acids.

  • Sample Preparation: Dissolve the this compound sample in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of 2% to 98% B over 30 minutes is a typical starting point for good separation.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection:

    • UV-Vis: 220 nm (for the peptide backbone) and 490 nm (for the 5-FAM moiety).[2]

    • Fluorescence: Excitation at 490 nm and Emission at 520 nm.[2]

  • Injection Volume: 10-20 µL.

  • Data Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram (detected at 220 nm or 490 nm) and multiplying by 100.

Protocol 2: Mass Spectrometry (MS) Analysis

This protocol is designed to confirm the molecular identity of this compound.

  • Sample Preparation: Prepare the sample as described for HPLC analysis, but use a mobile phase compatible with mass spectrometry (e.g., with 0.1% formic acid instead of TFA).

  • Instrumentation: A mass spectrometer, typically coupled with an HPLC system (LC-MS), using an electrospray ionization (ESI) source.

  • MS Detection: Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 500-1000 m/z).

  • Data Analysis: Analyze the spectrum to identify the peak corresponding to the theoretical mass of this compound (C₄₂H₃₄N₂O₁₀), which is 726.73 g/mol . The expected ion would be [M+H]⁺ at m/z 727.74.

Protocol 3: Capillary Electrophoresis (CE) Analysis

This protocol provides a high-resolution separation to assess the homogeneity of the sample.

  • Sample Preparation: Dissolve the this compound sample in the CE running buffer to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • CE System: A capillary electrophoresis instrument equipped with a UV-Vis or fluorescence detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length).

  • Running Buffer: A borate buffer at a pH of around 9.0 is a common choice for separating fluorescently labeled amino acids.[3]

  • Injection: Hydrodynamic or electrokinetic injection.

  • Separation Voltage: 20-30 kV.

  • Detection: UV detection at 220 nm and 490 nm, or laser-induced fluorescence (LIF) detection with excitation around 488 nm and emission around 520 nm.[3]

  • Data Analysis: A single, sharp peak in the electropherogram indicates a high degree of homogeneity. The presence of additional peaks would suggest impurities.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolve Dissolve this compound Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect (UV/Fluorescence) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for the analytical HPLC purity analysis of this compound.

Purity_Analysis_Comparison cluster_methods Analytical Methods cluster_results Information Obtained Sample This compound Sample HPLC HPLC (Quantitative Purity) Sample->HPLC MS Mass Spectrometry (Identity Confirmation) Sample->MS CE Capillary Electrophoresis (Homogeneity Assessment) Sample->CE Purity Purity (%) HPLC->Purity MW Molecular Weight (Da) MS->MW Homogeneity Homogeneity (Single Peak) CE->Homogeneity

Caption: Logical relationship between the analytical methods and the information they provide.

References

A Researcher's Guide to Fluorescent Peptide Labeling: A Cost-Benefit Analysis of Fmoc-Lys(5-FAM)-OH and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide research and drug development, the covalent attachment of fluorescent probes is a cornerstone technique for elucidating biological function, tracking cellular localization, and developing high-throughput screening assays. The choice of fluorophore and the method of its incorporation are critical decisions that impact experimental outcomes and research budgets. This guide provides a comprehensive cost-benefit analysis of using Fmoc-Lys(5-FAM)-OH for in-sequence peptide labeling compared to post-synthetic labeling with common alternatives: Fluorescein Isothiocyanate (FITC), BODIPY™ FL, and ATTO™ 488.

Performance Comparison of Fluorescent Dyes

The selection of a fluorescent dye is often a trade-off between photophysical properties and cost. While 5-Carboxyfluorescein (5-FAM), the fluorescent component of this compound, and its amine-reactive counterpart FITC are widely used, they exhibit limitations in photostability and are sensitive to environmental pH. In contrast, modern dyes like BODIPY™ and ATTO™ offer significant improvements in brightness and stability, albeit at a higher cost.

PropertyThis compound (5-FAM)Fluorescein Isothiocyanate (FITC)BODIPY™ FL NHS EsterATTO™ 488 NHS Ester
Excitation Max (nm) 493[1]495502[2]501[3]
Emission Max (nm) 517[1]525510[2]523[3]
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **83,000[1]75,000≥80,000[4]90,000[3]
Quantum Yield ~0.92 (as Fluorescein)0.92>0.9[4]0.80[3]
Photostability Moderate; susceptible to photobleaching[5]Moderate; susceptible to photobleaching[5]High; resistant to photobleaching[4][6]High; resistant to photobleaching[7]
pH Sensitivity Sensitive to pH changesSensitive to pH changesRelatively insensitive to pH[4]Relatively insensitive to pH
Purity ≥90-95%[8][9]Varies by supplierTypically >90%Typically >90%
Cost per unit ~

784/g[8],
2,500/5g(2,500/5g (2,500/5g(
500/g)[10]
Varies significantly by supplier and purity~
240/5mg(240/5mg (240/5mg(
48,000/g)[2]
~
427/mg(427/mg (427/mg(
427,000/g)[11]

Cost-Benefit Analysis

The primary advantage of This compound lies in its integration into the automated solid-phase peptide synthesis (SPPS) workflow.[12] This "in-sequence" labeling approach offers precise, site-specific incorporation of the fluorophore, eliminating the need for post-synthetic modification and subsequent purification steps, which can be time-consuming and lead to sample loss.[12] The cost of the building block itself is significantly lower than the amine-reactive versions of high-performance dyes.[1][2][8][10][11] However, the trade-off is the use of the fluorescein fluorophore, which is prone to photobleaching and its fluorescence is pH-dependent.[5]

FITC represents the most economical option for post-synthetic labeling. Its reactivity with primary amines is straightforward, but it shares the same limitations as 5-FAM regarding photostability and pH sensitivity.[5] Furthermore, achieving selective labeling of the N-terminus in the presence of lysine residues requires careful pH control.[13]

BODIPY™ FL and ATTO™ 488 are premium alternatives that offer superior photophysical properties. They are significantly brighter and more photostable than fluorescein, and their fluorescence is largely unaffected by changes in pH.[4][6][7] This makes them ideal for demanding applications such as single-molecule detection and long-term cellular imaging. The major drawback is their substantially higher cost, which may be prohibitive for routine or large-scale applications.

Experimental Protocols

In-Sequence Labeling with this compound during SPPS

This protocol outlines the incorporation of this compound into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis.

Workflow for this compound Incorporation in SPPS

Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat If not FAM position FAM_Coupling Couple this compound Wash2->FAM_Coupling If FAM position Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of Sequence Wash3 DMF Wash FAM_Coupling->Wash3 Repeat_After_FAM Wash3->Repeat_After_FAM Continue Sequence Wash4 DMF Wash Final_Deprotection->Wash4 Cleavage Cleavage from Resin & Side-Chain Deprotection Wash4->Cleavage Precipitation Peptide Precipitation & Purification Cleavage->Precipitation Repeat_After_FAM->Fmoc_Deprotection Repeat_After_FAM->Final_Deprotection End of Sequence Peptide_Prep Prepare Peptide Solution Reaction Labeling Reaction (Peptide + Dye) Peptide_Prep->Reaction Dye_Prep Prepare Dye Stock Solution Dye_Prep->Reaction Purification Purification (e.g., RP-HPLC) Reaction->Purification Analysis Analysis (Mass Spec, Spectroscopy) Purification->Analysis

References

Navigating the Fluorescence Landscape: A Guide to Buffer Systems for 5-FAM Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging 5-carboxyfluorescein (5-FAM) labeled peptides, the choice of buffer system is paramount to ensuring data accuracy and reproducibility. The fluorescence emission of 5-FAM is highly sensitive to its chemical environment, particularly pH and the presence of certain quenching agents. This guide provides a comparative analysis of common buffer systems, supported by experimental insights, to aid in the selection of an optimal buffer for your specific application.

The performance of a 5-FAM labeled peptide can be significantly influenced by the buffer system in which it is analyzed. Key performance indicators include fluorescence intensity, signal stability, and the preservation of biological activity, such as binding affinity. This guide will delve into the nuances of how different buffer components interact with 5-FAM, providing a framework for informed buffer selection.

Comparative Analysis of Common Buffer Systems

The selection of an appropriate buffer is critical for maintaining optimal pH and minimizing fluorescence artifacts. Below is a summary of commonly used buffers and their impact on the performance of 5-FAM labeled peptides.

Buffer SystemTypical pH RangeRecommended UseAdvantagesPotential Issues
Phosphate-Buffered Saline (PBS) 7.2 - 7.6General fluorescence measurements, binding assays, purificationPhysiologically relevant pH and ionic strength. Generally non-interfering with 5-FAM fluorescence.pH can be sensitive to CO2 absorption. Phosphate may interact with certain enzymes or divalent cations.
Tris-HCl 7.0 - 9.0Fluorescence measurements (post-labeling)Wide buffering range.Should not be used during labeling as the primary amine competes with the peptide for conjugation[1]. The pH of Tris buffers is temperature-dependent, which can lead to variability[2].
HEPES 6.8 - 8.2Functional assays, fluorescence measurementspKa is close to physiological pH, and its pH is less sensitive to temperature changes compared to Tris[2]. Generally low interaction with biological molecules.More expensive than PBS or Tris.
Sodium Bicarbonate 9.0 - 10.5Labeling reactions only Provides the optimal alkaline environment for the reaction between 5-FAM NHS ester and primary amines on the peptide[1][3].Not suitable for most biological assays due to its high pH.
Citrate Buffers 3.0 - 6.2Not RecommendedAcidic pH significantly quenches 5-FAM fluorescence.Drastic reduction in fluorescence intensity below pH 6.0[4].

Experimental Protocols

To ensure reliable and reproducible results, detailed experimental protocols are essential. The following sections outline methodologies for labeling peptides with 5-FAM and for subsequently measuring their fluorescence in different buffer systems.

Protocol 1: Labeling of Peptides with 5-FAM SE in Solution

This protocol describes the labeling of a peptide with a free primary amine (e.g., the N-terminus or the side chain of a lysine residue) in an aqueous buffer.[3]

Materials:

  • Peptide of interest

  • 5-FAM SE (5-Carboxyfluorescein, Succinimidyl Ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Prepare Peptide Solution: Dissolve the peptide in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare 5-FAM SE Stock Solution: Immediately before use, dissolve 5-FAM SE in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the peptide solution, slowly add a 5- to 10-fold molar excess of the 5-FAM SE stock solution. The optimal molar ratio may need to be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the 5-FAM-labeled peptide from unreacted dye and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

    • Monitor the elution at both ~220 nm (for the peptide backbone) and ~495 nm (for the FAM dye).

    • Collect fractions containing the dual-wavelength absorbing peak.

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry.

Protocol 2: Comparative Measurement of 5-FAM Labeled Peptide Fluorescence

This protocol outlines the steps to compare the fluorescence intensity and stability of a purified 5-FAM labeled peptide in different buffer systems.

Materials:

  • Purified 5-FAM labeled peptide

  • Buffer Systems to be tested (e.g., PBS pH 7.4, 50 mM Tris-HCl pH 7.5, 50 mM HEPES pH 7.5)

  • 96-well black microplate, low-binding

  • Plate reader with fluorescence detection capabilities (Excitation ~490 nm, Emission ~520 nm)

Procedure:

  • Prepare Peptide Stock Solution: Prepare a concentrated stock solution of the 5-FAM labeled peptide in a suitable storage buffer (e.g., PBS with 10% DMSO).

  • Prepare Working Solutions: Dilute the peptide stock solution to a final concentration (e.g., 100 nM) in each of the test buffers. Prepare enough volume for triplicate measurements.

  • Plate Loading: Pipette 100 µL of each working solution into triplicate wells of the 96-well plate. Include buffer-only wells as blanks.

  • Initial Fluorescence Measurement (T=0): Immediately measure the fluorescence intensity on the plate reader.

  • Stability Assessment: Cover the plate to protect it from light and incubate at a desired temperature (e.g., room temperature or 37°C).

  • Time-course Measurements: Measure the fluorescence intensity at various time points (e.g., 1, 2, 4, 8, and 24 hours) to assess the signal stability in each buffer.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the sample wells for each buffer.

    • Calculate the mean and standard deviation of the fluorescence intensity for each buffer at each time point.

    • Plot the fluorescence intensity versus time for each buffer to visualize stability.

Key Performance Pathways and Workflows

Visualizing the experimental process and the factors influencing 5-FAM performance can aid in understanding and troubleshooting.

Experimental_Workflow cluster_prep Peptide Preparation and Labeling cluster_assay Performance Evaluation cluster_factors Influencing Factors Peptide Peptide Synthesis & Purification Reaction Labeling Reaction (1-2h, RT, dark) Peptide->Reaction FAM_SE 5-FAM SE Stock (in DMSO) FAM_SE->Reaction Labeling_Buffer Labeling Buffer (e.g., 0.1M Sodium Bicarbonate, pH 8.5) Labeling_Buffer->Reaction Purification Purification (RP-HPLC) Reaction->Purification QC QC: Mass Spec & Purity Analysis Purification->QC Labeled_Peptide Purified 5-FAM Labeled Peptide QC->Labeled_Peptide Buffer_A Buffer A (e.g., PBS) Labeled_Peptide->Buffer_A Buffer_B Buffer B (e.g., Tris-HCl) Labeled_Peptide->Buffer_B Buffer_C Buffer C (e.g., HEPES) Labeled_Peptide->Buffer_C Measurement Fluorescence Measurement (Ex: ~490nm, Em: ~520nm) Buffer_A->Measurement Buffer_B->Measurement Buffer_C->Measurement Data_Analysis Data Analysis & Comparison Measurement->Data_Analysis pH pH pH->Measurement Quenchers Quenching Agents (e.g., Tryptophan) Quenchers->Measurement Temp Temperature Temp->Measurement Ionic_Strength Ionic Strength Ionic_Strength->Measurement

Experimental workflow for evaluating 5-FAM labeled peptide performance.

Signaling Pathways and Logical Relationships

The choice of buffer has a direct impact on the observed fluorescence, which can be visualized as a decision pathway.

Buffer_Choice_Pathway cluster_labeling Labeling Step cluster_measurement Measurement Step start Start: Need for 5-FAM Labeled Peptide labeling_choice Choose Labeling Buffer start->labeling_choice bicarb Sodium Bicarbonate (pH 8.3-9.0) labeling_choice->bicarb Correct amine_buffer Amine-containing Buffer (e.g., Tris) labeling_choice->amine_buffer Incorrect efficient_labeling Efficient Labeling bicarb->efficient_labeling Result poor_labeling Poor Labeling Yield amine_buffer->poor_labeling Result measurement_choice Choose Measurement Buffer efficient_labeling->measurement_choice neutral_basic Neutral to Basic pH (e.g., PBS, HEPES, pH 7-8.5) measurement_choice->neutral_basic Optimal acidic Acidic pH (<6.0) measurement_choice->acidic Suboptimal high_signal High & Stable Fluorescence Signal neutral_basic->high_signal Result low_signal Low & Unstable Fluorescence Signal acidic->low_signal Result

Decision pathway for buffer selection in 5-FAM peptide experiments.

By carefully considering the chemical properties of different buffer systems and their potential interactions with 5-FAM, researchers can enhance the quality and reliability of their fluorescence-based assays. The protocols and data presented in this guide offer a foundation for optimizing experimental conditions for 5-FAM labeled peptides.

References

A Comparative Guide to the Stability of 5-FAM and Other Fluorescein Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a fluorescent label is critical to the success of experimental outcomes. Fluorescein and its derivatives are among the most widely used fluorescent dyes for labeling biomolecules. This guide provides an objective comparison of the stability of 5-Carboxyfluorescein (5-FAM) against other common fluorescein derivatives, supported by experimental data and protocols.

Key Stability Parameters: A Comparative Overview

The stability of a fluorescent dye can be assessed based on several factors, including its chemical stability when conjugated to a biomolecule, its resistance to photobleaching, and its sensitivity to environmental factors like pH. 5-FAM and its amine-reactive succinimidyl ester (SE) are often favored over fluorescein isothiocyanate (FITC) for bioconjugation due to the formation of a more stable carboxamide bond compared to the thiourea linkage formed by FITC.[1][2][3][4] This increased stability makes 5-FAM conjugates less prone to degradation over time.

While both 5-FAM and FITC are susceptible to photobleaching, some evidence suggests that 6-FAM, a similar isomer, is less prone to fading than FITC.[5] For applications requiring high-intensity or prolonged light exposure, other classes of dyes, such as the Alexa Fluor family, generally offer superior photostability compared to traditional fluorescein derivatives.[6][7][8][9]

The fluorescence of fluorescein and its derivatives is also known to be pH-dependent, with a notable decrease in fluorescence intensity in acidic environments.[4][10][11][12] This property is due to the protolytic equilibrium of the dye, with the pKa of fluorescein being approximately 6.4.[4][10] For experiments in acidic organelles, fluorinated derivatives like Oregon Green, which have a lower pKa, may be more suitable.[4][10]

Data Presentation

The following tables summarize the comparative stability and recommended storage conditions for 5-FAM and its derivatives.

Table 1: General Stability Comparison of Fluorescein Derivatives

Feature5-FAMFITC (Fluorescein Isothiocyanate)Other Derivatives (e.g., Alexa Fluor)
Chemical Stability of Conjugate Higher (forms stable carboxamide bond)[1][2][3]Lower (forms less stable thiourea linkage)[4]Varies by derivative
Photostability Less susceptible to photobleaching than FITC[5]More susceptible to photobleaching[6][7][8][9]Generally higher photostability[6][7][8][9]
pH Sensitivity Sensitive to pH (fluorescence decreases in acidic conditions)[4][10][11][12]Also pH-sensitive[4][10][11]Varies; some are designed for specific pH ranges

Table 2: Recommended Storage Conditions for 5(6)-FAM Succinimidyl Ester

Storage FormTemperatureLight ConditionsMoisture and Other PrecautionsShelf Life
Solid (Powder) -20°C for long-term storage[2][13]Protect from light[2][13]Store under dry, desiccating conditions[2][13]Up to 3 years when stored correctly[2]
Stock Solution (in anhydrous DMSO or DMF) -20°C for short-term (up to 1 month)[13][14]Protect from light by using amber vials or foil[13]Prepare single-use aliquots to avoid freeze-thaw cycles[13]Up to 6 months at -80°C[13][14]

Experimental Protocols

Detailed methodologies for assessing the stability of fluorescein derivatives are crucial for reproducible research.

Protocol 1: Assessment of Hydrolytic Stability of 5(6)-FAM SE by UV-Vis Spectroscopy

This protocol allows for the determination of the rate of hydrolysis of the amine-reactive NHS ester of 5(6)-FAM.

Objective: To quantify the rate of hydrolysis of 5(6)-FAM SE by monitoring the release of N-hydroxysuccinimide (NHS), which has a characteristic absorbance maximum around 260 nm.[13]

Materials:

  • 5(6)-FAM SE

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of 5(6)-FAM SE in anhydrous DMSO.

  • Dilute the stock solution in the aqueous buffer to a concentration suitable for spectrophotometric analysis.

  • Immediately measure the absorbance spectrum of the solution from 200 to 400 nm to establish a baseline reading at time zero.

  • Incubate the solution at a constant temperature.

  • Record the absorbance spectrum at regular intervals.

  • To determine the absorbance of the fully hydrolyzed product, a control sample can be treated with a small amount of a weak base (e.g., 0.5-1.0 N NaOH) and its final absorbance measured.[13]

Data Analysis: The increase in absorbance at 260 nm over time is indicative of the rate of hydrolysis of the NHS ester. Plotting absorbance at 260 nm versus time will yield the hydrolysis rate.

Protocol 2: Comparative Photostability Analysis of Antibody-Conjugated Fluorophores

This protocol provides a method for comparing the photobleaching rates of different fluorophores conjugated to a biomolecule.

Objective: To compare the photostability of a 5-FAM-conjugated antibody to that of a FITC-conjugated antibody under continuous illumination.

Materials:

  • 5-FAM-labeled antibody

  • FITC-labeled antibody

  • Microscope slides and coverslips

  • Fluorescence microscope equipped with a high-intensity light source and appropriate filter sets

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Prepare microscope slides with the fluorescently labeled antibodies.

  • Place the slide on the microscope stage and bring the sample into focus.

  • Expose a specific region of the sample to continuous illumination using the microscope's excitation light source.

  • Capture images at regular time intervals (e.g., every 20 or 40 seconds) until the fluorescence signal has significantly diminished.[7]

Data Analysis:

  • Using image analysis software, measure the mean fluorescence intensity of the illuminated region in each image of the time series.

  • Normalize the intensity of each time point to the initial fluorescence intensity at time zero.

  • Plot the normalized fluorescence intensity as a function of time for both the 5-FAM and FITC conjugates to visualize and compare their photobleaching rates.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the primary degradation pathway of 5-FAM SE and a typical experimental workflow.

G 5-FAM_SE 5-FAM Succinimidyl Ester (Reactive) 5-FAM_Acid 5-Carboxyfluorescein (Non-reactive) 5-FAM_SE->5-FAM_Acid Hydrolysis NHS N-hydroxysuccinimide 5-FAM_SE->NHS H2O Water (H₂O) H2O->5-FAM_Acid H2O->NHS

Caption: Primary degradation pathway of 5-FAM SE via hydrolysis.

G cluster_prep Sample Preparation cluster_exp Microscopy cluster_analysis Data Analysis Label_Antibody Label Antibody with 5-FAM or FITC Prepare_Slides Prepare Labeled Slides Label_Antibody->Prepare_Slides Mount_Slide Mount Slide on Microscope Prepare_Slides->Mount_Slide Illuminate Continuous Illumination Mount_Slide->Illuminate Acquire_Images Acquire Images (Time Series) Illuminate->Acquire_Images Measure_Intensity Measure Fluorescence Intensity Acquire_Images->Measure_Intensity Normalize_Data Normalize to Time Zero Measure_Intensity->Normalize_Data Plot_Decay Plot Intensity vs. Time Normalize_Data->Plot_Decay

Caption: Workflow for comparing fluorophore photostability.

References

Safety Operating Guide

Proper Disposal of Fmoc-Lys(5-FAM)-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including fluorescently-labeled amino acids like Fmoc-Lys(5-FAM)-OH. While this compound is not classified as a hazardous substance by all suppliers, it is crucial to handle it with care due to the potential for uninvestigated hazards and possible irritation upon contact or inhalation.[1][2][3] Adherence to institutional and local regulations is paramount for the safe disposal of this reagent.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether expired, unused, or as part of a waste solution, involves a systematic approach to waste management. The following steps provide a general guideline that should be adapted to your institution's specific protocols.

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid this compound, including expired reagent and contaminated items like weighing paper or gloves, in a designated, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Container Labeling: Properly label all waste containers with the full chemical name, "this compound," and any other components in the waste stream. Include a hazardous waste label if required by your local regulations.

3. Consultation with EHS: Always consult your institution's EHS department for specific guidance on the disposal of this chemical.[4][5] They will provide information on the correct waste stream and any specific procedures for your location.

4. Arrange for Professional Disposal: Most research institutions utilize a professional chemical waste disposal service.[4][5] Your EHS department will coordinate the pickup and disposal of the properly labeled and contained waste.

5. Documentation: Maintain a detailed record of the disposal process, including the date, quantity of waste, and method of disposal. This documentation is often a requirement for regulatory compliance.[4][5]

Quantitative Data on this compound

For researchers using this compound, the following data is essential for accurate experimental planning and solution preparation.

PropertyValue
Molecular Formula C₄₂H₃₄N₂O₁₀
Molecular Weight 726.7 g/mol
Appearance White to off-white solid powder
Purity (Typical) ≥90% by HPLC
Storage Conditions 4°C for long-term storage

Experimental Workflow for Handling and Disposal

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_handling Handling cluster_waste_generation Waste Generation cluster_disposal Disposal Procedure start Start: Receive/Use this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling_env Handle in Ventilated Area (Fume Hood) ppe->handling_env waste_type Identify Waste Type handling_env->waste_type solid_waste Solid Waste (Expired Reagent, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid segregate Segregate Waste solid_waste->segregate liquid_waste->segregate label_container Label Waste Container Clearly segregate->label_container consult_ehs Consult Institutional EHS Guidelines label_container->consult_ehs professional_disposal Arrange for Professional Waste Disposal consult_ehs->professional_disposal document Document Disposal Process professional_disposal->document end End: Safe and Compliant Disposal document->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.